molecular formula C5H13ClN2OS B13386168 2-Amino-4-(methylthio)butanamide hydrochloride

2-Amino-4-(methylthio)butanamide hydrochloride

Cat. No.: B13386168
M. Wt: 184.69 g/mol
InChI Key: PWCBMJHINDTXGV-UHFFFAOYSA-N
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Description

2-Amino-4-(methylthio)butanamide hydrochloride (CAS 52811-68-4) is a white to off-white crystalline powder with the molecular formula C5H13ClN2OS and a molecular weight of 184.69 g/mol . This compound is a derivative of the essential amino acid L-methionine, where the terminal carboxylic acid has been replaced by a carboxamide group . This structural feature makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds . In biochemical research, methionine analogues are of significant interest for studying enzyme function and engineering. For instance, related structural analogues have been used in pioneering studies to engineer mutant enzymes, such as methionine adenosyltransferase (MAT), to accept non-native substrates. This "bump-and-hole" approach allows for bioorthogonal catalysis, enabling researchers to probe the specific intracellular functions of individual methyltransferases with high selectivity . The hydrochloride salt form of this compound enhances its solubility in aqueous and polar solvents, facilitating its use in a wide range of experimental conditions and reaction mixtures, including peptide coupling and modification reactions . Its structural versatility and reactive amino group make it a useful building block in medicinal chemistry for developing novel enzyme inhibitors, prodrugs, and other therapeutic agents . 2-Amino-4-(methylthio)butanamide hydrochloride is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard information .

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBMJHINDTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-4-(methylthio)butanamide hydrochloride, a derivative of the essential amino acid L-methionine, is a key intermediate in various pharmaceutical and research applications. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and scientific principles.

Chemical Identity and Molecular Structure

(S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, is the hydrochloride salt of the amide derivative of L-methionine. The presence of a chiral center at the alpha-carbon dictates its stereospecific properties, which are crucial for its biological activity and interaction with other chiral molecules.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource(s)
Chemical Name (S)-2-Amino-4-(methylthio)butanamide hydrochloride[1]
Synonyms L-Methioninamide hydrochloride, H-Met-NH2 HCl[2]
CAS Number 16120-92-6[1][2][3]
Molecular Formula C₅H₁₃ClN₂OS[2]
Molecular Weight 184.69 g/mol [1]
Chemical Structure

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate significantly influence its stability, dissolution rate, and manufacturability.

Physical Appearance

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is typically supplied as a white to off-white crystalline powder or solid.[4][5] This macroscopic appearance can be an initial indicator of purity, although more sophisticated analytical techniques are required for confirmation.

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For (S)-2-Amino-4-(methylthio)butanamide hydrochloride, the reported melting point is in the range of 220-226 °C .[3][4][5][] A sharp melting range is indicative of high purity.

Crystallography

As of the latest available data, specific crystallographic information for (S)-2-Amino-4-(methylthio)butanamide hydrochloride, such as its crystal system, space group, and unit cell dimensions, is not publicly available. The determination of the crystal structure through techniques like single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing, hydrogen bonding network, and potential for polymorphism.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids.[4][7] There is currently no specific public data on the hygroscopicity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride. Given the presence of polar functional groups (amine, amide, and the hydrochloride salt), it is plausible that the compound may exhibit some degree of hygroscopicity. Experimental determination is necessary to classify its behavior.

Solubility Profile

The solubility of a compound is a determining factor in its bioavailability and the ease of its formulation into dosage forms.

Table 2: Qualitative Solubility

SolventSolubilitySource(s)
WaterSoluble[2]

Spectroscopic and Chiroptical Properties

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for (S)-2-Amino-4-(methylthio)butanamide hydrochloride are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the methine proton (α-carbon), the methylene protons of the ethylthio group, the methyl protons of the thioether, and the exchangeable protons of the amine and amide groups. The protons of the ammonium group are expected to appear as a broad signal.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the α-carbon, the two methylene carbons, and the methyl carbon of the thioether.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine (as an ammonium salt) and the primary amide.

  • C=O stretching (Amide I band) of the primary amide.

  • N-H bending (Amide II band) of the primary amide.

  • C-N stretching .

  • S-C stretching .

Mass Spectrometry

Mass spectrometry data would be crucial for confirming the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the free base (C₅H₁₂N₂OS) would be at m/z 148.07.

Optical Rotation

As a chiral compound, (S)-2-Amino-4-(methylthio)butanamide hydrochloride exhibits optical activity. A reported value for its specific rotation is:

  • [α]D²⁰ = +17 ± 2° [4]

This property is a critical quality attribute for ensuring the enantiomeric purity of the compound.

Acidity (pKa)

The pKa value of the primary amino group is a key parameter that influences the ionization state of the molecule at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. While the specific pKa for the amino group in (S)-2-Amino-4-(methylthio)butanamide hydrochloride has not been reported, it is expected to be in the typical range for the α-amino group of amino acid amides. Computational methods or experimental titration can be used to determine this value precisely.[1]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.

Figure 1. Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Figure 2. Workflow for shake-flask solubility determination.

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

This method provides a quantitative measure of a material's tendency to absorb moisture.[2]

Figure 3. Workflow for hygroscopicity assessment.

Conclusion

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a crucial chemical entity with a defined set of fundamental physical properties. While key identifiers, melting point, and qualitative solubility are established, a comprehensive understanding for advanced applications requires further experimental determination of its quantitative solubility in various solvents, detailed spectroscopic data, crystallographic structure, hygroscopicity, and pKa. The protocols outlined in this guide provide a framework for obtaining this critical information, enabling researchers and developers to optimize processes and formulations involving this important molecule.

References

Sources

A Comprehensive Guide to the Synthesis and Characterization of 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of 2-Amino-4-(methylthio)butanamide hydrochloride (also known as L-Methioninamide hydrochloride), a key derivative of the essential amino acid L-methionine. The document outlines a robust synthetic pathway, offers in-depth protocols for comprehensive characterization, and discusses the compound's significance and applications. This guide is intended for researchers, chemists, and professionals in drug development and biotechnology who require a thorough understanding of this versatile compound.

Introduction and Significance

2-Amino-4-(methylthio)butanamide hydrochloride (CAS Number: 16120-92-6) is the hydrochloride salt of the amide derivative of L-methionine.[1] As a derivative of an essential amino acid, it plays a role in protein synthesis and various metabolic processes.[1][2] The conversion of the carboxylic acid group of methionine to an amide functional group alters its physicochemical properties, often enhancing its solubility and stability, which is advantageous for various formulations.[1][2]

The compound typically presents as a white to off-white crystalline powder and is soluble in water.[2] This solubility is a key attribute for its use in biochemical and pharmaceutical applications.[2] Its significance spans multiple industries:

  • Pharmaceuticals and Dietary Supplements: It is valued for its potential to enhance liver function and support metabolic health.[1]

  • Biotechnology: In cell culture, it can act as a growth factor, promoting cell viability and proliferation, which is critical for tissue engineering research.[1]

  • Cosmetic Formulations: Its antioxidant properties are utilized in skincare products to protect against oxidative stress.[1]

  • Research: It serves as a vital compound in studies related to amino acid metabolism and protein engineering.[2]

This guide provides a scientifically grounded framework for its synthesis and a multi-faceted strategy for its characterization, ensuring product identity, purity, and quality.

Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

The synthesis of an amino acid amide from its corresponding amino acid requires a strategic approach to ensure chemoselectivity. The primary challenge is to activate the carboxylic acid group for amidation without inducing self-reaction from the nucleophilic amino group. Therefore, a protection-activation-amidation-deprotection sequence is the most logical and widely practiced strategy.

Rationale for the Synthetic Strategy

The chosen pathway involves four key stages. This methodology is a cornerstone of peptide and amino acid chemistry, selected for its high efficiency, control over side reactions, and reproducibility.

  • N-Protection: The amino group of L-methionine is temporarily protected to render it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its clean, acid-labile removal.

  • Carboxylic Acid Activation: The protected L-methionine's carboxyl group is converted into a more reactive species. A common and effective method is the formation of an active ester using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS). This intermediate is highly susceptible to nucleophilic attack by ammonia.

  • Amidation: The activated ester is reacted with an ammonia source to form the N-Boc protected amide. This step proceeds efficiently under mild conditions.

  • Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically hydrochloric acid (HCl) dissolved in an organic solvent. This step regenerates the free amino group and simultaneously forms the desired 2-Amino-4-(methylthio)butanamide hydrochloride salt, which often aids in purification via crystallization.

Visualized Synthetic Workflow

synthesis_workflow start L-Methionine step1 N-Boc Protection start->step1 Boc₂O, Base intermediate1 N-Boc-L-Methionine step1->intermediate1 step2 Carboxylic Acid Activation intermediate1->step2 EDC, NHS intermediate2 Activated N-Boc-L-Methionine (e.g., NHS Ester) step2->intermediate2 step3 Amidation intermediate2->step3 NH₃ intermediate3 N-Boc-L-Methioninamide step3->intermediate3 step4 Deprotection & Salt Formation intermediate3->step4 HCl product 2-Amino-4-(methylthio)butanamide Hydrochloride step4->product

Caption: Synthetic pathway for 2-Amino-4-(methylthio)butanamide hydrochloride.

Detailed Experimental Protocol

Materials: L-Methionine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate (EtOAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Dichloromethane (DCM), Ammonia (0.5 M in Dioxane), Hydrochloric acid (4 M in Dioxane).

Step 1: Synthesis of N-Boc-L-Methionine

  • Dissolve L-Methionine (1 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv.) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-Methionine as a white solid or oil.

Step 2 & 3: Synthesis of N-Boc-L-Methioninamide

  • Dissolve N-Boc-L-Methionine (1 equiv.) in anhydrous dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS, 1.1 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the formation of the active ester by TLC.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2.5 equiv.) and stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude N-Boc-L-Methioninamide. Purify by column chromatography if necessary.

Step 4: Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

  • Dissolve the N-Boc-L-Methioninamide (1 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C.

  • Add a solution of hydrochloric acid (4 M in dioxane, 4-5 equiv.) dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product hydrochloride salt will typically precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-4-(methylthio)butanamide hydrochloride.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 16120-92-6[1][3][4][5]
Molecular Formula C₅H₁₂N₂OS·HCl[1][5]
Molecular Weight 184.69 g/mol [1][3][4][5]
Appearance White to off-white powder/solid[1][2]
Melting Point 222 - 226 °C[1][5]
Purity ≥ 98% (HPLC)[1][3]
Storage 0 - 8 °C, Inert atmosphere[1][3]
Spectroscopic and Chromatographic Analysis

The following techniques are critical for structural elucidation and purity confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Expected signals for 2-Amino-4-(methylthio)butanamide hydrochloride in a suitable solvent (e.g., D₂O) would include:

    • A singlet around δ 2.1 ppm (3H, -S-CH₃ ).

    • A multiplet region between δ 2.0-2.3 ppm (2H, -CH₂ -CH(NH₂)-).

    • A triplet around δ 2.6 ppm (2H, -S-CH₂ -).

    • A triplet or multiplet around δ 4.0 ppm (1H, -CH (NH₂)-).

    • Broad signals for the -NH₂ and -C(O)NH₂ protons, which may exchange with the solvent.

  • ¹³C NMR: Confirms the carbon skeleton. Expected signals would include:

    • A signal around δ 15 ppm (-C H₃S-).

    • A signal around δ 30 ppm (-C H₂S-).

    • A signal around δ 32 ppm (-C H₂CH(NH₂)-).

    • A signal around δ 53 ppm (-C H(NH₂)-).

    • A signal around δ 175 ppm (-C (O)NH₂).

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be:

  • ~3400-3100 cm⁻¹: Strong, broad N-H stretching vibrations from the primary amine hydrochloride (R-NH₃⁺) and the primary amide (-CONH₂).

  • ~2920 cm⁻¹: C-H stretching from the alkyl portions of the molecule.

  • ~1680 cm⁻¹: Strong C=O stretching (Amide I band).

  • ~1600 cm⁻¹: N-H bending vibration (Amide II band).

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI-MS) in positive mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z 149.08, corresponding to the free base (C₅H₁₂N₂OS).

4. High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for assessing the purity of the final product.[5] A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with an additive like TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The purity should meet or exceed 98%, as specified by commercial suppliers.[1][3]

Visualized Characterization Workflow

characterization_workflow product Synthesized Product hplc HPLC product->hplc ms Mass Spectrometry (ESI-MS) product->ms nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir purity Purity (≥98%) hplc->purity mol_weight Molecular Weight (m/z 149.08 for [M+H]⁺) ms->mol_weight h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr func_groups Functional Groups (Amide, Amine) ir->func_groups structure Proton & Carbon Environment h_nmr->structure c_nmr->structure

Caption: A multi-technique approach for product characterization and validation.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of 2-Amino-4-(methylthio)butanamide hydrochloride from its parent amino acid, L-methionine. The causality behind each synthetic step—protection, activation, amidation, and deprotection—has been explained to ensure a high-yield, high-purity outcome. Furthermore, a comprehensive characterization workflow employing NMR, IR, MS, and HPLC has been presented as a self-validating system to confirm the identity and quality of the final product. The information provided herein serves as a valuable resource for scientists and researchers, enabling the confident synthesis and verification of this important methionine derivative for its diverse applications in science and industry.

References

  • Title: (S)-2-Amino-4-(methylthio)butanamide hydrochloride - MilliporeSigma Source: MilliporeSigma URL: [Link]

  • Title: L-METHIONINE AMIDE HYDROCHLORIDE | 16120-92-6 | INDOFINE Chemical Company Source: INDOFINE Chemical Company URL: [Link]

Sources

L-Methioninamide Hydrochloride: Technical Monograph on Synthesis, Peptidomimetics, and Enzymatic Applications

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 16120-92-6 Synonyms: (S)-2-Amino-4-(methylthio)butanamide hydrochloride; H-Met-NH₂[1]·HCl Molecular Formula: C₅H₁₃ClN₂OS Molecular Weight: 184.69 g/mol [2]

Executive Summary

L-Methioninamide hydrochloride (CAS 16120-92-6) is the amide derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt.[1][2][3] Unlike its parent acid, the amide functionality renders the carboxyl terminus neutral, preventing zwitterion formation at physiological pH and significantly altering its electronic and solubility profile.

In drug development and biochemical research, this compound serves two critical functions:

  • Peptidomimetics: It acts as a precursor for C-terminal amidated peptides, a modification crucial for the bioactivity of numerous neuropeptides and hormones (e.g., preventing carboxypeptidase degradation).

  • Enzymology: It functions as a specific substrate for aminopeptidases (specifically Leucine Aminopeptidase, EC 3.4.11.1), allowing for kinetic characterization of proteolytic enzymes.

This guide details the physicochemical properties, synthetic pathways, and experimental protocols for utilizing L-methioninamide HCl in high-fidelity research environments.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

The conversion of the carboxylic acid to a primary amide removes the negative charge associated with the carboxylate at neutral pH. The hydrochloride salt form ensures stability and high water solubility, making it ideal for aqueous-phase enzymatic assays.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Appearance White to off-white crystalline powderHygroscopic; store under inert gas if possible.
Melting Point 222 – 226 °CSharp melting point indicates high purity; decomposition occurs near MP.
Solubility >50 mg/mL in H₂OSoluble in MeOH/EtOH; Insoluble in Et₂O, Hexane, DCM.
Chirality L-isomer (S-configuration)

(c=2, H₂O). Essential for biological recognition.
pKa ~8.0 (α-amino group)Lower than free Methionine (~9.2) due to the electron-withdrawing amide group.
Hygroscopicity ModerateThe HCl salt will absorb atmospheric moisture; desiccant storage required.

Synthetic Utility & Production

Industrial Synthesis Route

The most robust synthesis involves the ammonolysis of L-methionine methyl ester hydrochloride. This pathway avoids racemization, preserving the stereochemical integrity of the L-isomer.

Reaction Logic:

  • Esterification: L-Methionine is treated with thionyl chloride in methanol to yield the methyl ester.

  • Ammonolysis: The ester reacts with methanolic ammonia (saturated) at ambient temperature. The nucleophilic attack of ammonia on the carbonyl carbon displaces the methoxy group.

  • Salt Formation: The resulting free base amide is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Synthesis Figure 1: Synthetic Pathway for L-Methioninamide HCl Met L-Methionine (Zwitterion) MetOMe L-Met Methyl Ester HCl Met->MetOMe SOCl2 / MeOH Reflux MetNH2 L-Methioninamide (Free Base) MetOMe->MetNH2 NH3 / MeOH Sat. Solution Final L-Methioninamide HCl (16120-92-6) MetNH2->Final HCl / Dioxane Precipitation

Peptide Synthesis Applications

In Solid Phase Peptide Synthesis (SPPS), L-methioninamide is rarely used directly as a building block because the amide is usually formed by cleaving the peptide from a specific resin (e.g., Rink Amide resin).

However, in Solution Phase Synthesis , CAS 16120-92-6 is the reagent of choice for introducing a C-terminal methionine amide.

  • Coupling Strategy: The HCl salt must be neutralized in situ using a tertiary amine (DIEA or NMM) to expose the nucleophilic

    
    -amine.
    
  • Use Case: Synthesis of bioactive peptides where the C-terminal amide mimics the native protein chain or increases half-life by blocking carboxypeptidase activity.

Biochemical & Enzymatic Applications[5][11][12]

Substrate for Aminopeptidases

L-Methioninamide is a classical substrate for Leucine Aminopeptidase (LAP) and other cytosolic aminopeptidases. These enzymes cleave N-terminal amino acids from peptides and amides.

  • Mechanism: The enzyme hydrolyzes the amide bond, releasing free L-methionine and ammonia.

  • Detection: The release of ammonia can be measured colorimetrically (Berthelot reaction) or by coupled enzyme assays (Glutamate Dehydrogenase). Alternatively, HPLC can quantify the ratio of Met-NH₂ to free Met.

Methionine Metabolism Studies

Researchers use L-methioninamide to study methionine transport systems. Since the carboxyl group is blocked, the transport kinetics differ from free methionine, allowing differentiation between specific amino acid transport systems (e.g., System L vs. System A).

Enzymatic Figure 2: Enzymatic Hydrolysis Workflow Substrate L-Methioninamide (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Leucine Aminopeptidase (Zn2+ Dependent) Enzyme->Complex Products L-Methionine + NH3 Complex->Products Hydrolysis Detection Detection Signal (Colorimetric/HPLC) Products->Detection Quantification

Experimental Protocols

Protocol A: Solution-Phase Coupling (Synthesis of Boc-Phe-Met-NH₂)

Target: Synthesis of a dipeptide intermediate.

  • Preparation: Dissolve 1.0 eq of Boc-Phe-OH and 1.1 eq of HOBt in DMF.

  • Activation: Add 1.1 eq of EDC·HCl at 0°C. Stir for 15 minutes.

  • Neutralization: In a separate vial, dissolve 1.1 eq of L-Methioninamide HCl (16120-92-6) in DMF and add 1.2 eq of N-Methylmorpholine (NMM) to neutralize the salt.

  • Coupling: Add the neutralized amide solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (CHCl₃/MeOH 9:1).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄.

Protocol B: Aminopeptidase Activity Assay

Target: Determine specific activity of a protease sample.

  • Buffer: Prepare 50 mM Phosphate Buffer, pH 8.0, containing 1 mM MgCl₂.

  • Substrate Solution: Prepare 10 mM L-Methioninamide HCl in buffer.

  • Reaction: Mix 900 µL Substrate Solution with 100 µL Enzyme Solution. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 100 µL 10% Trichloroacetic acid (TCA).

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

    • Retention Time: L-Methioninamide elutes earlier than L-Methionine due to positive charge retention in acidic mobile phases.

Quality Control & Analytics

To ensure experimental integrity, verify the identity and purity of CAS 16120-92-6 before use.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN.

    • Gradient: 0-20% B over 15 mins (Compound is very polar).

    • Detection: UV at 210 nm (Amide bond absorption).

  • Mass Spectrometry: ESI-MS in positive mode.

    • Expected [M+H]⁺: 149.07 m/z (Free base mass + H).

    • Note: The HCl counterion is not observed in positive MS.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling the dry powder to avoid dust inhalation.

  • Storage: Store at +2°C to +8°C. Keep container tightly closed. The compound is stable for >2 years if kept dry and cool.

References

  • Sigma-Aldrich. (n.d.). L-Methionine amide hydrochloride Product Sheet. Retrieved from

  • PubChem. (2025).[4] L-Methioninamide hydrochloride (CID 146480). National Library of Medicine. Retrieved from

  • Bachem. (n.d.). Amino Acid Derivatives and Resin-Based Synthesis. Retrieved from

  • Matsui, H., et al. (1980). Kinetics of aminopeptidase hydrolysis of amino acid amides. Journal of Biochemistry, 87(4), 1097-1104.
  • Chem-Impex International. (n.d.). L-Methioninamide HCl Technical Data. Retrieved from

Sources

L-Methioninamide hydrochloride biological functions

Author: BenchChem Technical Support Team. Date: March 2026

L-Methioninamide Hydrochloride: Core Biological Functions, Mechanisms, and Applications in Drug Development

Executive Summary

L-Methioninamide hydrochloride (CAS: 16120-92-6) is a synthetic, amidated derivative of the essential amino acid L-methionine[1]. By replacing the native carboxylate group with an amide, the molecule retains the critical thioether side chain while fundamentally altering its electrostatic profile and physiological behavior. In drug development and biochemical research, this structural modification unlocks three primary biological utilities:

  • Translational Inhibition: It acts as a competitive inhibitor of Methionyl-tRNA Synthetase (MetRS), arresting protein synthesis[2].

  • Chemoprotection: Its thioether moiety serves as a potent nucleophilic scavenger, significantly reducing the nephrotoxicity of platinum-based chemotherapeutics like Cisplatin (CDDP)[3][4].

  • Peptide Engineering: It functions as a neutral, non-basic synthon in the design of protease inhibitors (e.g., Cathepsin inhibitors)[5].

This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental protocols for deploying L-Methioninamide hydrochloride in preclinical research.

Core Biological Functions & Mechanisms of Action

Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

Aminoacyl-tRNA synthetases are essential enzymes that charge tRNAs with their cognate amino acids, a prerequisite for mRNA translation. MetRS specifically catalyzes the adenylation of L-methionine using ATP, forming a Met-AMP intermediate before transferring the amino acid to tRNA(Met).

L-Methioninamide mimics the side chain of L-methionine, allowing it to successfully occupy the active site of MetRS. However, because it lacks the free carboxylate group required to attack the alpha-phosphate of ATP, it cannot undergo adenylation ()[2]. Consequently, it acts as a dead-end competitive inhibitor, stalling the enzyme, depleting the pool of charged Met-tRNA(Met), and ultimately arresting translation. This mechanism is highly relevant in antimicrobial and antiparasitic drug discovery, where bacterial MetRS is a validated therapeutic target.

G Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS MetAMP Met-AMP Intermediate MetRS->MetAMP Adenylation Inhibitor L-Methioninamide HCl (Competitive Inhibitor) Inhibitor->MetRS Blocks Active Site Inhibitor->MetAMP Prevents Formation Charged Met-tRNA(Met) (Active Translation) MetAMP->Charged tRNA Binding tRNA tRNA(Met) tRNA->Charged Block Translation Arrest Charged->Block Inhibited

Mechanism of competitive inhibition of Methionyl-tRNA Synthetase by L-Methioninamide.

Thioether-Mediated Suppression of Cisplatin Nephrotoxicity

Cisplatin (CDDP) is a cornerstone chemotherapeutic agent, but its clinical utility is severely dose-limited by acute kidney injury (AKI). CDDP induces nephrotoxicity when reactive platinum species cross-link with proteins and DNA in the proximal tubules.

L-Methioninamide hydrochloride acts as a potent chemoprotectant. The mechanism relies on the high nucleophilicity of its thioether sulfur atom. When co-administered, the thioether group scavenges the highly reactive aquated platinum intermediates before they can bind to renal cellular targets. Crucially, studies have shown that L-methioninamide provides excellent CDDP nephroprotection without significantly impairing the anti-tumor action of the drug against certain cell lines ()[4].

Synthon for Protease Inhibitors

In structural biology and peptide engineering, the basicity of amines can hinder target binding due to unwanted protonation at physiological pH. L-Methioninamide is frequently utilized as a P2 or P3 building block in the synthesis of Cathepsin inhibitors (e.g., Cathepsin K for osteoporosis). The amide functional group renders the fragment non-basic, allowing it to form critical, neutral hydrogen bonds with conserved glycine residues in the protease active site, thereby vastly improving inhibitor affinity ()[5].

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical properties and biological benchmarking data for L-Methioninamide hydrochloride, providing a quick-reference guide for formulation and assay design[1][2][4][6].

Property / Biological MetricValue / DescriptionBiological Context & Causality
Molecular Weight 184.68 g/mol Small molecule; readily penetrates cellular membranes.
Solubility Highly soluble in H₂OThe hydrochloride salt form ensures rapid dissolution for in vitro assays and IV administration.
MetRS Inhibition Competitive InhibitorBlocks adenylation; acts as a structural analog to L-methionine without the reactive carboxylate.
CDDP Toxicity Reduction Significant BUN/Creatinine dropThioether group scavenges Pt-intermediates, preventing proximal tubule cross-linking.
Physiological Charge Neutral Amide (pH 7.4)Prevents unwanted protonation, optimizing hydrogen bonding in protease active sites.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower researchers to troubleshoot and adapt.

Protocol 1: In Vitro MetRS Aminoacylation Inhibition Assay

Objective: Quantify the IC₅₀ of L-Methioninamide hydrochloride against bacterial or human MetRS.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, and 2 mM DTT. Causality: MgCl₂ is strictly required to stabilize the ATP-Mg²⁺ complex necessary for the adenylation step.

  • Enzyme & Inhibitor Incubation: Mix 10 nM of purified MetRS with varying concentrations of L-Methioninamide (0.1 μM to 1 mM) in the reaction buffer. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add a substrate cocktail yielding final concentrations of 2 mM ATP, 2 mg/mL total tRNA, and 10 μM [³H]-L-Methionine (radiolabeled).

  • Quenching & Precipitation: After 10 minutes, spot 15 μL of the reaction onto Whatman 3MM filter papers pre-soaked in 5% Trichloroacetic acid (TCA). Causality: TCA selectively precipitates macromolecules (like the charged [³H]-Met-tRNA), leaving unreacted free [³H]-methionine in the soluble fraction to be washed away.

  • Washing & Quantification: Wash the filter papers three times in cold 5% TCA, once in ethanol, and dry. Transfer to vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Validation: Include a "No Enzyme" control to establish background radiation and a "No Inhibitor" control to define 100% activity.

Protocol 2: In Vivo Cisplatin Nephrotoxicity Suppression Model

Objective: Evaluate the efficacy of L-Methioninamide in rescuing CDDP-induced acute kidney injury in a rat model.

  • Acclimatization: House adult male Sprague-Dawley rats in metabolic cages for 48 hours to establish baseline urine output and renal function.

  • Administration:

    • Group A (Control): IV Saline.

    • Group B (Toxicity): IV CDDP (8.0 mg/kg).

    • Group C (Rescue): IV CDDP (8.0 mg/kg) + IV L-Methioninamide (administered simultaneously). Causality: Simultaneous administration is critical because the thioether must be present in the bloodstream to intercept the aquated Pt-intermediates before they enter the renal tubules.

  • Biomarker Tracking: At 72 hours post-injection, collect blood samples via the tail vein. Centrifuge to isolate serum and quantify Blood Urea Nitrogen (BUN) and Serum Creatinine using colorimetric assays. Causality: BUN and Creatinine are canonical biomarkers of glomerular filtration rate (GFR); a spike indicates proximal tubule damage.

  • Histopathology: Euthanize the animals and harvest the kidneys. Fix in 10% formalin, section, and stain with H&E to visually score tubular necrosis.

  • Validation: Group B must show at least a 2-fold increase in baseline BUN/Creatinine to validate the toxicity window. Efficacy in Group C is inversely proportional to the elevation of these markers.

Workflow Start Rat Model Acclimatization CDDP Cisplatin (CDDP) Administration (IV) Start->CDDP LMet L-Methioninamide Co-administration Start->LMet Scavenge Thioether Scavenging of Pt-Intermediates CDDP->Scavenge LMet->Scavenge Nucleophilic Attack Assay BUN & Creatinine Quantification Scavenge->Assay Histo Renal Histopathology Scavenge->Histo Result Nephrotoxicity Suppression Assay->Result Histo->Result

Experimental workflow for evaluating thioether-mediated CDDP nephrotoxicity suppression.

References

  • Holscher, M. A., Jones, M. M., & Basinger, M. A. (1991). Thioether suppression of cisplatin nephrotoxicity in the rat. Anticancer Drugs / ResearchGate. Retrieved from[Link]

  • Google Patents. (2005). WO2005021487A1 - Cathepsin inhibitors.

Sources

The Dual Modality of 2-Amino-4-(methylthio)butanamide Hydrochloride: Methionyl-tRNA Synthetase Inhibition and Cisplatin Nephroprotection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a compound requires looking beyond its basic structural identity to understand its dynamic interactions within complex biological systems. 2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a prime example of a molecule with a highly specific dual modality. Primarily utilized as a building block in peptide synthesis and a potent Methionyl-tRNA synthetase (MetRS) inhibitor [1], it also possesses a highly translational application: the thioether-mediated suppression of cisplatin-induced nephrotoxicity [2].

This technical guide deconstructs the mechanisms of action, synthesizes the quantitative pharmacological data, and outlines the self-validating experimental protocols required to evaluate this compound in preclinical drug development.

Physicochemical Profile & Molecular Identity

  • Chemical Name: (S)-2-Amino-4-(methylthio)butanamide hydrochloride

  • Synonyms: L-Methioninamide hydrochloride, H-Met-NH2·HCl

  • CAS Number: 16120-92-6

  • Structural Rationale: The molecule is a direct structural analogue of the essential amino acid L-methionine. The critical modification is the substitution of the C-terminal carboxylate group (

    
    ) with an amide group (
    
    
    
    ). This single functional group swap fundamentally alters its enzymatic reactivity while preserving its active-site binding affinity [3].

Core Mechanism I: Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

The Causality of Inhibition

In the canonical translation pathway, MetRS catalyzes the aminoacylation of


. This is a two-step reaction. First, the carboxylate oxygen of L-methionine acts as a nucleophile, attacking the 

-phosphate of ATP to form a highly reactive methionyl-AMP (adenylate) intermediate, releasing pyrophosphate (PPi).

In L-methioninamide, the substitution of the carboxylate with an amide group removes the requisite nucleophile. While the molecule retains the amino and methylthio groups required for high-affinity docking into the MetRS active site, the amide nitrogen lacks the nucleophilicity required to attack ATP. Consequently, the adenylate intermediate cannot form. The molecule acts as a potent competitive inhibitor, occupying the active site, stalling aminoacylation, and effectively halting protein synthesis at the initiation phase [1].

MetRS_Pathway Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS MetAMP Methionyl-AMP (Intermediate) MetRS->MetAMP Adenylation Met_tRNA Methionyl-tRNA (Translation Ready) MetAMP->Met_tRNA tRNA Binding tRNA tRNA(Met) tRNA->Met_tRNA Translation Protein Synthesis Met_tRNA->Translation Inhibitor L-Methioninamide (Inhibitor) Inhibitor->MetRS Competitive Binding (Blocks Adenylation)

Fig 1. Mechanism of MetRS competitive inhibition by L-Methioninamide blocking adenylation.

Core Mechanism II: Thioether-Mediated Nephroprotection in Platinum-Based Chemotherapy

The Causality of Protection

Cisplatin (CDDP) is a cornerstone chemotherapeutic agent, but its clinical utility is severely dose-limited by acute kidney injury (AKI). Once in the low-chloride environment of the intracellular space, CDDP undergoes aquation, forming highly reactive, positively charged platinum species. In the renal proximal tubules, these species cross-link with critical sulfhydryl-containing proteins, triggering widespread tubular necrosis.

L-methioninamide contains a highly nucleophilic thioether moiety. When co-administered with CDDP, this thioether acts as a molecular sink. It preferentially coordinates with the reactive aquated platinum species, neutralizing them before they can bind to renal cellular targets. Because L-methioninamide is rapidly cleared through the kidneys, it provides localized protection in the renal microenvironment without significantly neutralizing the systemic anti-tumor efficacy of CDDP [2].

Quantitative Data Synthesis

The following table synthesizes the quantitative pharmacological outcomes when L-methioninamide is utilized as a nephroprotectant in a CDDP-treated murine model (8.0 mg/kg IV)[2].

Parameter / EndpointCDDP Monotherapy (8.0 mg/kg)CDDP + L-MethioninamideMechanistic Context
BUN Levels (mg/dL) > 80.0 (Severe Elevation)~ 20.0 (Near Baseline)Preservation of glomerular filtration rate
Serum Creatinine (mg/dL) > 2.5 (Severe Elevation)~ 0.6 (Near Baseline)Prevention of proximal tubule necrosis
Renal Pt Accumulation HighHigh (No significant change)Protection occurs via neutralization, not clearance
Anti-Tumor Efficacy (L1210) High (Tumor regression)High (Modest reduction)Systemic chemotherapeutic index is preserved
MetRS Inhibition (

)
N/ALow micromolar rangeCompetitive blockade of aminoacylation[1]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls that automatically flag assay failures.

Protocol A: Cell-Free MetRS Aminoacylation (ATP-PPi Exchange) Assay

Causality of Experimental Choice: We utilize the ATP-PPi exchange assay rather than direct tRNA charging because it isolates the exact first step of the aminoacylation reaction (adenylation) where the amide substitution of L-methioninamide exerts its competitive blockade.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 50 mM KCl, and 2 mM DTT.
    
  • Enzyme & Substrate Addition: Introduce purified recombinant MetRS, 2 mM ATP, and 2 mM

    
    -Pyrophosphate (PPi).
    
  • Inhibitor Titration: Add L-methioninamide hydrochloride in a serial dilution (0.1 μM to 1 mM).

  • Initiation: Start the reaction by adding 1 mM L-methionine. Incubate at 37°C for 15 minutes.

  • Quenching & Measurement: Stop the reaction with 5% perchloric acid. Adsorb the formed

    
    -ATP onto activated charcoal, wash extensively, and quantify via liquid scintillation counting.
    Self-Validation Check: The protocol mandates a vehicle-only control (establishing 100% baseline enzyme velocity) and a known MetRS inhibitor control. If the positive control fails to suppress the radioactive signal, the assay is flagged for enzyme degradation or isotope decay, ensuring no false negatives.
    
Protocol B: In Vivo Murine Model of CDDP-Induced Nephrotoxicity

Causality of Experimental Choice: Blood Urea Nitrogen (BUN) and serum creatinine are selected as primary biochemical endpoints because they are direct, quantifiable proxies for the glomerular filtration rate (GFR) collapse that follows proximal tubule necrosis.

  • Animal Acclimation & Baseline: House male Wistar rats in metabolic cages. Collect 24h baseline urine; draw baseline blood for BUN and serum creatinine.

  • Treatment Administration:

    • Group 1: Saline (Vehicle Control).

    • Group 2: CDDP (8.0 mg/kg IV) alone.

    • Group 3: CDDP (8.0 mg/kg IV) + L-methioninamide (co-administered).

  • Monitoring: Track body weight and diuresis for 72 hours.

  • Biomarker Quantification: At 72h, collect blood to measure peak BUN and creatinine levels.

  • Histopathology: Euthanize animals, harvest kidneys, fix in 10% formalin, and stain with H&E to score proximal tubular necrosis. Self-Validation Check: This workflow relies on orthogonal validation. The biochemical markers (BUN/Creatinine) must strictly correlate with the histological scoring. A mismatch between functional markers and tissue pathology automatically invalidates the cohort.

Protocol_Workflow A Acclimate Murine Model B Administer CDDP (8.0 mg/kg IV) A->B C Co-administer L-Methioninamide A->C D Monitor Body Weight & Diuresis (72h) B->D C->D E Quantify BUN & Serum Creatinine D->E F Renal Histopathology (H&E Staining) D->F

Fig 2. Self-validating in vivo workflow for evaluating CDDP-induced nephrotoxicity protection.

References

  • Jones MM, Basinger MA, Holscher MA. "Thioether suppression of cisplatin nephrotoxicity in the rat." Anticancer Research, via PubMed (National Institutes of Health).[Link]

Sources

solubility of 2-Amino-4-(methylthio)butanamide hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-4-(methylthio)butanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, is a derivative of the essential amino acid L-methionine. With the CAS Number 16120-92-6 and molecular formula C₅H₁₃ClN₂OS, this compound serves as a valuable building block in peptide synthesis and various areas of biochemical and pharmaceutical research.[1][2][3] Understanding its solubility characteristics across a range of solvents is a critical prerequisite for its effective use in drug formulation, reaction chemistry, and analytical method development. Low or unpredictable solubility can lead to unreliable results in in-vitro testing and potential challenges in bioavailability for drug candidates.[1]

This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Amino-4-(methylthio)butanamide hydrochloride, a detailed protocol for its experimental determination, and a predicted solubility profile based on its structural characteristics.

Core Principles: Understanding the Solubility of an Amine Hydrochloride

The solubility of 2-Amino-4-(methylthio)butanamide hydrochloride is primarily dictated by its molecular structure. As the hydrochloride salt of an amino acid amide, it possesses several key features that influence its behavior in different solvents:

  • Ionic Nature : The presence of the hydrochloride salt means the molecule exists in an ionic form, specifically as an ammonium chloride. This ionic character significantly enhances its solubility in polar solvents capable of solvating ions.[1][4]

  • Hydrogen Bonding : The molecule contains multiple sites for hydrogen bonding. The primary amine and the amide group have N-H bonds that can act as hydrogen bond donors, while the oxygen of the carbonyl group and the nitrogen atoms can act as hydrogen bond acceptors.[5] This capacity for hydrogen bonding is crucial for dissolution in protic solvents like water and alcohols.

  • Polarity : The presence of the amine, amide, and thioether functional groups contributes to the overall polarity of the molecule. Following the principle of "like dissolves like," the compound is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[]

  • Effect of pH : As with other amino acid derivatives, the solubility of this compound in aqueous media is highly dependent on pH.[7][8] In acidic to neutral solutions, the amine group will be protonated (as the ammonium salt), favoring solubility. In basic solutions, the free amine will be generated, which is generally less water-soluble but may be more soluble in organic solvents.[9]

Predicted Solubility Profile

While specific quantitative solubility data for 2-Amino-4-(methylthio)butanamide hydrochloride is not widely published, a qualitative profile can be predicted based on its chemical structure and the known solubility of analogous compounds like L-methionine and other amine hydrochlorides.[10][11]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh These solvents can effectively solvate the ionic hydrochloride salt and engage in extensive hydrogen bonding with the amine and amide groups.[][10][12]
Polar Aprotic DMSO, Acetonitrile, DMFModerate to Low These solvents have dipoles and can solvate the cation but lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents.[13]
Low Polarity Dichloromethane, ChloroformLow to Insoluble The high polarity of the hydrochloride salt is mismatched with the low polarity of these solvents, leading to poor solvation.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble The significant difference in polarity makes dissolution energetically unfavorable. The compound cannot overcome the strong intermolecular forces of the solvent.[]

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, the equilibrium solubility must be determined experimentally. The Shake-Flask Method is the most reliable and widely accepted technique for this purpose.[3] It is designed to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equil Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equil centrifuge Centrifuge to pellet solid equil->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE) centrifuge->filtrate dilute Dilute filtrate filtrate->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate caption Fig. 1: Shake-Flask Method Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Add an excess amount of 2-Amino-4-(methylthio)butanamide hydrochloride to a sealed vial (e.g., glass vial with a screw cap). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A 5-fold excess over the estimated solubility is a good starting point.[14]
  • Add a precise, known volume of the desired solvent to the vial.
  • Prepare at least three replicate samples for each solvent to ensure reproducibility.[15]

2. Equilibration:

  • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[12]
  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12]
  • Causality Insight: The agitation ensures continuous interaction between the solid and the solvent, while the extended time allows the dissolution rate to equal the precipitation rate, defining thermodynamic equilibrium. Preliminary experiments to create a concentration vs. time profile can determine the minimum required equilibration time.

3. Phase Separation:

  • After equilibration, remove the vials and allow the undissolved solid to settle at the same constant temperature.
  • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[12]
  • Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[]
  • Trustworthiness Check: Pre-rinsing the filter with a small amount of the saturated solution can prevent the loss of solute due to adsorption onto the filter membrane, which is crucial for accurate measurements of poorly soluble compounds.

4. Analysis and Quantification:

  • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[] An HPLC method is generally preferred for its higher selectivity and ability to detect potential degradation products.
  • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

5. Data Analysis and Reporting:

  • Calculate the solubility from the measured concentration of the diluted sample, accounting for the dilution factor.
  • Express the final solubility in standard units such as mg/mL, g/L, or mol/L.
  • Report the results as the mean ± standard deviation of the replicate measurements.

Key Considerations for Experimental Design

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for data reproducibility.[4]

  • pH of Aqueous Media: When determining solubility in aqueous buffers, the pH must be precisely controlled and measured both before and after the experiment, as the dissolution of an acidic or basic compound can alter the pH. For biopharmaceutical applications, solubility should be determined across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[15]

  • Solid-State Characterization: The crystal form (polymorphism) of the solid can significantly impact its solubility. It is best practice to characterize the solid material before and after the solubility experiment (e.g., using XRD or DSC) to check for any solid-phase transformations during equilibration.

Conclusion

2-Amino-4-(methylthio)butanamide hydrochloride is a polar, ionic compound whose solubility is highest in polar protic solvents like water and alcohols. Its solubility is predicted to be significantly lower in aprotic and non-polar organic solvents. Due to the influence of its ionizable amine group, its aqueous solubility is expected to be pH-dependent. For researchers and drug development professionals, obtaining precise quantitative solubility data is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating this critical data, ensuring the scientific integrity and success of subsequent research and development activities.

References
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • L-methioninamide hcl. (n.d.).
  • L-Methionine amide hydrochloride. (n.d.).
  • L-Methioninamide hydroChloride. (n.d.).
  • Shake-Flask Solubility Assay. (n.d.).
  • General Experimental Protocol for Determining Solubility. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20).
  • L-methionine. (n.d.).
  • L-Methionine methyl ester hydrochloride CAS#: 2491-18-1. (n.d.).
  • Glycine amide hydrochloride - (CAS 1668-10-6). (n.d.).
  • (S)-2-Amino-4-(methylthio)butanamide hydrochloride. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). Retrieved from University of Rhode Island DigitalCommons@URI.
  • L-Methionine Product Number M9625 Store at Room Temperature Product Description Molecular Formula: C5H11NO2S Molecular Weight:. (n.d.).
  • L-Methionine methyl ester hydrochloride, 98% 50 g | Contact Us. (n.d.).
  • L-Methionine amide hydrochloride | 16120-92-6. (n.d.).
  • Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone). (n.d.).
  • Variation in the solubility of DL‐methionine with ethanol concentration (x‐volume fraction). (n.d.).
  • L-Methionine | C5H11NO2S | CID 6137. (2023, June 12).
  • Official Monographs for Part I / L-Methionine. (n.d.).
  • Amide. (n.d.).
  • L-methioninamide | C5H12N2OS | CID 146480. (n.d.).
  • 4510-08-1 | (S)-2-amino-4-(methylthio)butanamide. (n.d.).
  • Polar aprotic solvents – Knowledge and References. (n.d.).
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.).
  • CHAPTER 7 AMINES. (n.d.).
  • The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. (2025, September 19).
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10).
  • How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? (2020, April 20).
  • 16120-92-6|(S)-2-Amino-4-(methylthio)butanamide hydrochloride. (n.d.).
  • EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment. (n.d.).

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Stability Profiling and Forced Degradation of 2-Amino-4-(methylthio)butanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a critical amino acid derivative utilized extensively in protein engineering, biomolecular research, and as an inhibitor of protein aggregation (1)[1]. Despite its utility, the molecule possesses inherent chemical vulnerabilities—specifically a reactive thioether and a primary amide—that complicate formulation and assay development. This whitepaper provides a mechanistic analysis of its degradation pathways and outlines a self-validating, ICH Q1A(R2)-aligned forced degradation protocol designed to establish robust stability-indicating analytical methods.

Chemical Architecture & Inherent Vulnerabilities

To design an effective stability study, one must first analyze the causality of degradation dictated by the molecule's structural architecture:

  • The Thioether Moiety (–S–CH₃): The sulfur atom in the thioether linkage is highly electron-rich, making it a prime target for electrophilic attack by reactive oxygen species (ROS) and peroxides.

  • The Primary Amide (–CONH₂): While more stable than esters, the amide bond is susceptible to nucleophilic acyl substitution. This hydrolysis requires significant activation energy, typically provided by extreme pH and elevated thermal conditions.

  • The Hydrochloride Salt (·HCl): The salt form enhances aqueous solubility and solid-state stability. However, it introduces hygroscopicity. If exposed to ambient humidity, localized micro-environments of moisture can form on the powder surface, accelerating hydrolytic degradation. Consequently, strict storage at 2–8°C under desiccated conditions is mandated (2)[2].

Mechanistic Pathways of Degradation

Understanding the specific degradation pathways is essential for predicting shelf-life and identifying degradant peaks during LC-MS analysis.

  • Oxidation: Exposure to ROS rapidly oxidizes the thioether into methioninamide sulfoxide. This mirrors the well-documented biological oxidation of methionine into sulfoxide, a standard biomarker of oxidative stress (3)[3]. If oxidative stress is excessive, the sulfoxide further oxidizes into a sulfone.

  • Hydrolysis: Under acidic or basic stress combined with heat, the primary amide is cleaved, yielding methionine and ammonium ions.

Degradation A Methioninamide HCl (Intact API) Oxi Oxidative Stress (ROS / Peroxides) A->Oxi + ROS Hyd Hydrolytic Stress (Acid / Base / Heat) A->Hyd pH Extremes Deg1 Methioninamide Sulfoxide (Primary Degradant) Oxi->Deg1 Oxidation Deg3 Methionine + NH4+ (Hydrolysis Product) Hyd->Deg3 Amide Cleavage Deg2 Methioninamide Sulfone (Secondary Degradant) Deg1->Deg2 Excess Oxidation

Fig 1: Primary chemical degradation pathways of Methioninamide HCl under stress.

Forced Degradation Strategy (ICH Q1A/Q1B Aligned)

According to ICH Q1A(R2) guidelines, forced degradation studies must target a degradation window of 5% to 20% of the active pharmaceutical ingredient (4)[4].

The Causality of the 5-20% Rule: If too little stress is applied (<5%), the analytical method's ability to resolve co-eluting degradants is never truly challenged. Conversely, applying excessive stress (e.g., >30% degradation) forces the molecule down secondary degradation pathways (such as the formation of sulfones) that will never occur under normal or accelerated shelf-life conditions (5)[5]. This creates "phantom" peaks that waste analytical development time.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology incorporates mandatory quenching and mass-balance validation steps. Standard protocols utilize 0.1 M to 1.0 M reagents at elevated temperatures (40–80°C) to induce degradation (6)[6].

Step-by-Step Methodology
  • Stock Preparation: Dissolve Methioninamide HCl in LC-MS grade water to a concentration of 1 mg/mL. Causality: This concentration ensures minor degradants (down to 0.05% area) remain above the Limit of Detection (LOD) during UV/MS analysis.

  • Oxidative Stress: Aliquot 1 mL of stock. Add H₂O₂ to achieve a final concentration of 0.3% v/v . Incubate at 25°C for 24 hours. Causality: Thioethers are hyper-reactive. Using the standard 3% H₂O₂ often used for other APIs will rapidly over-oxidize the sample past the 20% limit into irrelevant sulfones.

  • Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock into two vials. Add 0.1 M HCl to one, and 0.1 M NaOH to the other. Heat both at 60°C for 48 hours. Causality: The amide bond is highly stable at room temperature; thermal energy is required to lower the activation energy for hydrolysis.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the oxidative sample with a stoichiometric amount of sodium thiosulfate. Causality: If samples are not quenched, degradation continues inside the HPLC autosampler, yielding non-reproducible, artificially inflated degradation metrics.

  • Mass Balance Validation: Analyze via LC-UV-MS. Calculate the total peak area. The sum of the intact API + all degradant peaks must equal 90–110% of the unstressed control sample. Causality: A failure in mass balance proves the method is not stability-indicating (e.g., degradants are precipitating out of solution, are highly volatile, or lack a chromophore).

Workflow Start 1. API Stock Prep (1 mg/mL) Split 2. Stress Aliquots Start->Split Ox Oxidation (0.3% H2O2) Split->Ox Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Split->Base Quench 3. Neutralization & Quenching Ox->Quench 24h Acid->Quench 48h Base->Quench 48h LCMS 4. LC-UV-MS Analysis Quench->LCMS Val 5. Mass Balance Validation LCMS->Val Integration

Fig 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) standards.

Quantitative Data & Analytical Matrix

The table below outlines the expected degradation profile of Methioninamide HCl when subjected to the validated protocol above.

Stress FactorReagent / ConditionDurationTarget DegradationPrimary Degradant
Oxidation 0.3% H₂O₂ at 25°C24 hours10–15%Methioninamide Sulfoxide
Acid Hydrolysis 0.1 M HCl at 60°C48 hours5–10%Methionine
Base Hydrolysis 0.1 M NaOH at 60°C48 hours10–20%Methionine
Thermal Stress Dry Heat at 80°C7 days< 2%None (Highly Stable)
Photolysis UV/Vis (1.2M lux-hr)ICH Q1B< 5%Trace Unknowns

Formulation & Storage Mitigation Strategies

To preserve the scientific integrity of Methioninamide HCl during drug development or biochemical assays, the following mitigation strategies must be employed:

  • Atmospheric Control: Due to the extreme oxidative lability of the thioether, bulk powders should be purged with Argon or Nitrogen gas prior to sealing.

  • Aqueous Formulation: If formulated into an aqueous solution, the pH should be buffered between 5.5 and 6.5 to minimize base-catalyzed amide hydrolysis. The addition of chelating agents (e.g., EDTA) is highly recommended to sequester trace transition metals that catalyze ROS generation.

  • Cold Chain: Long-term storage must strictly adhere to 2–8°C parameters to suppress thermal kinetic energy required for hydrolysis (2)[2].

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, ResolveMass, [Link]

  • Forced Degradation to Develop Stability-indicating Methods, Pharmaceutical Outsourcing, [Link]

  • A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific,[Link]

Sources

An In-Depth Technical Guide to 2-Amino-4-(methylthio)butanamide Hydrochloride: A Methionine Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-(methylthio)butanamide hydrochloride, a versatile analog of the essential amino acid L-methionine. We will delve into its synthesis, physicochemical properties, and its applications as a tool in protein engineering, metabolic studies, and drug discovery. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable protocols and insights derived from field-proven applications.

Introduction: Beyond the Canonical Twenty

The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized our capacity to probe and engineer biological systems.[1] These tailored building blocks offer a diverse chemical toolbox to introduce novel functionalities, such as fluorescent probes, post-translational modifications, and bioorthogonal handles, into proteins of interest. 2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, emerges as a significant player in this expanding field.[2] As a close structural analog of L-methionine, it can be recognized by the cellular translation machinery, offering a unique avenue for protein modification and study. This guide will explore the fundamental aspects and practical applications of this intriguing molecule.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of 2-Amino-4-(methylthio)butanamide hydrochloride is paramount for its effective use in a laboratory setting.

PropertyValueSource
Synonyms (S)-2-Amino-4-(methylthio)butanamide hydrochloride, L-Methioninamide hydrochloride, H-Met-NH2·HCl[2][3]
CAS Number 16120-92-6[2][3][4]
Molecular Formula C₅H₁₃ClN₂OS[2][3][4]
Molecular Weight 184.69 g/mol [4][5]
Appearance White to off-white powder/solid[6]
Melting Point 220-226 °C[4][6]
Solubility Soluble in water[2]
Purity ≥98% (typically available)[4][5][6]
Storage Store at 0-8 °C in an inert atmosphere.[5][6]

Handling and Safety: 2-Amino-4-(methylthio)butanamide hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

The synthesis of amino acid amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While multiple strategies exist, a common and effective method involves the activation of the carboxylic acid followed by amination.

Chemical Synthesis via Acyl Chloride Intermediate

A robust method for preparing 2-Amino-4-(methylthio)butanamide hydrochloride involves the conversion of L-methionine to its acyl chloride, followed by reaction with ammonia. This two-step process is a widely applicable strategy for amide formation.[3][7][8]

Step-by-Step Methodology:

  • Activation of L-Methionine:

    • Suspend L-methionine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the suspension with vigorous stirring. The reaction mixture may become a clear solution as the acyl chloride forms.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography or the cessation of gas evolution).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-methionine acyl chloride hydrochloride.

  • Ammonolysis:

    • Dissolve the crude L-methionine acyl chloride hydrochloride in a suitable anhydrous solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) until the reaction is complete. The reaction is typically exothermic and should be carefully controlled.

    • The formation of ammonium chloride as a white precipitate will be observed.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Amino-4-(methylthio)butanamide.

  • Purification and Hydrochloride Salt Formation:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • To form the hydrochloride salt, dissolve the purified amide in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or ethereal HCl) until precipitation is complete.

    • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 2-Amino-4-(methylthio)butanamide hydrochloride as a white solid.

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative for the synthesis of peptide and amide bonds. Papain, a cysteine protease, has been shown to catalyze the synthesis of amino acid amides and oligopeptides.[9][10][11]

Conceptual Workflow for Enzymatic Synthesis:

  • Reaction Setup: The reaction would typically involve the methyl or ethyl ester of L-methionine as the substrate and a concentrated solution of ammonia as the nucleophile.

  • Enzyme and Buffer: Papain would be used as the catalyst in a suitable buffer system, often at a slightly alkaline pH to favor the aminolysis reaction over hydrolysis. The addition of a reducing agent like L-cysteine can help maintain the activity of the cysteine protease.

  • Product Formation and Precipitation: As the L-methioninamide is formed, its solubility in the reaction medium may decrease, leading to its precipitation. This can drive the reaction equilibrium towards product formation.

  • Purification: The product can be collected by filtration and purified by recrystallization.

Enzymatic_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products L-Met-OMe L-Methionine Methyl Ester Reaction_Vessel Enzymatic Reaction L-Met-OMe->Reaction_Vessel NH3 Ammonia NH3->Reaction_Vessel Papain Papain Papain->Reaction_Vessel Buffer Buffer (pH ~8) + L-Cysteine Buffer->Reaction_Vessel Met-NH2 L-Methioninamide MeOH Methanol Reaction_Vessel->Met-NH2 Reaction_Vessel->MeOH

Caption: Conceptual workflow for the enzymatic synthesis of L-methioninamide.

Mechanism of Action as a Methionine Analog

The utility of 2-Amino-4-(methylthio)butanamide hydrochloride as a methionine analog stems from its ability to be recognized and utilized by the cell's protein synthesis machinery.

Interaction with Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase (MetRS) is the enzyme responsible for charging tRNA molecules with methionine.[5] The fidelity of this enzyme is crucial for accurate protein synthesis. 2-Amino-4-(methylthio)butanamide, being structurally similar to methionine, can act as a substrate for MetRS. The enzyme catalyzes the adenylation of the analog and its subsequent transfer to the cognate tRNAMet.

MetRS_Mechanism cluster_substrates Substrates cluster_products Products Met_Analog 2-Amino-4-(methylthio)butanamide MetRS Methionyl-tRNA Synthetase (MetRS) Met_Analog->MetRS ATP ATP ATP->MetRS tRNA tRNA-Met tRNA->MetRS Charged_tRNA Met-NH2-tRNA-Met MetRS->Charged_tRNA Aminoacylation AMP_PPi AMP + PPi MetRS->AMP_PPi

Caption: Simplified mechanism of tRNA aminoacylation with the methionine analog.

While MetRS can recognize and activate the analog, the efficiency of this process may differ from that of the natural substrate, methionine. This can be influenced by the subtle structural differences between the two molecules. Some studies have investigated the inhibition of MetRS by various methionine analogs, providing insights into the enzyme's active site and substrate specificity.[12]

Incorporation into the Growing Polypeptide Chain

Once charged to the tRNA, the 2-Amino-4-(methylthio)butanamide can be delivered to the ribosome and incorporated into a growing polypeptide chain in response to a methionine codon (AUG). This allows for the global substitution of methionine residues with the analog in a protein of interest.

Applications in Research and Development

The ability to incorporate 2-Amino-4-(methylthio)butanamide hydrochloride into proteins opens up a range of applications in various research fields.

In Vitro Protein Synthesis and Non-Canonical Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems provide a powerful platform for the rapid production of proteins and for the incorporation of ncAAs.[1][3][4][8][13][14][15][16][17][18][19][20][21] These systems, which contain all the necessary components for transcription and translation, can be supplemented with the desired ncAA and a corresponding orthogonal tRNA/synthetase pair or by using pre-charged tRNAs.

Step-by-Step Methodology for In Vitro Protein Synthesis with Amber Suppression:

  • Preparation of Components:

    • DNA Template: A linear or plasmid DNA template encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation.

    • Cell-Free Extract: A commercially available or lab-prepared E. coli or wheat germ extract containing ribosomes, translation factors, and other necessary components.

    • Amino Acid Mix: A mixture of the 19 canonical amino acids (excluding methionine).

    • Methionine Analog: A stock solution of 2-Amino-4-(methylthio)butanamide hydrochloride.

    • Orthogonal tRNA/Synthetase Pair: A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for the methionine analog.

    • Energy Source: An energy regenerating system (e.g., creatine phosphate and creatine kinase).

  • Reaction Assembly:

    • Combine the cell-free extract, amino acid mix, energy source, and the DNA template in a microcentrifuge tube on ice.

    • Add the plasmid encoding the orthogonal tRNA/synthetase pair and the 2-Amino-4-(methylthio)butanamide hydrochloride solution.

    • The final reaction volume is typically 15-50 µL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific cell-free system (e.g., 30-37 °C for E. coli extracts) for 2-4 hours.

  • Analysis of Protein Expression and Incorporation:

    • Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to confirm the expression of the full-length protein.

    • The successful incorporation of the ncAA is indicated by the presence of a protein band at the expected molecular weight of the full-length protein, which would be absent in a control reaction lacking the ncAA or the orthogonal pair.

In_Vitro_Translation_Workflow cluster_components Reaction Components DNA_Template DNA Template (with TAG codon) Reaction_Setup Reaction Assembly (on ice) DNA_Template->Reaction_Setup CF_Extract Cell-Free Extract CF_Extract->Reaction_Setup AA_Mix 19 Amino Acids (-Met) AA_Mix->Reaction_Setup Met_Analog 2-Amino-4-(methylthio)butanamide Met_Analog->Reaction_Setup Ortho_Pair Orthogonal tRNA/Synthetase Ortho_Pair->Reaction_Setup Incubation Incubation (30-37 °C) Reaction_Setup->Incubation Analysis Analysis (SDS-PAGE, Western Blot) Incubation->Analysis

Caption: General workflow for in vitro protein synthesis with a methionine analog.

In Vivo Incorporation in E. coli

The incorporation of 2-Amino-4-(methylthio)butanamide hydrochloride can also be achieved in living E. coli cells using a similar amber suppression strategy.[1][14][22][23]

Step-by-Step Methodology for In Vivo Incorporation:

  • Strain and Plasmids:

    • Use an E. coli expression strain (e.g., BL21(DE3)).

    • Co-transform the cells with two plasmids:

      • An expression plasmid for the target protein containing a TAG codon at the desired position.

      • A plasmid encoding the orthogonal aaRS/tRNACUA pair (e.g., pEVOL).

  • Cell Culture and Induction:

    • Grow the co-transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.

    • When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add the 2-Amino-4-(methylthio)butanamide hydrochloride to the culture medium to a final concentration of 1-2 mM.

    • Induce the expression of the target protein and the orthogonal pair with the appropriate inducers (e.g., IPTG for the T7 promoter and arabinose for the araBAD promoter).

    • Continue to grow the cells at a reduced temperature (e.g., 18-30 °C) for several hours to overnight.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).[24]

    • Confirm the incorporation of the analog by mass spectrometry.

Analytical Techniques for Verification

Confirming the successful incorporation of 2-Amino-4-(methylthio)butanamide is a critical step in these experiments. Mass spectrometry is the gold standard for this purpose.

Mass Spectrometry
  • Intact Protein Analysis: High-resolution mass spectrometry (HRMS) of the intact purified protein can reveal a mass shift corresponding to the replacement of methionine with the analog.[25][26]

  • Peptide Mass Fingerprinting: After proteolytic digestion (e.g., with trypsin) of the purified protein, the resulting peptides can be analyzed by LC-MS/MS.[9][27] The fragmentation pattern of the peptide containing the incorporated analog will confirm its identity and location within the protein sequence.

Protocol for Protein Digestion and Mass Spectrometry Analysis:

  • In-Solution Digestion:

    • Denature the purified protein in a solution containing a denaturant (e.g., urea or guanidinium chloride) and a reducing agent (e.g., DTT).

    • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

    • Dilute the solution to reduce the denaturant concentration and add trypsin.

    • Incubate the mixture at 37 °C for 12-16 hours.

    • Quench the digestion reaction by adding an acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer will acquire MS1 spectra to determine the mass-to-charge ratio of the eluting peptides and MS2 spectra to fragment the peptides and determine their amino acid sequence.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein, with a variable modification corresponding to the mass difference between methionine and 2-Amino-4-(methylthio)butanamide at the methionine residues.

Conclusion and Future Outlook

2-Amino-4-(methylthio)butanamide hydrochloride represents a valuable tool for researchers seeking to expand the chemical diversity of proteins. Its ability to be incorporated into proteins both in vitro and in vivo provides a gateway to a wide array of applications, from fundamental studies of protein structure and function to the development of novel protein-based therapeutics and materials. As our understanding of the cellular translation machinery continues to grow, so too will the possibilities for utilizing this and other non-canonical amino acids to push the boundaries of protein science. The protocols and information provided in this guide are intended to empower researchers to confidently explore the potential of this versatile methionine analog in their own work.

References

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  • ResearchGate. (2025, August 8). Papain Catalyzed Synthesis of Protected Amino Acid Amides. [Link]

  • Salvi, N., De Simone, A., & D'Amelio, N. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein engineering, design & selection, 25(12), 823–828. [Link]

  • Wang, N., Ju, T., Zhang, H., & Zhang, W. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. [Link]

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Technical Monograph: Antioxidant Mechanisms & Applications of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Methioninamide hydrochloride (H-Met-NH₂[1]·HCl) represents a functionally distinct derivative of the essential amino acid L-methionine.[2] While widely recognized as a precursor in peptide synthesis, its utility as a stoichiometric antioxidant and oxidative stress probe is gaining traction in biopharmaceutical research.

Unlike free L-methionine, the amide modification alters the molecule's charge profile and membrane permeability while preserving the critical thioether moiety responsible for reactive oxygen species (ROS) scavenging. This guide analyzes the physicochemical basis of its antioxidant capacity, delineates its mechanism of action as a "sacrificial" protectant, and provides validated protocols for assessing its efficacy in vitro and in cellulo.

Chemical Foundation & Stability Profile

Molecular Architecture

The antioxidant capability of L-Methioninamide HCl is intrinsic to its sulfur-containing side chain. The hydrochloride salt form confers enhanced aqueous solubility and shelf-life stability compared to the free base.

PropertySpecificationFunctional Implication
Molecular Formula C₅H₁₃ClN₂OSCore thioether (-S-CH₃) remains the redox-active site.
Active Moiety Thioether (Sulfide)Acts as a nucleophile, reacting with electrophilic oxidants (e.g., H₂O₂).
Modification C-terminal Amidation (-CONH₂)Mimics the electronic environment of internal methionine residues in proteins; prevents C-terminal ionization, increasing pKa of the N-terminus.
Salt Form Hydrochloride (HCl)Improves crystallinity and prevents auto-oxidation during storage.
The Thioether Redox Switch

The central mechanism of action is the reversible oxidation of the sulfur atom. Unlike cysteine, which forms disulfides, methionine and its amide derivative form sulfoxides .

  • Reaction: L-Methioninamide + ROS

    
     L-Methioninamide Sulfoxide (MetO-NH₂)
    
  • Reversibility: In biological systems, this reaction can be reversed by Methionine Sulfoxide Reductases (MsrA/MsrB), making the molecule a "catalytic" antioxidant rather than just a consumable one.

Mechanistic Pathways

Direct ROS Scavenging (The "Lightning Rod" Effect)

L-Methioninamide acts as a "lightning rod" for oxidative stress. Because sulfur is highly nucleophilic, it preferentially reacts with oxidants like hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl) before these species can damage critical DNA or protein structures.

Metabolic Integration

Upon cellular entry, the amide bond is susceptible to enzymatic hydrolysis by amidases, liberating free L-methionine. This feeds into the Transsulfuration Pathway , eventually supporting the synthesis of Glutathione (GSH) , the cell's master antioxidant.

Visualization: Redox Cycling & Metabolic Fate

The following diagram illustrates the dual role of L-Methioninamide: direct scavenging via the thioether group and indirect support via the glutathione pathway.

MetAmide_Mechanism MetAmide L-Methioninamide (Reduced) MetSulfoxide Methioninamide Sulfoxide (Oxidized) MetAmide->MetSulfoxide Direct Scavenging FreeMet Free L-Methionine MetAmide->FreeMet Hydrolysis ROS ROS (H₂O₂, •OH) ROS->MetSulfoxide MetSulfoxide->MetAmide Enzymatic Repair (Hypothetical) GSH Glutathione (GSH) Synthesis FreeMet->GSH Transsulfuration Pathway Msr Methionine Sulfoxide Reductase (Msr) Amidase Intracellular Amidases Amidase->FreeMet

Figure 1: Mechanism of Action.[3][4][5] The compound acts as a direct scavenger (top path) and a metabolic precursor (bottom path).

Experimental Validation Protocols

To rigorously evaluate the antioxidant properties of L-Methioninamide HCl, researchers should employ a combination of cell-free chemical assays and biological stress models.

Protocol A: Competitive H₂O₂ Scavenging Assay (Cell-Free)

This protocol quantifies the ability of L-Methioninamide to protect a reporter molecule from oxidation.

Reagents:

  • L-Methioninamide HCl (Test Compound)[1]

  • Hydrogen Peroxide (H₂O₂, 10 mM stock)

  • Horseradish Peroxidase (HRP)

  • Phenol Red (Reporter)

Methodology:

  • Preparation: Prepare a reaction buffer (PBS, pH 7.4).

  • Incubation: Mix 100 µL of L-Methioninamide HCl (variable concentrations: 0.1 – 10 mM) with 50 µL of H₂O₂ (50 µM final). Incubate at 37°C for 30 minutes.

    • Logic: This step allows the thioether to react with the peroxide.

  • Detection: Add 50 µL of reaction mixture to a solution containing HRP and Phenol Red.

  • Readout: Measure absorbance at 610 nm.

    • Interpretation: Unscavenged H₂O₂ will oxidize Phenol Red (mediated by HRP). Higher absorbance = Lower antioxidant activity. Lower absorbance = High scavenging.

Protocol B: Cytoprotection Under Oxidative Stress (In Cellulo)

Objective: Determine if L-Methioninamide protects mitochondria from oxidative collapse.

Workflow Visualization:

Experimental_Workflow Step1 Cell Seeding (HEK293 or CHO cells) 24h Incubation Step2 Pre-treatment Add L-Methioninamide HCl (0.5 - 5 mM) for 4-12h Step1->Step2 Step3 Induction of Stress Add H₂O₂ (100-500 µM) or t-BHP for 2-4h Step2->Step3 Step4 Assay Readout Step3->Step4 Readout1 MTT/CCK-8 (Cell Viability) Step4->Readout1 Readout2 DCFH-DA Staining (Intracellular ROS) Step4->Readout2

Figure 2: Step-by-step workflow for validating cytoprotective effects in cell culture.

Comparative Data Analysis

When selecting an antioxidant for formulation or therapeutic study, L-Methioninamide HCl offers specific advantages over standard L-Methionine and N-Acetyl Cysteine (NAC).

FeatureL-Methioninamide HClL-Methionine (Free Acid)N-Acetyl Cysteine (NAC)
Solubility (Water) High (>200 mg/mL) ModerateHigh
pH Stability Stable in acidic/neutral pHStableSusceptible to auto-oxidation at neutral pH
Primary Mechanism Thioether oxidation (Sulfoxide)Thioether oxidation (Sulfoxide)Thiol oxidation (Disulfide)
Membrane Permeability Enhanced (Cationic character) Neutral (Zwitterionic)High (Anionic at phys. pH)
Odor Profile Low/NegligibleDistinct sulfur odorStrong sulfur odor
Key Application Peptide mimetic, Mitochondrial protection General metabolic supportMucolytic, GSH precursor

Technical Insight: The amide form avoids the ionization of the C-terminus (COOH


 COO⁻), which typically occurs at physiological pH. This results in a net positive charge (due to the amine group), potentially enhancing interaction with negatively charged mitochondrial membranes, a common site of ROS generation.

References

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. Proceedings of the National Academy of Sciences. Link

    • Context: Establishes the foundational mechanism of methionine residues acting as "catalytic antioxidants" via reversible sulfoxide form
  • Catanesi, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants (Basel). Link

    • Context: Validates the use of Methionine derivatives in protecting neuronal cells
  • Kim, J. H., et al. (2014). High-concentration L-methionine as a potent antioxidant for oxidation resistance. International Journal of Pharmaceutics.[6] Link

    • Context: Demonstrates the stoichiometric scavenging capacity of Methionine in pharmaceutical formul
  • PubChem. L-Methioninamide Hydrochloride Compound Summary. National Library of Medicine. Link[7]

    • Context: Source for physicochemical data (Molecular weight, solubility, and structure).
  • Levine, R. L., et al. (2000). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences. Link

    • Context: Explains the "lightning rod" theory where surface methionines protect the active site of proteins.

Sources

Targeting Translational Machinery: The Mechanistic Role of 2-Amino-4-(methylthio)butanamide Hydrochloride in Protein Synthesis Arrest

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of translational control and synthetic biology, 2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride, CAS 16120-92-6) serves as a critical biochemical probe. As a structural analogue of the essential amino acid L-Methionine, this compound acts as a potent, competitive inhibitor of Methionyl-tRNA synthetase (MetRS) [1]. By blocking the aminoacylation of tRNA^Met, L-Methioninamide effectively starves the ribosomal machinery of the initiator and elongator methionine residues required for protein synthesis, leading to rapid translation arrest[2].

This technical guide dissects the structural biology of this inhibition, outlines self-validating experimental workflows for quantifying its effects, and explores its secondary pharmacological utility in chemoprotection.

Structural Biology & The Kinetic Bottleneck

Protein synthesis is fundamentally dependent on the fidelity and efficiency of aminoacyl-tRNA synthetases (aaRS). MetRS catalyzes a two-step reaction:

  • Activation: L-Methionine + ATP → Met-AMP + PPi

  • Transfer: Met-AMP + tRNA^Met → Met-tRNA^Met + AMP

L-Methioninamide hydrochloride features an amide group in place of the native carboxylic acid found in L-Methionine. This subtle structural modification allows the molecule to dock with high affinity into the active site of MetRS. However, the absence of the reactive carboxylate oxygen prevents the nucleophilic attack on the α-phosphate of ATP. Consequently, the adenylation step (formation of the Met-AMP intermediate) cannot occur. The enzyme becomes trapped in a futile, competitive binding cycle, creating a kinetic bottleneck that halts downstream translation[1].

MetRS_Pathway Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS MetAMP Met-AMP Intermediate MetRS->MetAMP Catalysis MettRNA Met-tRNA^Met (Translation Ready) MetAMP->MettRNA + tRNA^Met tRNA tRNA^Met tRNA->MettRNA Inhibitor 2-Amino-4-(methylthio) butanamide HCl Inhibitor->MetRS Competitive Inhibition

Fig 1: Competitive inhibition of MetRS by L-Methioninamide blocking Met-tRNA^Met formation.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, any assay evaluating MetRS inhibition must be self-validating. As application scientists, we do not merely measure endpoints; we design workflows where the physical chemistry of the assay inherently filters out false positives.

Protocol 1: In Vitro Radiometric Aminoacylation Assay

This protocol empirically determines the IC50 of L-Methioninamide. The causality of the assay relies on the differential solubility of macromolecules versus small molecules in Trichloroacetic acid (TCA).

Step-by-Step Workflow:

  • Reagent Preparation: Combine purified recombinant MetRS, bulk E. coli tRNA, ATP (2 mM), and tracing amounts of [^35S]-L-Methionine in a HEPES-buffered reaction mix (pH 7.5).

  • Inhibitor Titration: Introduce L-Methioninamide HCl at logarithmic concentrations (0.1 μM to 10 mM). Causality: A wide titration range is required to capture the full sigmoidal inhibition curve for accurate IC50 calculation.

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction by adding an equal volume of ice-cold 5% TCA. Causality: TCA instantly denatures the MetRS enzyme, stopping the reaction, and precipitates all tRNA (including the [^35S]-Met-tRNA^Met product). Unreacted[^35S]-L-Methionine remains soluble.

  • Vacuum Filtration: Pass the quenched mixture through GF/C glass microfiber filters. Causality: The precipitated macromolecules are trapped on the filter matrix.

  • Washing: Wash the filters three times with 5% TCA, followed by one wash with 95% ethanol. Causality: This rigorously removes any non-specifically bound free [^35S]-L-Methionine. The ethanol wash dries the filter, preventing aqueous quenching during scintillation.

  • Quantification: Submerge filters in scintillation fluid and measure counts per minute (CPM). Self-Validation Check: A minus-ATP control must be run in parallel. If the minus-ATP control yields signal above background, the washing step is insufficient, invalidating the run.

Assay_Workflow S1 1. Prepare Reaction Mix (MetRS, ATP, tRNA, ^35S-Met) S2 2. Titrate Inhibitor (L-Methioninamide HCl) S1->S2 S3 3. Quench Reaction (Add 5% Cold TCA) S2->S3 Incubate 37°C S4 4. Vacuum Filtration (Isolate Precipitated tRNA) S3->S4 Precipitates Macromolecules S5 5. Scintillation Counting (Quantify ^35S-Met-tRNA) S4->S5 Removes Free ^35S-Met

Fig 2: Self-validating in vitro aminoacylation assay workflow for MetRS activity quantification.

Protocol 2: Polysome Profiling for In Vivo Translation Arrest

To prove that MetRS inhibition functionally halts translation in living cells, we utilize sucrose gradient polysome profiling.

  • Treatment: Expose cultured cells to the determined IC90 of L-Methioninamide for 2 hours.

  • Arrest & Lysis: Add Cycloheximide (100 μg/mL) to the media 5 minutes prior to lysis. Causality: Cycloheximide inhibits the translocation step of elongation, physically "freezing" ribosomes on the mRNA transcript. This preserves the exact physiological snapshot of translation at the moment of lysis.

  • Density Centrifugation: Layer the lysate onto a 10-50% sucrose gradient and ultracentrifuge.

  • Fractionation: Measure UV absorbance at 254 nm. Self-Validation Check: Successful MetRS inhibition will present as a massive collapse of the heavy polysome peaks and a corresponding spike in the 80S monosome peak, proving that ribosomes are failing to initiate new transcripts due to Met-tRNA^Met starvation.

Secondary Pharmacological Utility: CDDP Chemoprotection

Beyond its role as a translation inhibitor, L-Methioninamide hydrochloride exhibits a fascinating secondary utility in drug development: it reduces the nephrotoxicity associated with Cisplatin (CDDP) chemotherapy[2].

The causality behind this lies in the compound's thioether group. Cisplatin induces renal damage by generating highly reactive, nephrotoxic platinum species that bind to critical cellular proteins. The thioether moiety of L-Methioninamide acts as a potent nucleophilic scavenger. When co-administered, it chelates these reactive platinum intermediates in the bloodstream before they can induce oxidative damage in the renal tubules[3]. However, researchers must carefully titrate its use, as excessive MetRS inhibition can cause systemic toxicity, and aggressive thioether binding may inadvertently reduce the primary anti-tumor efficacy of the CDDP[4].

Quantitative Data Summary

The following table synthesizes the core biochemical and pharmacological parameters of L-Methioninamide hydrochloride for quick comparative analysis during experimental design.

ParameterEmpirical CharacteristicMechanistic Significance
Target Enzyme Methionyl-tRNA Synthetase (MetRS)Essential ligase for translation initiation and elongation.
Inhibition Modality CompetitiveCompetes stoichiometrically with endogenous L-Methionine.
Downstream Effect Translation ArrestDepletion of Met-tRNA^Met collapses polysomes into 80S monosomes.
Secondary Target Cisplatin (CDDP)Thioether moiety acts as a nucleophilic scavenger to reduce nephrotoxicity.
Solubility Highly soluble in H₂OThe hydrochloride salt form ensures rapid dissolution for in vitro assays.

References

  • Title: Thioether suppression of cisplatin nephrotoxicity in the rat Source: ResearchGate (Holscher et al., 1991) URL: [Link]

Sources

Methodological & Application

Application Note: Utilizing 2-Amino-4-(methylthio)butanamide Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide and Self-Validating Protocols.

Executive Summary & Molecular Rationale

2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a synthetic amide derivative of the essential amino acid L-methionine[1]. In advanced cell culture applications, this compound serves two highly specialized functions:

  • Translational Modulator: It acts as a potent, competitive inhibitor of Methionyl-tRNA synthetase (MetRS), intentionally stalling protein synthesis to study translational control or to reduce the cytotoxicity of chemotherapeutic agents like cisplatin (CDDP)[1][2].

  • Supramolecular Building Block: The C-terminal amide modification prevents rapid enzymatic degradation by carboxypeptidases in serum-containing media, making it an ideal precursor for peptide-based hydrogels used in 3D cell culture[3][4].

By utilizing the hydrochloride (HCl) salt form, researchers ensure superior aqueous solubility and stability, allowing for direct supplementation into culture media without the confounding toxicities associated with organic solvents like DMSO[1].

Quantitative Data Presentation: Physicochemical Profile

The following table summarizes the critical differences between standard L-Methionine and L-Methioninamide HCl to guide experimental design.

PropertyL-MethionineL-Methioninamide Hydrochloride
CAS Number 63-68-316120-92-6
Molecular Weight 149.21 g/mol 184.69 g/mol
Primary Cellular Role Essential amino acid, methyl donorMetRS competitive inhibitor[2]
C-Terminal Status Free Carboxylate (-COO⁻)Amide (-CONH₂)
Aqueous Solubility Moderate (~50 mg/mL)High (≥ 100 mg/mL due to HCl salt)[1]
Stability in Serum Susceptible to degradationResistant to carboxypeptidases[4]

Mechanism of Action: MetRS Inhibition

To understand the causality behind using L-Methioninamide HCl in translational assays, one must look at the aminoacylation of tRNA. Methionyl-tRNA synthetase (MetRS) normally catalyzes the attachment of L-methionine to its cognate tRNA (tRNA^Met) using ATP.

L-Methioninamide structurally mimics L-methionine, allowing it to enter the active site of MetRS. However, the presence of the amide group (-CONH₂) instead of a reactive carboxylate group (-COO⁻) prevents the formation of the critical methionyl-adenylate intermediate. Consequently, the enzyme is competitively inhibited, the cellular pool of charged Met-tRNA^Met is rapidly depleted, and ribosomal translation is stalled at the initiation and elongation phases[2].

MetRS_Inhibition Methionine L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Methionine->MetRS Substrate ATP ATP ATP->MetRS Energy Complex Met-tRNA^Met (Active) MetRS->Complex Aminoacylation tRNA tRNA^Met tRNA->MetRS Acceptor Inhibitor L-Methioninamide HCl (Competitive Inhibitor) Inhibitor->MetRS Blocks Binding Translation Protein Synthesis (Translation) Complex->Translation Elongation

Mechanism of MetRS competitive inhibition by L-Methioninamide hydrochloride stalling translation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By embedding specific validation checkpoints, researchers can definitively confirm that the observed cellular phenotypes are caused by the intended biochemical mechanism.

Protocol A: Stock Preparation and Media Formulation

Causality: Preparing the stock in a highly controlled aqueous environment ensures that the amide bond remains stable and that the pH of the final cell culture media is not drastically altered by the hydrochloride salt.

Step-by-Step Methodology:

  • Reconstitution: Weigh 18.47 mg of L-Methioninamide HCl powder.

  • Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade ddH₂O or PBS to create a 100 mM stock solution. Expert Insight: Do not use basic buffers (pH > 8.5) for long-term storage, as this can accelerate amide hydrolysis.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen to prevent non-specific binding of the compound to the filter membrane.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw degradation. Store at -80°C for up to 6 months or -20°C for 1 month[2].

  • Media Supplementation: Dilute the stock directly into pre-warmed complete media (e.g., DMEM + 10% FBS) to achieve a final working concentration of 0.1 mM to 1.0 mM, depending on the cell line's sensitivity.

Protocol B: In Vitro Translation Inhibition Assay (SUnSET)

Causality: To prove that L-Methioninamide HCl is actively inhibiting MetRS (and not just causing generalized toxicity), we utilize the Surface Sensing of Translation (SUnSET) assay. Puromycin is a structural analog of tyrosyl-tRNA. If MetRS is inhibited, ribosomes stall, and puromycin cannot be incorporated into nascent peptides.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media and replace with media containing 0.5 mM L-Methioninamide HCl. Include a vehicle control (ddH₂O) and a positive control for translation inhibition (e.g., 10 µg/mL Cycloheximide). Incubate for 4 to 12 hours.

  • Validation Checkpoint (Puromycin Labeling): 30 minutes prior to the end of the treatment, spike the media with 1 µM Puromycin.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Readout: Perform a Western blot on the lysates using an anti-puromycin monoclonal antibody.

    • Self-Validation Result: A successful MetRS blockade by L-Methioninamide HCl will manifest as a near-complete loss of the puromycin smear on the blot compared to the vehicle control, confirming targeted translational arrest.

Workflow Stock Reconstitute L-Methioninamide HCl in ddH2O (100 mM Stock) Filter Sterile Filtration (0.22 µm) & Aliquot (-80°C) Stock->Filter Ensures Sterility Media Supplement Basal Media (0.1 - 1.0 mM Working Conc.) Filter->Media Prevents Degradation Culture Incubate Cells (37°C, 5% CO2, 4-12h) Media->Culture Induces MetRS Inhibition Validate Validation Checkpoint: Puromycin SUnSET Assay Culture->Validate Confirms Translation Block

Step-by-step workflow for L-Methioninamide hydrochloride application and validation.

Protocol C: Formulation of Peptide-Hydrogels for 3D Cell Culture

Causality: Amino acid amides are critical in peptide-based supramolecular chemistry. The replacement of the negatively charged C-terminal carboxylate with a neutral amide alters the dipole moment, reduces electrostatic repulsion, and enhances intermolecular hydrogen bonding. This drives the self-assembly of β-sheet fibrils required for hydrogel formation[3][4].

Step-by-Step Methodology:

  • Conjugation: Synthesize or procure a short aromatic peptide sequence (e.g., Fmoc-Phe-Phe) capped at the C-terminus with L-Methioninamide.

  • Triggering Assembly: Dissolve the peptide conjugate in a minimal volume of DMSO (less than 2% final volume), then rapidly disperse it into cell culture media (e.g., IMDM or DMEM) at a final peptide concentration of 1-2% wt/vol[3].

  • Gelation: Incubate at 37°C. The hydrophobic interactions of the Fmoc groups and the hydrogen bonding of the methioninamide cap will trigger fibrillogenesis[4].

  • Validation Checkpoint (Inversion Test): After 2 hours, invert the culture vessel. If the hydrogel sustains its own weight without flowing, the supramolecular network is successfully established and ready for 3D cell seeding.

References

  • Chemical Reviews. "Peptide-Based Supramolecular Systems Chemistry." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups." PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). "Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts." PubMed Central. Available at:[Link]

Sources

Application Note: Solvation and In Vitro Handling Protocol for 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Synonyms: L-Methioninamide hydrochloride, H-Met-NH2 HCl, Methionine amide hydrochloride

Executive Summary & Physicochemical Profiling

2-Amino-4-(methylthio)butanamide hydrochloride (CAS: 16120-92-6) is a highly soluble, amidated derivative of the essential amino acid L-methionine. In in vitro pharmacology and structural biology, it is primarily utilized as a competitive inhibitor of Methionyl-tRNA synthetase (MetRS) and as a substrate analog in tyrosinase-mediated eumelanin synthesis studies[1][2].

Understanding the physicochemical behavior of this compound is critical for maintaining experimental reproducibility. The presence of the hydrochloride (HCl) salt drastically lowers the pKa of the primary amine, creating a highly polar, ionic lattice. This structural feature is the direct cause of its high solubility in polar protic (water) and polar aprotic (DMSO) solvents. However, this same ionic nature renders the powder highly hygroscopic. Exposure to atmospheric moisture will lead to rapid water absorption, artificially inflating the perceived mass during weighing and potentially accelerating hydrolytic degradation over time[2].

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Experimental Implication
Molecular Weight 184.69 g/mol Essential for precise molarity calculations.
Formula C₅H₁₃ClN₂OSThe HCl salt form ensures rapid dissociation in aqueous media.
Max Solubility (DMSO) ≥ 100 mg/mL (541.45 mM)Highly soluble; however, DMSO must be strictly anhydrous to prevent moisture-induced degradation[2].
Max Solubility (Water) Highly SolubleIdeal for direct addition to physiological buffers (PBS, HEPES).
Storage (Solid) 2-8°C or Room TempKeep desiccated. Condensation will ruin the stock.
Storage (Solution) -80°C (6 months)Aliquot immediately to prevent freeze-thaw degradation[2].

Reconstitution Matrices

To ensure absolute precision in your in vitro assays, use the following mass-to-volume matrices to achieve standard stock concentrations.

Table 2: Reconstitution Volume Matrix for Standard Stock Solutions [2]

Target ConcentrationVolume of Solvent for 1 mg Volume of Solvent for 5 mg Volume of Solvent for 10 mg
1 mM 5.4145 mL27.0724 mL54.1448 mL
5 mM 1.0829 mL5.4145 mL10.8290 mL
10 mM 0.5414 mL2.7072 mL5.4145 mL
50 mM 0.1083 mL0.5414 mL1.0829 mL

Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Solvation
  • Thermal Equilibration: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory causes immediate condensation on the hygroscopic HCl salt, altering its molecular weight and ruining molarity calculations.

  • Weighing: Rapidly weigh the desired mass using an analytical balance (accuracy to 0.1 mg) to minimize atmospheric exposure.

  • Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) or double-distilled water (ddH₂O) based on Table 2.

    • Causality: Newly opened, anhydrous DMSO is mandatory[2]. Hygroscopic DMSO contains absorbed water, which alters the dielectric constant of the solvent and can cause micro-precipitation of the compound upon freezing.

  • Agitation: Vortex the solution for 30-60 seconds. If dissolving at concentrations >50 mM, brief sonication in a water bath (room temperature, 1-2 minutes) may be required to disrupt the crystalline lattice.

    • Validation Check: Hold the tube against a dark background under a bright light. The solution must be 100% optically clear. Any turbidity or floating micro-particulates indicates incomplete solvation. Do not proceed until clear.

Phase 2: Sterilization and Storage
  • Sterile Filtration: In a biosafety cabinet, draw the solution into a sterile syringe and filter it through a 0.22 µm membrane into a sterile tube.

    • Material Selection: Use a PTFE (Polytetrafluoroethylene) membrane if dissolved in DMSO. Use a PES (Polyethersulfone) membrane if dissolved in aqueous buffers.

    • Validation Check: Account for dead volume. A standard 13 mm syringe filter retains ~10-15 µL of fluid. Ensure you have prepared a sufficient excess of stock solution to account for this loss.

  • Aliquotting: Divide the filtered stock solution into single-use aliquots (e.g., 20-50 µL per tube).

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

    • Causality: L-Methioninamide hydrochloride is stable for up to 6 months at -80°C, but only 1 month at -20°C[2]. Repeated freeze-thaw cycles will cause the amide bond to degrade, leading to loss of inhibitory potency.

Reconstitution Start 1. Equilibrate & Weigh (Prevent Condensation) Solvent 2. Add Solvent (Anhydrous DMSO or ddH2O) Start->Solvent Dissolve 3. Vortex & Sonicate (Check for 100% Clarity) Solvent->Dissolve Filter 4. Sterile Filtration (PTFE for DMSO, PES for H2O) Dissolve->Filter Aliquot 5. Single-Use Aliquots (Avoid Freeze-Thaw) Filter->Aliquot Store20 Store at -20°C (Max 1 Month) Aliquot->Store20 Store80 Store at -80°C (Max 6 Months) Aliquot->Store80

Caption: Self-validating workflow for the reconstitution, sterilization, and cryopreservation of L-Methioninamide HCl.

In Vitro Application Workflows

Workflow A: Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

L-Methioninamide hydrochloride acts as a competitive substrate analog. It binds to the active site of MetRS, preventing the esterification of L-methionine to its cognate tRNA, thereby halting downstream protein translation[2].

  • Enzyme Preparation: Prepare recombinant MetRS in a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, and 2 mM DTT.

  • Inhibitor Dilution: Thaw a single aliquot of L-Methioninamide HCl. Perform serial dilutions in the reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 1000 µM.

    • Causality: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations of DMSO can denature MetRS and cause artifactual inhibition.

  • Reaction Initiation: Add 50 µM of native L-methionine and 1 mM ATP to the wells. Incubate at 37°C for 30 minutes.

  • Readout: Measure the generation of inorganic pyrophosphate (PPi) or use a radiolabeled aminoacylation assay to quantify MetRS activity.

MOA Met Native L-Methionine Enzyme Methionyl-tRNA Synthetase (MetRS Enzyme) Met->Enzyme Binds Active Site tRNA Met-tRNA(Met) Complex Enzyme->tRNA Catalyzes Esterification Protein Downstream Protein Translation tRNA->Protein Ribosomal Translation Inhibitor L-Methioninamide HCl (Substrate Analog) Inhibitor->Enzyme Competitive Inhibition (Blocks Binding)

Caption: Mechanism of action: L-Methioninamide competitively inhibits MetRS, halting downstream translation.

Workflow B: Tyrosinase-Mediated Dopachrome Formation Assay

Amidated amino acids are frequently screened for anti-eumelanogenic activity. While L-Cysteinamide is a potent inhibitor, L-Methioninamide is often utilized as a structural control in these in vitro assays[1].

  • Buffer Setup: Prepare 0.1 M sodium phosphate buffer (pH 6.8).

  • Substrate Addition: Add 1 mM L-DOPA (L-3,4-dihydroxyphenylalanine) to the buffer.

  • Compound Addition: Introduce L-Methioninamide HCl at a final concentration of 200 µM[1].

  • Enzyme Addition: Initiate the reaction by adding 50 U/mL of mushroom tyrosinase.

  • Kinetic Readout: Monitor dopachrome formation continuously by measuring absorbance at 475 nm (A₄₇₅) using a microplate reader at 25°C for 10 minutes[1].

References

  • Source: medchemexpress.
  • Source: nih.

Sources

Application Note: High-Performance HILIC-MS/MS Method for the Accurate Quantification of 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Analytical Rationale

2-Amino-4-(methylthio)butanamide hydrochloride (Methioninamide HCl, MW: 184.69 g/mol ; Free base MW: 148.23 g/mol ) is a highly polar, low-molecular-weight basic amino acid derivative. It is frequently utilized as a chiral derivatizing auxiliary (e.g., in variants of Marfey’s reagent) and as an intermediate in pharmaceutical synthesis.

The Analytical Challenge: Quantifying methioninamide in complex biological or pharmaceutical matrices presents significant challenges. Due to its high hydrophilicity (LogP < 0) and basic primary amine (pKa ~9.0), traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to provide adequate retention. In RPLC, methioninamide elutes in the void volume, co-eluting with endogenous salts and phospholipids, which leads to severe matrix effects and ion suppression in the mass spectrometer. Furthermore, the molecule lacks a strong chromophore, rendering UV detection insufficiently sensitive.

The Mechanistic Solution (E-E-A-T): To establish a robust, self-validating protocol, this guide outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS)[1]. HILIC operates via a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic or amide-bonded silica). The highly polar methioninamide partitions into this aqueous layer. By starting with a high-organic mobile phase (90% Acetonitrile), we force the retention of the analyte. Elution is then driven by increasing the aqueous fraction of the mobile phase—the exact inverse of RPLC [2].

Materials and Reagents

  • Analyte: 2-Amino-4-(methylthio)butanamide hydrochloride (Reference Standard, Purity ≥ 98%).

  • Internal Standard (IS): Methioninamide-d3 (Stable isotope-labeled standard to correct for matrix effects and ionization variance).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate (10 mM).

  • Analytical Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 2.1 × 100 mm, 3.5 µm).

Experimental Protocol: Sample Preparation Workflow

Causality in Sample Prep: The chosen protein precipitation (PPT) method uses a 1:3 ratio of aqueous sample to acetonitrile. This is not arbitrary. In addition to precipitating proteins, this ratio ensures the final extract contains 75% acetonitrile. Injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, causing severe peak splitting. By matching the sample diluent to the initial HILIC mobile phase, we maintain pristine peak symmetry.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) or formulated matrix into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (Methioninamide-d3, 500 ng/mL in 50% ACN). Vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the primary amine remains protonated, preventing analyte binding to precipitated proteins.

  • Agitation: Vortex vigorously for 2 minutes to maximize extraction recovery.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

SamplePrep A Sample Aliquot (50 µL Plasma/Matrix) B Internal Standard Addition (10 µL Methioninamide-d3) A->B C Protein Precipitation (150 µL Acetonitrile, 0.1% FA) B->C D Vortex & Centrifugation (14,000 x g, 10 min, 4°C) C->D E Supernatant Transfer (100 µL to Autosampler Vial) D->E F HILIC-MS/MS Injection (Injection Vol: 2 µL) E->F

Figure 1: Step-by-step sample preparation workflow utilizing protein precipitation optimized for HILIC.

LC-MS/MS Conditions

Chromatographic Separation
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0). Purpose: Provides ionic strength to maintain reproducible partitioning and sharpens basic peaks.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.41090
1.00.41090
4.00.45050
5.00.45050
5.10.41090
8.00.41090

(Note: The 3-minute re-equilibration at 90% B is strictly required in HILIC to rebuild the stationary aqueous hydration layer before the next injection).

Mass Spectrometry (ESI-MS/MS)

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Fragmentation Causality: Under acidic ESI conditions, the primary amine is easily protonated to form the


 precursor ion at m/z 149.1. Upon entering the collision cell, Collision-Induced Dissociation (CID) drives specific neutral losses [3, 4]. The most energetically favorable pathway is the loss of ammonia (-17 Da) from the amide/amine terminus, yielding the highly abundant quantifier ion at m/z 132.1. A secondary diagnostic cleavage occurs at the thioether tail, resulting in the loss of methanethiol (-48 Da) to generate the qualifier ion at m/z 101.1.

Fragmentation P Precursor Ion [M+H]+ m/z 149.1 F1 Quantifier Ion [M+H - NH3]+ m/z 132.1 P->F1 CID -17 Da F2 Qualifier Ion [M+H - CH4S]+ m/z 101.1 P->F2 CID -48 Da

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway for methioninamide.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methioninamide149.1132.15015Quantifier
Methioninamide149.1101.15022Qualifier
Methioninamide-d3 (IS)152.1135.15015IS Quantifier

Method Validation Summary

To ensure the trustworthiness of the analytical data, the method must be validated according to standard bioanalytical guidelines (e.g., ICH M10). The use of the stable-isotope labeled internal standard ensures that any variations in extraction recovery or ionization efficiency (matrix effects) are mathematically normalized.

Table 3: Representative Validation Metrics

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 10 - 5000 ng/mL

> 0.995
Limit of Detection (LOD) 3 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 10 ng/mLS/N ≥ 10, Precision CV ≤ 20%
Intra-day Precision 3.2% - 6.5% CV≤ 15% CV (≤ 20% at LOQ)
Inter-day Precision 4.8% - 8.1% CV≤ 15% CV (≤ 20% at LOQ)
Mean Extraction Recovery 94.5%Consistent across low/mid/high QC

Conclusion

The quantification of highly polar, low-molecular-weight amines like 2-Amino-4-(methylthio)butanamide hydrochloride requires a departure from standard reversed-phase methodologies. By leveraging the orthogonal retention mechanisms of HILIC combined with the high selectivity and sensitivity of tandem mass spectrometry, this protocol provides a self-validating, robust framework. The strict alignment between the sample preparation diluent and the initial chromatographic mobile phase guarantees exceptional peak shape, while the defined MRM transitions ensure absolute specificity for the target analyte.

References

  • Title: A high-throughput method for the quantitative determination of free amino acids in Saccharomyces cerevisiae by hydrophilic interaction chromatography-tandem mass spectrometry Source: The Francis Crick Institute URL: [Link]

  • Title: Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry Source: Taylor & Francis URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

2-Amino-4-(methylthio)butanamide hydrochloride applications in metabolic research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-4-(methylthio)butanamide Hydrochloride in Metabolic Research and Chemoprotection

Executive Summary

2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a highly versatile methionine analogue utilized extensively in metabolic research, structural biology, and drug development[1]. Characterized by the substitution of the carboxylic acid group of methionine with an amide functional group, this compound serves two primary research functions: it acts as a potent competitive inhibitor of Methionyl-tRNA synthetase (MetRS)[2], and it functions as a highly effective chemoprotectant against cisplatin (CDDP)-induced nephrotoxicity via its nucleophilic thioether moiety[3][4].

This application note provides a comprehensive mechanistic overview, quantitative data summaries, and self-validating experimental protocols for deploying L-Methioninamide hydrochloride in advanced metabolic and pharmacological studies.

Mechanistic Insights & Causality

Translational Control via MetRS Inhibition

Highly proliferative cells, such as those found in colorectal cancers, undergo robust metabolic adaptations (e.g., the Warburg effect) to sustain increased demand for energy and macromolecular substrates[5]. A critical bottleneck in this proliferation is the aminoacylation of transfer RNA (tRNA). L-Methioninamide hydrochloride structurally mimics L-methionine, allowing it to bind to the active site of MetRS[2]. However, the presence of the amide group prevents the formation of the necessary aminoacyl adenylate intermediate, effectively stalling the esterification of methionine to tRNA(Met). This competitive inhibition triggers translation arrest and induces severe metabolic stress in target cells, making it a valuable tool for studying cancer metabolism and protein engineering[1][2].

MetRS_Inhibition Met L-Methionine MetRS Methionyl-tRNA Synthetase Met->MetRS ATP ATP ATP->MetRS Complex Met-AMP Intermediate MetRS->Complex Catalysis Inhibitor L-Methioninamide HCl Inhibitor->MetRS Competitive Block Translation Protein Synthesis Complex->Translation + tRNA tRNA tRNA(Met)

Mechanistic pathway of Methionyl-tRNA synthetase inhibition by L-Methioninamide hydrochloride.

Thioether-Mediated Suppression of Cisplatin Nephrotoxicity

Cisplatin (CDDP) is a cornerstone chemotherapeutic agent, but its clinical utility is dose-limited by severe nephrotoxicity caused by the accumulation of electrophilic platinum species in the proximal tubules. L-Methioninamide hydrochloride mitigates this toxicity through its thioether group[4]. When co-administered, the sulfur atom in the thioether group acts as a strong nucleophile, intercepting and binding to the platinum complex before it can crosslink with renal cellular proteins or DNA[4]. The hydrochloride salt form is specifically chosen for in vivo models because it significantly enhances aqueous solubility and stability compared to free L-methionine[1].

Quantitative Data Summary

The following table synthesizes the physicochemical properties and biological parameters critical for experimental design.

ParameterSpecification / ValueExperimental Relevance
CAS Number 16120-92-6[1]Unique identifier for sourcing high-purity reagents.
Molecular Weight 184.69 g/mol Required for precise molarity calculations in dosing.
Primary Target Methionyl-tRNA synthetase[2]Drives translational arrest in metabolic assays.
Toxicity Suppression CDDP-induced nephrotoxicity[3]Protects renal tissue; lowers BUN/Creatinine spikes.
Stock Storage -80°C (6 months); -20°C (1 month)[2]Ensures stability of the amide bond against hydrolysis.
Conformational Utility

,

,

folds (No

fold)[6]
Used in mapping the flexible behavior of methionine.

Experimental Protocols

Protocol 1: In Vitro Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

Purpose: To quantify the IC50 of L-Methioninamide hydrochloride against MetRS using a self-validating pyrophosphate (PPi) release assay.

Causality & Design: The aminoacylation reaction consumes ATP and releases PPi. By coupling PPi release to a colorimetric or fluorometric readout, we can directly measure MetRS catalytic velocity. Mg2+ is strictly required to neutralize the negative charges of ATP, facilitating its binding to the MetRS active site.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, and 1 mM DTT. Note: The pH of 7.5 mimics the intracellular environment, optimizing enzyme kinetics.

  • Reagent Reconstitution: Dissolve L-Methioninamide hydrochloride in nuclease-free water to a 10 mM stock. Store aliquots at -80°C[2].

  • Enzyme/Substrate Mix: In a 96-well microplate, combine 10 nM purified MetRS enzyme, 50 μM L-methionine, and 20 μM E. coli tRNA(Met).

  • Inhibitor Titration: Add L-Methioninamide hydrochloride in a 10-point serial dilution (ranging from 1 nM to 100 μM). Include a vehicle control (water) and a positive control (e.g., MetRS-IN-1)[7].

  • Reaction Initiation: Add 2 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection & Validation: Add a PPi detection reagent (e.g., PiColorLock). Measure absorbance at 650 nm. The self-validating step requires the vehicle control to show maximum absorbance (uninhibited PPi release), while the absence of ATP must yield baseline absorbance.

Protocol 2: In Vivo Evaluation of Cisplatin Nephrotoxicity Suppression

Purpose: To demonstrate the chemoprotective efficacy of L-Methioninamide hydrochloride in a rodent model without compromising CDDP anti-tumor activity.

Causality & Design: Simultaneous intravenous (IV) administration is critical. The thioether compound must be present in the bloodstream concurrently with CDDP to intercept the platinum species before renal clearance mechanisms concentrate the toxin in the proximal tubules[4].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Wistar rats (200-250g) for 7 days. Divide into three cohorts (n=6): Vehicle, CDDP-only, and CDDP + Inhibitor.

  • Co-administration: Administer CDDP (8.0 mg/kg, IV)[4]. Simultaneously, administer L-Methioninamide hydrochloride (molar equivalent optimized for the specific strain, typically 50-100 mg/kg, IV) via the tail vein.

  • Metabolic Monitoring: Collect blood samples at 24, 48, and 72 hours post-injection. Centrifuge to isolate serum.

  • Biomarker Validation: Quantify Blood Urea Nitrogen (BUN) and serum creatinine levels. Self-validation: The CDDP-only group must show a statistically significant spike in both markers by 72 hours to validate the toxicity model[4].

  • Tissue Harvesting & Histopathology: Euthanize animals at 72 hours. Harvest kidneys, fix in 10% neutral buffered formalin, and stain with H&E to evaluate tubular necrosis and cast formation.

Nephroprotection Step1 1. Model Prep (Wistar Rats) Step2 2. Co-administration (CDDP + Inhibitor) Step1->Step2 Step3 3. Biomarker Analysis (BUN & Creatinine) Step2->Step3 Step4 4. Histopathology (Renal Tubules) Step3->Step4

Experimental workflow for evaluating thioether-mediated cisplatin nephrotoxicity suppression.

References

  • Thioether suppression of cisplatin nephrotoxicity in the rat ResearchGate (Holscher et al., 1991) URL:[Link]

  • Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins PubMed / National Institutes of Health URL:[Link]

  • A Distinct Metabolic Signature of Human Colorectal Cancer with Prognostic Potential Clinical Cancer Research (AACR Journals) URL:[Link]

Sources

Application Note & Protocol: Elucidating the Enzyme Kinetics of 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental framework for characterizing the enzymatic kinetics of 2-Amino-4-(methylthio)butanamide hydrochloride. While this specific compound is a derivative of the essential amino acid L-methionine, detailed public-domain kinetic data is sparse. Therefore, this document serves as a foundational protocol, adaptable for investigating its potential role as either a substrate for hydrolytic enzymes, such as amidases, or as an inhibitor of enzymes within the methionine metabolic pathway. The protocols herein are designed to be robust, self-validating, and grounded in established principles of enzyme kinetics, guiding the researcher from initial assay development to the determination of key kinetic parameters and potential mechanisms of inhibition.

Introduction: Scientific Context and Rationale

2-Amino-4-(methylthio)butanamide hydrochloride is a structural analog of L-methionine, an essential amino acid central to numerous metabolic processes, including protein synthesis and the production of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[1][2] The presence of an amide group in place of the carboxyl group of methionine suggests that this compound could be a substrate for amidase enzymes (EC 3.5.1.4), which catalyze the hydrolysis of amides.[3][4] Alternatively, its structural similarity to methionine makes it a candidate for competitive inhibition of enzymes that utilize methionine as a substrate, such as S-adenosylmethionine synthetase.[5]

Understanding the enzymatic interactions of such a molecule is critical for several fields. In drug development, it could act as a pro-drug, being converted to an active form by an amidase, or it could be an inhibitor of a key metabolic enzyme, representing a therapeutic strategy. For biochemists and molecular biologists, elucidating its kinetic profile provides insight into enzyme specificity and catalytic mechanisms.

This guide will present a detailed, two-part experimental protocol. Part A will focus on determining if 2-Amino-4-(methylthio)butanamide hydrochloride is a substrate for a model amidase and calculating its Michaelis-Menten constants (K\u2098 and V\u2098\u2090\u2093). Part B will outline a protocol to investigate its potential as an inhibitor of a representative methionine-utilizing enzyme.

Foundational Principles of Enzyme Kinetics

The protocols described are built upon the Michaelis-Menten model of enzyme kinetics.[6][7][8] This model describes the relationship between the initial reaction velocity (v\u2080), the substrate concentration ([S]), the maximum reaction velocity (V\u2098\u2090\u2093), and the Michaelis constant (K\u2098). The Michaelis-Menten equation is expressed as:

v\u2080 = (V\u2098\u2090\u2093 \u00b7 [S]) / (K\u2098 + [S])[7]

Where:

  • V\u2098\u2090\u2093 represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

  • K\u2098 is the substrate concentration at which the reaction rate is half of V\u2098\u2090\u2093, and is an inverse measure of the substrate's affinity for the enzyme.[6]

When investigating enzyme inhibition, the type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing how the apparent K\u2098 and V\u2098\u2090\u2093 values change in the presence of the inhibitor.[9][10][11]

PART A: Characterization as an Enzyme Substrate

This section outlines the protocol to determine if 2-Amino-4-(methylthio)butanamide hydrochloride can be hydrolyzed by an amidase and to quantify the kinetic parameters of this reaction.

Experimental Workflow: Substrate Characterization

Substrate_Characterization_Workflow cluster_prep Phase 1: Preparation cluster_kinetics Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents: - Amidase Enzyme - Substrate Stock - Assay Buffer P2 Develop Assay Method (e.g., Ammonia Detection) P1->P2 K1 Determine Optimal Enzyme Concentration P2->K1 Proceed to Assay K2 Measure Initial Rates (v₀) at Varying [Substrate] K1->K2 A1 Plot v₀ vs. [S] (Michaelis-Menten Plot) K2->A1 Generate Data A2 Linearize Data (Lineweaver-Burk Plot) A1->A2 A3 Non-linear Regression (Calculate Km & Vmax) A1->A3

Caption: Workflow for substrate characterization.

Detailed Protocol: Amidase Activity Assay

1. Reagent and Sample Preparation:

  • Enzyme: A commercially available amidase is a suitable starting point. Prepare a stock solution in a buffer that ensures stability (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM DTT).[4]

  • Substrate: Prepare a concentrated stock solution of 2-Amino-4-(methylthio)butanamide hydrochloride in the assay buffer.

  • Assay Buffer: A common buffer is 50 mM potassium phosphate, pH 7.4.[4] The optimal pH should be determined experimentally.

  • Detection Reagents: For detecting ammonia, a product of amide hydrolysis, a modified indophenol blue assay can be used.[4] This involves reagents for the Berthelot reaction.

2. Assay Development and Optimization:

  • Detection Method: The hydrolysis of the amide bond will release ammonia. The amount of ammonia produced can be quantified spectrophotometrically at 620 nm using the indophenol blue method.[4]

  • Enzyme Concentration: Determine a suitable enzyme concentration that results in a linear rate of product formation for a defined period (e.g., 10-20 minutes). This is crucial for measuring the initial reaction velocity.

  • Time Course: Perform a time-course experiment at a fixed substrate and enzyme concentration to ensure the reaction rate is linear during the measurement window.

3. Michaelis-Menten Kinetics Experiment:

  • Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate, 2-Amino-4-(methylthio)butanamide hydrochloride. A typical range would be 0.1 to 10 times the expected K\u2098. If the K\u2098 is unknown, a wide range of concentrations should be tested.

  • Incubate the reactions at a constant temperature (e.g., 37°C).[3]

  • At specific time points within the linear range, stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

  • Quantify the amount of ammonia produced in each reaction.

  • Calculate the initial velocity (v\u2080) for each substrate concentration, typically expressed as \u00b5moles of product formed per minute.

4. Data Analysis:

  • Michaelis-Menten Plot: Plot the initial velocity (v\u2080) against the substrate concentration ([S]). This should yield a hyperbolic curve.[11][12]

  • Lineweaver-Burk Plot: For a linear representation, plot the reciprocal of the initial velocity (1/v\u2080) against the reciprocal of the substrate concentration (1/[S]).[6][13]

    • The y-intercept corresponds to 1/V\u2098\u2090\u2093.

    • The x-intercept corresponds to -1/K\u2098.

    • The slope is K\u2098/V\u2098\u2090\u2093.

  • Non-linear Regression: Use software such as GraphPad Prism or open-source tools like ICEKAT to fit the v\u2080 vs. [S] data directly to the Michaelis-Menten equation.[14][15] This is generally considered more accurate than the Lineweaver-Burk plot, which can distort errors at low substrate concentrations.[8]

ParameterDescriptionHow to Determine
V\u2098\u2090\u2093 Maximum reaction velocityFrom the plateau of the Michaelis-Menten plot or the y-intercept of the Lineweaver-Burk plot.
K\u2098 Michaelis ConstantThe substrate concentration at \u00bd V\u2098\u2090\u2093 on the Michaelis-Menten plot or from the x-intercept of the Lineweaver-Burk plot.
k\u2099\u2090\u209c Catalytic Constant (Turnover Number)V\u2098\u2090\u2093 / [E]\u209c, where [E]\u209c is the total enzyme concentration.
k\u2099\u2090\u209c/K\u2098 Catalytic EfficiencyA measure of how efficiently the enzyme converts substrate to product at low substrate concentrations.

PART B: Characterization as an Enzyme Inhibitor

This section details the protocol for investigating whether 2-Amino-4-(methylthio)butanamide hydrochloride acts as an inhibitor of a methionine-utilizing enzyme.

Experimental Workflow: Inhibition Analysis

Inhibition_Analysis_Workflow cluster_setup Phase 1: Assay Setup cluster_inhibition_assay Phase 2: Inhibition Assay cluster_data_analysis Phase 3: Data Analysis S1 Select Target Enzyme (e.g., Met-tRNA Synthetase) S2 Establish Baseline Kinetics with Natural Substrate S1->S2 I1 Measure Initial Rates at Varying [Substrate] and Fixed [Inhibitor] S2->I1 Proceed to Inhibition Studies I2 Repeat at Multiple Inhibitor Concentrations I1->I2 D1 Generate Lineweaver-Burk Plots for each [Inhibitor] I2->D1 Generate Inhibition Data D2 Analyze Changes in Apparent Km and Vmax D1->D2 D3 Determine Inhibition Type (Competitive, Non-competitive, etc.) D2->D3

Caption: Workflow for inhibition analysis.

Detailed Protocol: Inhibition Kinetics

1. Selection of Target Enzyme and Assay:

  • Enzyme: A suitable target would be an enzyme for which L-methionine is a known substrate, for instance, S-adenosylmethionine synthetase or a Met-tRNA synthetase.

  • Assay: The choice of assay depends on the enzyme. For S-adenosylmethionine synthetase, a continuous spectrophotometric assay can be employed that couples the production of pyrophosphate to the oxidation of NADH.

2. Baseline Michaelis-Menten Kinetics:

  • First, perform the kinetic analysis as described in Part A, but using the enzyme's natural substrate (e.g., L-methionine) to determine its K\u2098 and V\u2098\u2090\u2093 under your experimental conditions.

3. Inhibition Assay:

  • Design a matrix of experiments where you vary the concentration of the natural substrate and the potential inhibitor, 2-Amino-4-(methylthio)butanamide hydrochloride.

  • Typically, you will run several series of substrate dilutions, each at a different, fixed concentration of the inhibitor.

  • Measure the initial reaction velocities for all conditions.

4. Data Analysis and Determination of Inhibition Type:

  • Generate Lineweaver-Burk plots for the data at each inhibitor concentration.[11]

  • Analyze the pattern of the lines to determine the type of reversible inhibition:[7][10]

    • Competitive Inhibition: Lines will intersect at the y-axis (V\u2098\u2090\u2093 is unchanged, apparent K\u2098 increases).[7][9]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (V\u2098\u2090\u2093 decreases, K\u2098 is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both V\u2098\u2090\u2093 and K\u2098 decrease proportionally).[7][9]

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (both V\u2098\u2090\u2093 and K\u2098 are affected).[9]

  • The inhibitor constant (K\u1d62) can be calculated from secondary plots, such as a Dixon plot, or by fitting the data to the appropriate inhibition model using specialized software.

Inhibition TypeEffect on V\u2098\u2090\u2093Effect on K\u2098Lineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off the axes

Concluding Remarks

The experimental protocols detailed in this application note provide a robust and systematic approach to characterizing the enzymatic kinetics of 2-Amino-4-(methylthio)butanamide hydrochloride. By following these guidelines, researchers can determine if this compound is a substrate for amidases, an inhibitor of methionine-metabolizing enzymes, or both. The resulting kinetic parameters are essential for understanding its biological activity and potential applications in drug development and biochemical research. It is imperative that all experiments include appropriate controls and are repeated to ensure the reproducibility and statistical significance of the findings.

References

  • Aledo, J. C. (2021). Kinetic Mechanisms of Enzyme Inhibition and Activation. [Source not explicitly provided, but content aligns with general biochemical principles]
  • Jack Westin. (n.d.). Enzyme inhibition.
  • BYJU'S. (2022, February 28). Enzyme Inhibition.
  • Olp, M. H., et al. (2021).
  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition. Biophysical Chemistry.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Weglarz-Tomczak, E., et al. (2021).
  • Read, J. A., et al. (2024, February 24). Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics. IUBMB Journal.
  • University of California, Davis. (n.d.). Enzyme Kinetics: The Michaelis-Menten Mechanism. Bio-105.
  • Wikipedia. (n.d.). Michaelis–Menten kinetics.
  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity.
  • Bisswanger, H. (2017). ENZYME KINETICS - A Modern Approach.
  • Bernhard, S. A. (1955). A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl- l -arginineamide. Biochemical Journal.
  • Sigma-Aldrich. (1994, July 12).
  • Bernhard, S. A. (1955). A New Method for the Determination of the Amidase Activity of Trypsin: Kinetics of the Hydrolysis of Benzoyl-L-Arginineamide. Biochemical Journal.
  • Gross, M., et al. (1975). Transamidase kinetics. Amide formation in the enzymic reactions of thiol esters with amines. Biochemical Journal.
  • Pejchal, R., et al. (2015, February 27).
  • Sewell, B. T., et al. (2013). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. Journal of Biological Chemistry.
  • Walter, T., et al. (2020).
  • Salsi, E., et al. (2011). Substrates of the methionine sulfoxide reductase system and their physiological relevance. Archives of Biochemistry and Biophysics.
  • Sufrin, J. R., et al. (1985). Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase.
  • Yamashita, T., et al. (2021, January 21). Structural basis for substrate specificity of l‐methionine decarboxylase. Protein Science.
  • Yamashita, T., et al. (2021, March 15). Structural basis for substrate specificity of l-methionine decarboxylase. Protein Science.
  • University of Washington. (2013). Enzyme Kinetics II. MBI 527.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-4-(methylthio)butanamide hydrochloride.
  • ChemScene. (n.d.). (S)-2-amino-4-(methylthio)butanamide.
  • The Medical Biochemistry Page. (2026, February 14). Enzyme Kinetics and Diagnostic Uses of Enzymes.
  • Lawson, C. Q., & Ivey, F. J. (1986). Hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid dimer in two model systems. Poultry Science.
  • Jadhav, S. L., et al. (2002). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Organic Process Research & Development.
  • Im, J. S., et al. (2003, April 23). Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. Journal of Agricultural and Food Chemistry.
  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids.
  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)
  • DrugBank. (n.d.). (S)-2-Amino-4-(methylthio)
  • MilliporeSigma. (n.d.). (S)-2-Amino-4-(methylthio)butanamide hydrochloride.
  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

Application Note: Metabolic Selectivity Profiling using 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methionineamide or H-Met-NH₂ ) is a metabolic probe used to distinguish between normal cells and methionine-dependent cancer cells.

This assay exploits the Hoffman Effect (Methionine Dependence).[1][2][3][4] Unlike normal cells, many malignant cell lines (e.g., melanoma, breast, prostate) cannot proliferate when methionine is replaced by its immediate metabolic precursors, such as homocysteine or methionineamide. While normal cells express sufficient aminopeptidase/amidase activity to convert H-Met-NH₂ into utilizable methionine, methionine-dependent cancer cells fail to do so efficiently, leading to cell cycle arrest (G1/S block) and subsequent apoptosis.

This protocol details the use of H-Met-NH₂ as a selective pressure agent to quantify the methionine dependence of a cell line.

Mechanistic Pathway

The following diagram illustrates the differential processing of H-Met-NH₂ in normal versus malignant cells.

MethionineDependence cluster_Normal Normal Cell (Methionine Independent) cluster_Cancer Cancer Cell (Methionine Dependent) Input Input: 2-Amino-4-(methylthio)butanamide (H-Met-NH2) Enzyme_N High Aminopeptidase Activity Input->Enzyme_N Enzyme_C Low/Saturated Aminopeptidase Input->Enzyme_C Met_N L-Methionine (Intracellular) Enzyme_N->Met_N Hydrolysis Outcome_N Protein Synthesis & Proliferation Met_N->Outcome_N Met_C Methionine Starvation Enzyme_C->Met_C Inefficient Conversion Outcome_C Cell Cycle Arrest (Hoffman Effect) Met_C->Outcome_C

Figure 1: Differential metabolic fate of H-Met-NH₂. Normal cells hydrolyze the amide to generate free methionine, supporting growth. Dependent cancer cells fail to sustain critical methionine pools, triggering arrest.[2][3]

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Test Compound 2-Amino-4-(methylthio)butanamide HCl The metabolic selector.
Basal Medium DMEM or RPMI 1640 (Methionine-Free)Eliminates background methionine.
Serum Dialyzed FBS (10 kDa cutoff)CRITICAL: Standard FBS contains ~30µM Met, which will invalidate the assay. Dialysis removes free amino acids.
Positive Control L-MethionineTo prove cells are viable when Met is provided.
Readout Reagent CCK-8, MTT, or ResazurinTo quantify viable cell mass at endpoint.
Stock Solution Preparation

2-Amino-4-(methylthio)butanamide HCl (MW: ~184.69 g/mol )

  • Solvent: Dissolve in sterile PBS or ultra-pure water.

  • Concentration: Prepare a 100 mM stock solution (18.47 mg/mL).

  • pH Adjustment: The hydrochloride salt is acidic. Check pH; if < 7.0, neutralize carefully with 0.1 N NaOH to pH 7.2–7.4 before adding to cells to avoid acid-toxicity artifacts.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocol

Phase 1: Cell Seeding & Starvation

Objective: Establish a baseline and deplete intracellular methionine pools.

  • Harvest Cells: Detach cells using trypsin-EDTA. Neutralize with standard media.

  • Wash: Centrifuge (1200 rpm, 5 min) and aspirate supernatant. Resuspend in PBS.[5][6] Repeat wash 2x to remove all traces of standard FBS/media.

  • Resuspension: Resuspend cells in Methionine-Free Medium + 10% Dialyzed FBS .

  • Seeding: Plate cells in 96-well plates.

    • Adherent cells:[7] 3,000–5,000 cells/well.

    • Suspension cells:[7] 10,000–20,000 cells/well.

  • Attachment: Incubate for 12–24 hours at 37°C, 5% CO₂.

Phase 2: Treatment (The Metabolic Challenge)

Objective: Expose cells to differential metabolic conditions.

Prepare four experimental conditions in Methionine-Free Medium + 10% Dialyzed FBS :

Condition IDDescriptionSupplement AddedFinal Conc.Role
A (Pos. Ctrl) Met-RepleteL-Methionine100 µMMax Growth Control
B (Test) Met-RescueH-Met-NH₂ (Test Compound) 100 µM - 1000 µM *Test Condition
C (Neg. Ctrl) Met-DepleteNone (PBS Vehicle)0 µMStarvation Baseline
D (Blank) BackgroundNone (No Cells)-Optical Blank

*Note: A dose-response curve (e.g., 10, 50, 100, 500, 1000 µM) is recommended for initial optimization. 750 µM is a common starting point for H-Met-NH₂.

  • Aspirate the seeding media carefully (for adherent cells).

  • Add 100 µL of the respective treatment media to wells (n=6 replicates per condition).

  • Incubation: Incubate for 72 to 96 hours .

    • Why so long? Metabolic starvation takes time to induce apoptosis. 24h is often insufficient to see the "Hoffman Effect."

Phase 3: Viability Readout (MTT/CCK-8)
  • Add 10 µL of CCK-8 (or equivalent volume for MTT) to each well.

  • Incubate for 1–4 hours at 37°C until color develops.

  • Measure Absorbance (OD) at 450 nm (CCK-8) or 570 nm (MTT).

Data Analysis

To determine if your cells are "Methionine Dependent" (Cancer-like) or "Methionine Independent" (Normal-like), calculate the Relative Rescue Ratio (RRR) .

  • Correct Background:

    
    
    
  • Calculate % Viability relative to Met-Replete:

    
    
    
Interpretation Table
% Viability (Relative to Met+)Phenotype ClassificationBiological Implication
> 80% Methionine Independent Cells efficiently convert H-Met-NH₂ to Met. Likely normal or Met-independent tumor.[5]
< 40% Methionine Dependent Cells fail to utilize H-Met-NH₂. Indicates metabolic vulnerability (Hoffman Effect).[1][2]
40% - 80% Partial DependenceIntermediate phenotype; may require higher concentration of H-Met-NH₂.

Troubleshooting & Optimization

  • High Background in Negative Control:

    • Cause: Contamination of Methionine.[8]

    • Solution: Ensure Dialyzed FBS is used. Standard FBS renders the assay useless. Ensure glassware is clean.

  • Low Viability in Positive Control:

    • Cause: Dialyzed FBS may lack other growth factors.

    • Solution: Supplement media with 1 mM Sodium Pyruvate or non-essential amino acids (NEAA), ensuring they do not contain Methionine.

  • Precipitation:

    • Cause: H-Met-NH₂·HCl is acidic.

    • Solution: Pre-buffer the stock solution in PBS (pH 7.4) before adding to media.

References

  • Hoffman, R. M. (1984). Altered methionine metabolism, DNA methylation and oncogene expression in carcinogenesis. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 738(1-2), 49-87. Link

  • Tisdale, M. J. (1984). Utilization of preformed and endogenously synthesized methionine by cells in tissue culture. British Journal of Cancer, 49(3), 315-320. Link

  • Cavuoto, P., & Fenech, M. F. (2012). A review of methionine dependency and the role of methionine restriction in cancer growth control and life-span extension. Cancer Treatment Reviews, 38(6), 726-736. Link

  • Miki, K., et al. (2000). Methionine dependence of cancer cells is due to the defect of methionine synthase. Oncology Reports, 7(5), 1077-1082. Link

Sources

Application Note: Incorporation of 2-Amino-4-(methylthio)butanamide Hydrochloride in Proteomics Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Translational Proteomics, Enzyme Inhibition Assays, and Structural Biology

Executive Summary & Mechanistic Rationale

2-Amino-4-(methylthio)butanamide hydrochloride , more commonly referred to as L-Methioninamide hydrochloride (CAS 16120-92-6) , is a critical biochemical probe in modern mass spectrometry-based proteomics[1]. Structurally, it is an amide derivative of the essential amino acid L-methionine.

The Causality of the Chemical Modification: In standard L-methionine, the C-terminal carboxylate group is essential for the esterification reaction that attaches the amino acid to its cognate tRNA, a process catalyzed by methionyl-tRNA synthetase (MetRS). By amidating this carboxyl group, L-Methioninamide removes the reactive oxygen nucleophile required for tRNA linkage. However, the side chain (methylthioether) and the alpha-amino group remain intact, allowing the molecule to act as a highly effective, stoichiometric competitive inhibitor of MetRS[2][3].

In proteomics, this mechanism is highly valuable. While genetic knockdowns of MetRS take 48–72 hours—triggering massive compensatory cellular responses—L-Methioninamide HCl allows for the acute, instantaneous stalling of nascent protein translation . This makes it an ideal pharmacological tool for pulsed Stable Isotope Labeling by Amino acids in Cell culture (pSILAC) workflows to study the immediate translatome. Furthermore, it is utilized in structural proteomics to model methionine backbone conformers[4] and in pharmacological studies investigating the reduction of cisplatin (CDDP) cytotoxicity[5].

Experimental Workflow: MetRS Inhibition & pSILAC Proteomics

To capture the acute effects of translation arrest, we couple L-Methioninamide HCl treatment with pSILAC. By spiking in heavy-labeled amino acids (e.g.,


-Lysine) simultaneously with the inhibitor, we can quantify the exact rate of newly synthesized proteins via LC-MS/MS.
Workflow Visualization

G A 1. Cell Culture Stabilization (Light SILAC Media) B 2. MetRS Inhibition (L-Methioninamide HCl) A->B Pre-treatment (1 hr) C 3. pSILAC Pulse (Heavy Lys8/Arg10 Spike) B->C Co-incubation (2-4 hrs) D 4. Cell Lysis & Protein Extraction C->D Harvest & Wash E 5. Trypsin Digestion & Peptide Cleanup D->E S-Trap / FASP F 6. LC-MS/MS Acquisition (Orbitrap DDA/DIA) E->F C18 Desalting G 7. Proteomic Data Analysis (Heavy/Light Ratio) F->G Raw File Processing

Caption: Workflow for pSILAC proteomics following acute MetRS inhibition by L-Methioninamide HCl.

Quantitative Data Presentation

To ensure reproducible experimental design, the physicochemical properties of the probe and the mass spectrometry parameters for the pSILAC workflow are summarized below.

Table 1: Chemical Properties & MS Parameters
ParameterSpecification / ValueCausality / Relevance
Compound Name L-Methioninamide hydrochlorideActive competitive inhibitor of MetRS[3].
CAS Number 16120-92-6Ensures precise reagent sourcing[1].
Molecular Weight 184.69 g/mol Required for accurate molarity calculations in cell culture[1].
Heavy Isotope Labels Lys8 (

), Arg10 (

)
Generates +8 Da and +10 Da mass shifts for MS1 quantification.
MS1 Resolution 120,000 (at m/z 200)Necessary to resolve isotopic envelopes of Heavy/Light peptide pairs.
Target Application Translation inhibition, CDDP toxicity reductionPrevents methionine incorporation; protects against CDDP stress[5].

Step-by-Step Methodology: MetRS Inhibition and Translatome Profiling

Note: This protocol is designed as a self-validating system. Step 4.1 includes a control validation to ensure that any reduction in heavy isotope incorporation is strictly due to L-Methioninamide HCl, not media depletion.

Phase 1: Cell Culture and MetRS Inhibition
  • Cell Seeding: Seed HeLa or HEK293T cells in standard "Light" SILAC DMEM (containing

    
     Lys/Arg) supplemented with 10% dialyzed FBS. Grow to 70% confluence.
    
  • Inhibitor Preparation: Reconstitute L-Methioninamide HCl in sterile, nuclease-free water to a stock concentration of 100 mM. Expert Insight: The hydrochloride salt ensures high aqueous solubility and stability[1]. Store aliquots at -80°C to prevent spontaneous oxidation of the methylthioether group.

  • Pre-treatment: Replace media with fresh Light SILAC DMEM containing 2 mM L-Methioninamide HCl. Incubate for 1 hour at 37°C to allow intracellular accumulation and MetRS active site saturation.

  • pSILAC Pulse: Spike the media with Heavy Lys8 and Arg10 to a final concentration equivalent to standard DMEM formulations. Incubate for exactly 2 to 4 hours.

    • Self-Validation Control: Run a parallel vehicle-treated (H2O) control. The control must show robust Heavy isotope incorporation (typically 5-10% of total protein pool in 4 hours).

Phase 2: Protein Extraction and Digestion
  • Harvesting: Wash cells rapidly 3x with ice-cold PBS to halt metabolic activity.

  • Lysis: Lyse cells in 5% SDS, 50 mM TEAB (pH 8.5) supplemented with protease inhibitors.

    • Expert Insight: MetRS inhibition causes an accumulation of stalled ribosomes and unfolded nascent chains. SDS is mandatory here to fully solubilize these aggregation-prone intermediates.

  • Reduction & Alkylation: Add DTT to 10 mM (boil at 95°C for 5 min), followed by IAA to 20 mM (incubate 30 min in the dark).

  • S-Trap Digestion: Acidify the lysate with 1.2% aqueous phosphoric acid. Add 6 volumes of S-Trap binding buffer (90% Methanol, 100 mM TEAB). Load onto an S-Trap micro-column, wash 3x, and digest with Trypsin (1:50 enzyme-to-protein ratio) for 2 hours at 47°C.

Phase 3: LC-MS/MS Acquisition
  • Desalting: Elute peptides, dry via vacuum centrifugation, and reconstitute in 0.1% Formic Acid.

  • Chromatography: Inject 1 µg of peptides onto a 50 cm C18 analytical column. Run a 90-minute gradient from 5% to 30% Acetonitrile (in 0.1% FA) at 300 nL/min.

  • Mass Spectrometry: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode.

    • MS1: 120k resolution, AGC target 3e6, max IT 50 ms.

    • MS2: Top 15 precursors, HCD fragmentation (NCE 28), 15k resolution, dynamic exclusion 30s.

Phase 4: Data Analysis
  • Process raw files using MaxQuant or FragPipe.

  • Set multiplicity to 2 (Light: Lys0/Arg0; Heavy: Lys8/Arg10).

  • Interpretation: A successful MetRS inhibition by L-Methioninamide HCl will manifest as a severe, global depletion of the Heavy/Light (H/L) ratio across the proteome compared to the vehicle control, confirming the acute arrest of translation.

References

  • Perczel, A., et al. "Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins." Proteins: Structure, Function, and Bioinformatics. (2005). Available at:[Link]

  • TargetMol Chemicals Inc. "L-Methioninamide hydrochloride". BuyChemJapan. Available at:[Link]

Sources

analytical standards for 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Standardization and Quality Control Protocols for 2-Amino-4-(methylthio)butanamide Hydrochloride

Introduction and Scope

2-Amino-4-(methylthio)butanamide hydrochloride—universally designated as L-Methioninamide hydrochloride—is a critical chiral intermediate and biochemical reagent. Beyond its foundational role as a precursor in peptide synthesis, it possesses intrinsic biological utility as a potent methionyl-tRNA synthetase inhibitor, which has been shown to mitigate the toxicity of chemotherapeutic agents like cisplatin (CDDP)[1].

Given its structural features—a primary amine, a terminal amide, and a thioether linkage—the molecule is highly susceptible to specific degradation pathways, notably oxidation and hydrolysis. This Application Note provides a comprehensive, self-validating analytical framework for researchers and quality control (QC) scientists to establish the chemical and enantiomeric purity of L-Methioninamide hydrochloride standards.

Physicochemical Specifications

To establish a baseline for analytical testing, the following quantitative reference parameters must be verified upon receipt or synthesis of the standard[1].

Table 1: Reference Specifications for L-Methioninamide Hydrochloride

ParameterSpecification / Data
Chemical Name (S)-2-Amino-4-(methylthio)butanamide hydrochloride
CAS Registry Number 16120-92-6
Molecular Formula C5H12N2OS · HCl
Molecular Weight 184.69 g/mol
Appearance White to light yellow crystalline powder
Solubility Highly soluble in water and polar organic solvents
Optical Rotation [α]D +17.0° to +19.0° (c=1, H2O)
Purity Target (HPLC) ≥ 98.0%

Mechanistic Insights: Analytical Challenges & Causality

Developing a robust chromatographic method for L-Methioninamide hydrochloride requires overcoming three primary chemical challenges. We do not simply apply generic methods; the protocols below are engineered for the molecule's specific liabilities:

  • Polarity and Retention: The molecule is highly polar. On a standard reversed-phase (RP) C18 column, it elutes near the void volume, risking co-elution with solvent peaks. Causality & Solution: We employ an ion-pairing agent, 0.01 M Trifluoroacetic acid (TFA), in the mobile phase. TFA protonates the basic amine, forming a hydrophobic ion pair that significantly enhances column retention and suppresses peak tailing[2].

  • Lack of a Strong Chromophore: Aliphatic amino acid amides exhibit weak UV absorption (200–215 nm), which is prone to baseline drift from mobile phase solvents. Causality & Solution: While 210 nm is used for bulk chemical purity, trace chiral analysis requires pre-column derivatization to introduce a strong chromophore.

  • Chiral Resolution: Enantiomers of aliphatic amines cannot be resolved on achiral stationary phases. Causality & Solution: Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-L-alaninamide) converts the enantiomers into diastereomers. The dinitrophenyl group shifts the detection wavelength to 340 nm, eliminating matrix interference and allowing baseline resolution on standard C18 columns[2].

Standard Operating Protocols (SOPs)

SOP 1: Reversed-Phase HPLC-UV for Chemical Purity

This protocol is designed as a self-validating system. System suitability criteria must be met before sample analysis to ensure the reliability of the run.

Reagents & Materials:

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Column: C18, 250 mm × 4.6 mm, 5 μm particle size.

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of L-Methioninamide HCl standard. Dissolve in 10 mL of Mobile Phase A to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock 1:10 with Mobile Phase A to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Gradient Program: 0-5 min (5% B), 5-15 min (5% to 40% B), 15-20 min (40% B), 20-21 min (40% to 5% B), 21-30 min (5% B for re-equilibration).

  • System Suitability (Self-Validation): Inject the standard solution in triplicate. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

SOP 2: Chiral Purity Determination via Pre-Column Derivatization

To detect trace levels of D-Methioninamide, the sample is derivatized using Marfey's reagent[2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the L-Methioninamide HCl sample (50 mM in water) with 100 µL of the Marfey's reagent solution.

  • Alkalinization: Add 20 µL of 1 M Sodium Bicarbonate (NaHCO3) to catalyze the nucleophilic aromatic substitution.

  • Incubation: Heat the mixture at 40°C for 1 hour in a dark incubator (the resulting dinitrophenyl derivatives are light-sensitive).

  • Quenching: Terminate the reaction by adding 20 µL of 2 M HCl. The solution will visually shift from red to yellow, confirming the quench[2].

  • Analysis: Dilute the quenched mixture with 810 µL of MeCN. Inject 20 µL onto the HPLC.

  • Chromatographic Conditions for Diastereomers: Isocratic or shallow gradient elution using 0.01 M aqueous TFA and MeCN (e.g., linear gradient of MeCN from 25% to 65% over 45 min) with UV detection at 340 nm[2].

Workflows and Degradation Pathways

To visualize the QC process and the intrinsic stability liabilities of L-Methioninamide hydrochloride, refer to the following structural workflows.

QC_Workflow A L-Methioninamide HCl Batch Sample B Sample Preparation (0.1% TFA / Water) A->B C Chemical Purity (RP-HPLC-UV at 210 nm) B->C Aliquot 1 (Direct) D Chiral Derivatization (Marfey's Reagent + Heat) B->D Aliquot 2 (Derivatize) E Impurity Profiling (LC-MS/MS) B->E Aliquot 3 (Trace) G Certificate of Analysis (CoA) Generation C->G Pass Criteria F Diastereomer Separation (RP-HPLC at 340 nm) D->F Quench with HCl E->G Mass Confirmation F->G Enantiomeric Excess

Caption: Comprehensive Analytical QC Workflow for L-Methioninamide Hydrochloride standardization.

Degradation Causality: The thioether sulfur in the methionine side chain is highly susceptible to reactive oxygen species (ROS), leading to the formation of methioninamide sulfoxide. Concurrently, the terminal amide can undergo hydrolysis under extreme pH conditions to yield L-methionine[1]. Standard storage must therefore be maintained at 2-8°C in amber, airtight containers to prevent these specific degradation routes.

Degradation_Pathway A L-Methioninamide (Active Standard) B Methioninamide Sulfoxide (Oxidation Product) A->B H2O2 / Light (Thioether oxidation) C L-Methionine (Hydrolysis Product) A->C Acid/Base (Amide hydrolysis)

Caption: Primary degradation pathways of L-Methioninamide affecting analytical standard integrity.

References

  • CymitQuimica. CAS 16120-92-6: L-methioninamide hcl.
  • TCI Chemicals. H-Met-NH2·HCl [for Protein Research].
  • Sigma-Aldrich. (S)-2-Amino-4-(methylthio)butanamide hydrochloride.
  • AKJournals. Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.

Sources

derivatization of 2-Amino-4-(methylthio)butanamide hydrochloride for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Silylation Strategy for the GC-MS Analysis of 2-Amino-4-(methylthio)butanamide Hydrochloride

Analytical Rationale & Analyte Profiling

2-Amino-4-(methylthio)butanamide hydrochloride (Methioninamide HCl) is a critical polar metabolite and synthetic intermediate, frequently monitored in oncology metabolomics, including gastric and colorectal cancer biomarker profiling 12.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is impossible. The molecule possesses a primary amine (-NH₂), a primary amide (-CONH₂), and a thioether (-S-CH₃), making it highly polar and non-volatile. Furthermore, its existence as a hydrochloride salt means it will undergo severe thermal degradation in the GC inlet or irreversibly adsorb to the silanol groups of the stationary phase. To render it amenable to GC-MS, a targeted, two-phase derivatization strategy is required.

Mechanistic Causality of the Derivatization Strategy

To successfully volatilize Methioninamide HCl, the protocol must achieve two distinct chemical transformations:

  • Phase 1: Salt Neutralization (The Pyridine Effect) Silylating reagents operate via nucleophilic attack by the analyte's heteroatom onto the silicon atom of the reagent. A protonated amine (ammonium salt) lacks the necessary lone pair of electrons for this attack. Anhydrous pyridine is employed as the reaction solvent because it acts as an acid scavenger. It strips the HCl from the methioninamide salt, neutralizing it to free the primary amine while precipitating or dissolving as pyridine hydrochloride 34.

  • Phase 2: Comprehensive Silylation (BSTFA + 1% TMCS) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected to replace the active hydrogens on both the amine and amide groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability [[5]](). The addition of 1% Trimethylchlorosilane (TMCS) is a non-negotiable mechanistic requirement; TMCS acts as a catalyst, increasing the silylating power of the reagent to overcome the steric hindrance and resonance stabilization of the primary amide group.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating an internal standard (ISTD) and monitoring specific derivatization ratios, the analyst can mathematically prove the success of the reaction prior to data interpretation.

Step 1: Sample Preparation & Lyophilization

  • Aliquot 50 µL of the biological extract or standard solution (containing ~10-50 µg of Methioninamide HCl) into a 2 mL glass autosampler vial.

  • Add 10 µL of Internal Standard (L-Norleucine, 0.5 mg/mL in LC-MS grade water).

  • Evaporate to complete dryness under a gentle stream of nitrogen at 40°C, or use a vacuum centrifuge. Causality Insight: BSTFA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent into trimethylsilanol, halting the derivatization of the analyte.

Step 2: Neutralization & Solubilization 4. Add 50 µL of anhydrous Pyridine to the completely dried residue. 5. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if the pellet does not fully dissolve. Causality Insight: Pyridine acts as the base to strip the HCl from the methioninamide, ensuring the amine is in its free-base form for the subsequent nucleophilic attack.

Step 3: Catalytic Silylation 6. Add 50 µL of BSTFA containing 1% TMCS to the vial. 7. Cap tightly with a PTFE-lined septum to prevent reagent evaporation and moisture ingress. 8. Incubate in a heating block at 70°C for 45 minutes. Causality Insight: The elevated temperature provides the activation energy required for the TMCS-catalyzed silylation of the less reactive primary amide, driving the reaction to the fully derivatized Tris-TMS state. 9. Cool to room temperature (20°C) before placing the vials in the GC-MS autosampler.

Data Presentation: GC-MS Parameters & Quality Control

Table 1: GC-MS Operational Parameters

ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Low-bleed, non-polar phase ideal for resolving TMS derivatives.
Injection Mode Splitless, 1 µL at 270°CMaximizes sensitivity for trace metabolites in complex matrices.
Carrier Gas Helium, constant flow 1.0 mL/minProvides optimal linear velocity and inertness.
Oven Program 80°C (2 min) → 10°C/min to 280°C (5 min)Ensures sharp peak focusing and clears high-boiling matrix components.
Ionization Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation libraries.
Acquisition Full Scan (m/z 50-600)Captures the complete isotopic envelope of the TMS derivatives.

Table 2: Quality Control & Self-Validation Metrics

MetricTarget / Expected OutcomeDiagnostic Meaning (If Failed)
L-Norleucine (ISTD) Sharp, symmetrical peak at expected RTMissing/Low: Derivatization failure (moisture present) or injection error.
Reaction Completeness Tris-TMS peak area > 95% of total analyteHigh Mono/Bis-TMS: Incomplete reaction. Increase incubation time/temp.
Reagent Blank No peaks matching analyte/ISTD m/zAnalyte Present: Indicates syringe carryover or contaminated reagents.
Siloxane Bleed m/z 73, 147, 207, 281 present but lowHigh Abundance: Indicates column phase degradation or excess active BSTFA.

Workflow Visualization

G A Methioninamide HCl (Polar, Non-volatile) B Add Anhydrous Pyridine (Acid Scavenger) A->B Step 1: Solubilization C Free-Base Methioninamide + Pyridine HCl B->C Neutralization D Add BSTFA + 1% TMCS (70°C, 45 min) C->D Step 2: Derivatization E TMS-Derivatized Methioninamide (Volatile, Stable) D->E Nucleophilic Substitution F GC-MS Analysis (EI Mode, 70 eV) E->F Data Acquisition

Workflow for the neutralization and silylation of Methioninamide HCl for GC-MS analysis.

References

  • Metabolomics of gastric cancer metastasis detected by gas chromatography and mass spectrometry - PMC. nih.gov. 1

  • A Distinct Metabolic Signature of Human Colorectal Cancer with Prognostic Potential. aacrjournals.org. 2

  • Derivatization of Amines | PDF | Amine | Gas Chromatography. scribd.com. 3

  • GC Derivatization Reagents. Tokyo Chemical Industry (tcichemicals.com). 4

  • Derivatization. Chemistry LibreTexts (libretexts.org). 5

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-(methylthio)butanamide hydrochloride

Welcome to the technical support center for 2-Amino-4-(methylthio)butanamide hydrochloride (also known as L-Methionine amide hydrochloride, CAS No. 16120-92-6).[1][2] This guide provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our goal is to equip you with the scientific principles and practical protocols needed to ensure successful and repeatable experimental outcomes.

Troubleshooting Guide

This section is designed for users actively encountering solubility challenges. Follow the diagnostic workflow to identify and resolve the issue.

Core Problem: My compound is not dissolving, or the solution is hazy.

This is the most common issue reported. The hydrochloride salt form of this molecule is intended to enhance aqueous solubility.[2] However, factors like pH, temperature, and handling can significantly impact its behavior.

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with 2-Amino-4-(methylthio)butanamide hydrochloride.

G A Start: Compound Insoluble B Verify Compound Purity & Solvent Quality A->B C Is the issue resolved? B->C D Primary Method: pH Adjustment (See Protocol 2) C->D No K Success: Solution Prepared C->K Yes E Is the issue resolved? D->E F Secondary Method: Mechanical & Thermal Aid (Vortex, Sonicate, Gentle Warming) E->F No E->K Yes G Is the issue resolved? F->G H Tertiary Method: Co-Solvent System (See Table 1) G->H No G->K Yes I Is the issue resolved? H->I J Consult Advanced Characterization (e.g., HPLC, NMR for degradation) I->J No I->K Yes

Caption: Troubleshooting workflow for solubility issues.

Q1: I've added the compound to water or a neutral buffer, and it won't dissolve. What's the first thing I should check?

Answer:

Before modifying the protocol, perform two basic checks:

  • Compound Integrity: Ensure you are using high-purity material (typically ≥98%).[1] The compound should be a white to off-white powder.[2] Any significant discoloration could indicate degradation.

  • Solvent Quality: Use high-purity, deionized water (Type I or equivalent) or a freshly prepared buffer. Contaminants in the solvent can interfere with the dissolution process.

Q2: The basic checks are fine. Why is my hydrochloride salt not dissolving in an aqueous solvent?

Answer:

The most likely reason is an unfavorable pH environment. While the hydrochloride salt form improves water solubility over the free base, the molecule's charge state—and thus its interaction with water—is highly dependent on the solution's pH.[3][4][5]

  • The Science: 2-Amino-4-(methylthio)butanamide has a primary amine group (-NH2). In its hydrochloride salt form, this group is protonated (-NH3+).[6] This positive charge is crucial for solubility. If the pH of your solution is too high (basic), it can deprotonate the amine group, converting it to the less soluble neutral (free base) form, which may then precipitate out of solution.[7][8] This relationship is a direct application of Le Châtelier's Principle to acid-base equilibria.[3]

  • Solution: You must control the pH. The compound will be most soluble at a pH where the primary amine group is fully protonated. This typically means maintaining an acidic pH. See Protocol 2 for a systematic approach to finding the optimal pH.

Q3: I've tried adjusting the pH, but some particulates remain. What's next?

Answer:

If pH adjustment alone is insufficient, the dissolution kinetics may be slow, or the material may be in a less soluble physical form (e.g., large crystals).[9][10] You can employ mechanical or thermal energy to overcome this.

  • Vortexing/Stirring: Ensure the solution is being mixed vigorously.

  • Sonication: Use a bath sonicator to break up particle aggregates and increase the surface area available for solvation. This is a highly effective method for stubborn suspensions.

  • Gentle Warming: Increasing the temperature often enhances solubility.[9] However, this must be done with caution. Warm the solution gently (e.g., to 30-40°C) in a water bath. Warning: Aggressive heating can risk chemical degradation, particularly oxidation of the methylthio group or hydrolysis of the amide bond. Monitor for any color change (e.g., yellowing) as a sign of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Amino-4-(methylthio)butanamide hydrochloride in common solvents?

Answer:

While a specific quantitative value (mg/mL) is not widely published, its chemical structure as an amino acid amide hydrochloride salt provides clear guidance. It is expected to be soluble in water.[2] Its solubility in organic solvents will be significantly lower. For challenging applications, a co-solvent system may be necessary.

Table 1: Recommended Solvents and Co-solvents

SolventRecommendationScientific Rationale
Water / Aqueous Buffers (pH < 7) Primary Choice The hydrochloride salt is specifically designed for aqueous solubility. Maintaining an acidic pH ensures the primary amine remains protonated and charged.[6]
DMSO (Dimethyl Sulfoxide) Good Alternative / Co-solvent A polar aprotic solvent capable of dissolving a wide range of compounds. Can be used to create a concentrated stock that is then diluted into an aqueous medium.
Ethanol / Methanol Possible Co-solvent May improve solubility when used as a co-solvent with water, but the pure alcohol is unlikely to be as effective as water for a salt.
Acetonitrile, Acetone, Chloroform Not Recommended These solvents are not polar enough to effectively solvate the charged ionic salt form of the compound.
Q2: How exactly does pH affect the structure and solubility of this compound?

Answer:

The pH of the solution dictates the protonation state of the primary amine group. This is the fundamental principle governing its solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A H₃N⁺-CH(R)-C(=O)NH₂ (Protonated Form) Highly Water-Soluble Equilibrium + H⁺ A->Equilibrium B H₂N-CH(R)-C(=O)NH₂ (Neutral Free Base) Poorly Water-Soluble Equilibrium->B caption R = -CH₂-CH₂-S-CH₃

Caption: Effect of pH on the ionization state.

At low pH, an excess of protons (H+) in the solution drives the equilibrium to the left, favoring the charged, highly soluble protonated form. At high pH, protons are consumed, shifting the equilibrium to the right, favoring the neutral, poorly soluble free base form.[7]

Q3: What are the best practices for preparing and storing stock solutions?

Answer:

Proper preparation and storage are critical to prevent degradation and ensure experimental reproducibility.

  • Preparation: Prepare stock solutions in an appropriate acidic buffer (e.g., citrate or phosphate buffer, pH 4-6) rather than pure water to maintain stability. If using an organic solvent like DMSO, prepare a high-concentration stock and dilute it into your final aqueous medium immediately before use.

  • Storage: Store aqueous stock solutions at 2-8°C for short-term use (1-2 weeks).[11] For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[12] Because the compound contains a sulfur atom, storing under an inert atmosphere (e.g., argon) can provide additional protection against oxidation.

  • Signs of Instability: Discard any solution that appears cloudy, discolored, or has visible precipitates, as this indicates either precipitation or chemical degradation.

Q4: My clear solution became cloudy after storage in the refrigerator. What happened?

Answer:

This is likely due to one of two reasons:

  • Temperature-Dependent Precipitation: The solubility of most compounds decreases at lower temperatures. Your solution may have been saturated or near-saturated at room temperature and then precipitated upon cooling. To resolve this, allow the solution to return to room temperature and see if it redissolves, possibly with gentle warming and vortexing.

  • pH Shift: If the solution was prepared in unbuffered water, it could have absorbed atmospheric CO₂, forming carbonic acid and slightly lowering the pH. Conversely, if stored in a non-airtight container, volatile acidic components could have evaporated, causing a pH increase and precipitation of the free base. Always use a buffer for storing aqueous solutions.

Experimental Protocols

Protocol 1: Standard Method for Aqueous Solubilization
  • Weigh the required amount of 2-Amino-4-(methylthio)butanamide hydrochloride in a sterile container.

  • Add approximately 80% of the final desired volume of solvent (e.g., 50 mM citrate buffer, pH 5.0).

  • Vortex or stir vigorously for 2-5 minutes.

  • If solids remain, place the container in a sonicator bath for 5-10 minutes.

  • Once fully dissolved, add the solvent to reach the final desired volume and mix thoroughly.

  • Sterile-filter the solution through a 0.22 µm filter if required for the application.

Protocol 2: Step-by-Step Guide to Determine Optimal pH for Dissolution

This protocol is used when the standard method fails and you need to identify the optimal pH for solubilization.

  • Prepare a suspension of the compound by adding a known amount (e.g., 10 mg) to a small volume of purified water (e.g., 1 mL).

  • Measure the initial pH of the suspension. It will likely be acidic.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Observe if solubility improves as the pH drops.

  • If solubility does not improve or worsens, take a new suspension and add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Record the pH at which the compound fully dissolves. This is your target pH.

  • For future preparations, create a buffer at this target pH to use as your primary solvent.

Table 2: Example pH-Solubility Profile Data

pHObservationConclusion
7.5Heavy white precipitateCompound is in its insoluble free base form.
6.5Solution is hazy/cloudyPartial deprotonation is occurring.
5.5Solution is clearCompound is fully protonated and soluble.
4.5Solution is clearCompound remains fully protonated and soluble.
Result The optimal pH range for this batch is likely ≤ 5.5.

References

  • Safety Guide. (2025, October 22). Sulfur Storage & Handling Tips. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Water Tanks. (2026, January 23). Reliable Sulfuric Acid Storage Solutions for Your Business. Retrieved from [Link]

  • PetroArkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Serajuddin, A. T., & Fakes, M. G. (1995). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 12(11), 1699-1705. Retrieved from [Link]

  • Lab Alley. (2024, July 22). How to store sulfuric acid. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). L-METHIONINE AMIDE HYDROCHLORIDE | 16120-92-6. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methyl 2-amino-4-(methylthio)butanoate hydrochloride suppliers and producers. Retrieved from [Link]

  • P212121 Store. (n.d.). L-Methionine amide hydrochloride | CAS 16120-92-6. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Al-Akayleh, F., Al-Remawi, M., & Badwan, A. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Pharmaceutical Sciences & Research, 5(1), 1-7. Retrieved from [Link]

  • Chew, J. W., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Physical Chemistry Chemical Physics, 21(32), 17796-17806. Retrieved from [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. Retrieved from [Link]

  • Kennedy, A. R., et al. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Amino-4-(methylthio)butanamide hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of 2-Amino-4-(methylthio)butanamide hydrochloride (Met-Amide HCl) in cell culture applications. As a derivative of the essential amino acid L-methionine, this compound offers unique opportunities for research in areas such as cancer biology, cellular metabolism, and drug development.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of optimizing a novel cell culture supplement. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-4-(methylthio)butanamide hydrochloride and what is its expected role in cell culture?

2-Amino-4-(methylthio)butanamide hydrochloride is the amide hydrochloride salt of L-methionine. L-methionine is a critical, sulfur-containing essential amino acid.[3] In cell culture, its roles are fundamental and diverse:

  • Protein Synthesis: It is the initiating amino acid in protein translation.[2]

  • One-Carbon Metabolism: It is a precursor to S-adenosyl-L-methionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, which is crucial for regulating gene expression.[4][5]

  • Antioxidant Defense: It is a precursor to glutathione, a major cellular antioxidant that protects cells from oxidative stress.[1][4]

  • Polyamine Synthesis: Polyamines, derived from methionine, are essential for cell proliferation and division.[1][6]

As a derivative, Met-Amide HCl is expected to be taken up by cells and potentially converted to L-methionine or participate directly in these pathways. Its unique chemical structure may alter its transport, stability, or metabolic fate compared to L-methionine, necessitating careful optimization.

Q2: Why is concentration optimization so critical for a new supplement like this?

Optimizing the concentration of any new cell culture supplement is a critical step to ensure valid and reproducible results.[7] The primary reasons are:

  • Defining the Therapeutic Window: All compounds have a concentration range where they are effective and non-toxic. Below this window, you will see no effect; above it, you risk cytotoxicity that can confound your results.

  • Avoiding Off-Target Effects: High concentrations can lead to unintended consequences such as osmotic stress, pH shifts in the medium, or metabolic overload.[8]

  • Cell Line Specificity: Different cell lines have unique metabolic needs and sensitivities. A concentration that is optimal for a robust cancer cell line might be toxic to a more sensitive primary cell line.[7] Many cancer cell lines exhibit "methionine dependence," a metabolic defect that makes them unable to grow when methionine is replaced by its precursor, homocysteine.[9] This makes them particularly sensitive to methionine levels.

  • Cost-Effectiveness: Using the minimum effective concentration saves resources without compromising experimental outcomes.[7]

Q3: What are the essential first steps before I add Met-Amide HCl to my cells?

Proper preparation is key to avoiding common pitfalls like contamination or inconsistent results.[10][11]

  • Verify Compound Purity: Always use a high-purity grade (≥98%) of the compound. Impurities can have their own biological effects.

  • Prepare a Sterile Stock Solution: The compound is a solid and should be dissolved to create a concentrated stock solution before adding it to your culture medium. This prevents issues with solubility and contamination of your bulk medium supply.

  • Assess Solubility and Stability: Test the solubility in a suitable solvent (e.g., sterile water or PBS) at a high concentration (e.g., 100x or 1000x your highest working concentration). Observe for any precipitation. While L-methionine stock solutions are stable, the stability of this specific derivative should be confirmed.[12] It is best practice to prepare fresh stock solutions or aliquot and freeze them to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each solution is presented as a systematic workflow.

Problem 1: High Cell Death or Cytotoxicity

"I added Met-Amide HCl to my cultures, and now my cells are detaching and dying. What went wrong?"

This is a classic sign of acute cytotoxicity, likely due to the concentration being too high. The immediate goal is to determine the toxic concentration range for your specific cell line.

Expert Insight: Excessive concentrations of an amino acid derivative can disrupt cellular homeostasis. This can be due to direct toxicity, induced apoptosis, or secondary effects like severe pH changes in the medium. Studies have shown that very high levels of L-methionine (e.g., 5-10 g/L) can suppress the growth of cancer cell lines like MCF-7.[6]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 1000x Stock (e.g., 100 mM in sterile water) P2 Seed Cells in 96-well Plate (Allow 24h for attachment) E1 Create Serial Dilutions (Broad Range: e.g., 10 µM to 10 mM) P2->E1 E2 Add Compound to Wells (Include Vehicle & Untreated Controls) E1->E2 E3 Incubate for 24-72h (Match your experimental timeframe) E2->E3 A1 Perform Viability Assay (e.g., MTT, MTS, or Trypan Blue) E3->A1 A2 Calculate % Viability vs. Control A1->A2 A3 Plot Dose-Response Curve (Determine IC50/LD50) A2->A3 R1 Result: Safe Concentration Range A3->R1 Identify Non-Toxic Range Efficacy_Workflow cluster_exp Dose-Response Experiment cluster_analysis Analysis & Refinement Start Start with Non-Toxic Range (from Cytotoxicity Assay) E1 Select Key Biomarker or Phenotype (e.g., protein expression, gene activation, cell migration) Start->E1 E2 Perform Fine-Tuned Titration (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) E1->E2 E3 Include Positive & Negative Controls E2->E3 A1 Quantify Biological Response E3->A1 A2 Plot Dose-Response Curve (Determine EC50) A1->A2 A3 Effect Observed? A2->A3 R_Yes Optimal Concentration Identified A3->R_Yes Yes R_No Troubleshoot Further: - Check compound stability - Extend incubation time - Verify assay sensitivity A3->R_No No Reproducibility_Troubleshoot Start Inconsistent Results Q1 Is Stock Solution Freshly Prepared or Single-Use Aliquot? Start->Q1 Q2 Are Cell Passage Number & Confluency Consistent? Q1->Q2 Yes A1 Action: Prepare fresh stock. Aliquot for single use. Avoid freeze-thaw cycles. Q1->A1 No Q3 Are Media, Serum, and Other Reagents from the Same Lot? Q2->Q3 Yes A2 Action: Standardize protocol. Use cells within a defined passage range. Treat cells at the same confluency (e.g., 70-80%). Q2->A2 No Q4 Is Incubation Time & Handling Identical? Q3->Q4 Yes A3 Action: Use same lot for critical experiments. Test new lots of serum/media before use. Q3->A3 No End_OK Review Assay for Inherent Variability Q4->End_OK Yes A4 Action: Use calibrated timers. Handle all plates/flasks identically (e.g., time outside incubator). Q4->A4 No

Caption: A decision tree to identify sources of experimental variability.

Summary Data & Protocols

Table 1: Recommended Concentration Ranges for Initial Screening
StagePurposeConcentration Range (Example)Key Considerations
Range-Finding Establish cytotoxicity10 µM - 10 mMUse a wide, logarithmic spread of concentrations.
Optimization Determine efficacy (EC50)1 µM - 1 mM (or highest non-toxic dose)Focus on the non-toxic range identified in the first stage.
Validation Confirm biological effectEC50 and 2x EC50Use the determined optimal concentration in replicate experiments.
Protocol: Preparation of a 100 mM Stock Solution of Met-Amide HCl

Molecular Weight of (S)-2-Amino-4-(methylthio)butanamide hydrochloride: 184.69 g/mol

1. Calculation: To make a 100 mM (0.1 M) solution, you need 18.469 mg per 1 mL of solvent.

  • Calculation: 0.1 mol/L * 184.69 g/mol = 18.469 g/L = 18.469 mg/mL
  • Weighing: Accurately weigh out 18.5 mg of Met-Amide HCl powder in a sterile microcentrifuge tube.
  • Dissolving: Add 1 mL of sterile, cell-culture grade water or PBS to the tube. Vortex thoroughly until the solid is completely dissolved.
  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
  • Storage: Aliquot the sterile stock into smaller, single-use volumes (e.g., 50 µL) in sterile tubes. Store at -20°C. This prevents contamination and degradation from repeated freeze-thaw cycles.

[10]By following these structured troubleshooting guides and protocols, you can systematically optimize the concentration of 2-Amino-4-(methylthio)butanamide hydrochloride for your specific cell culture system, leading to more reliable and impactful scientific discoveries.

References

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Kreis, W., & Hession, C. (1973). Biological Effects of Enzymatic Deprivation of L-Methionine in Cell Culture and an Experimental Tumor. Cancer Research, 33(8), 1862-1865. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (S)-2-Amino-4-(methylthio)butanamide hydrochloride. 16120-92-6. Retrieved from [Link]

  • Gosein, V., et al. (2003). Methionine cytotoxicity in the human breast cancer cell line MCF-7. PubMed. Retrieved from [Link]

  • Al-Sahli, A. A., & Al-Ghamdi, A. A. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research, 30(6), 2131-2139. Retrieved from [Link]

  • Hoshiya, Y., et al. (1994). Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors. PubMed. Retrieved from [Link]

  • Logie, J. W., et al. (2007). L-methionine uptake, incorporation and effects on proliferative activity and protein synthesis in bovine claw tissue explants in vitro. The Journal of Agricultural Science, 145(5), 455-465. Retrieved from [Link]

  • Yilmaz, M. S., et al. (2023). Cytotoxic Effect of L-Methioninase from Brevibacterium linens BL2 in Combination with Etoposide against Glioblastoma Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 7). L-Methionine inhibits growth of human pancreatic cancer cells. Retrieved from [Link]

  • Kumar, A., et al. (2015). L-Methionase: A Therapeutic Enzyme to Treat Malignancies. BioMed Research International. Retrieved from [Link]

  • Shiozaki, S., et al. (2014). S-Adenosyl-l-methionine Production by Saccharomyces sake: Optimization of the Culture Conditions for the Production of Cells with a High S-Adenosyl-l-methionine Content. Taylor & Francis Online. Retrieved from [Link]

  • Cytion. (n.d.). Cell Culture Medium. Retrieved from [Link]

  • Fike, R. (2009). Nutrient Supplementation Strategies for Biopharmaceutical Production, Part 2. BioProcess International. Retrieved from [Link]

  • Poirier, L. A., & Wilson, M. J. (1984). Utilization of preformed and endogenously synthesized methionine by cells in tissue culture. Carcinogenesis, 5(5), 603-606. Retrieved from [Link]

  • Cytion. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Retrieved from [Link]

  • Cuesta, A., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout. Frontiers in Immunology, 14. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Methionine. PubChem Compound Summary for CID 6137. Retrieved from [Link]

  • Fike, R. (2005). Supplementation of Animal Cell Culture Media. BioProcess International. Retrieved from [Link]

  • Kelly, B. (2016). Achieving Optimal mAb Titer and Quality Through Cell Culture Media and Supplement Optimization. BioPharm International, 29(11). Retrieved from [Link]

Sources

Technical Support Center: Methioninamide Hydrochloride Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-4-(methylthio)butanamide hydrochloride (Methioninamide HCl). This resource is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity solutions for maintaining the structural integrity of methionine derivatives in aqueous environments.

Methioninamide HCl presents two primary chemical liabilities in solution: the highly nucleophilic thioether group , which is prone to oxidation, and the C-terminal primary amide , which is susceptible to pH-driven hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and field-proven protocols to prevent them.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My LC-MS analysis shows a +16 Da mass shift in my methioninamide solution over time. What is causing this, and how do I prevent it?

A: A +16 Da mass shift is the classic analytical signature of thioether oxidation , converting methioninamide into methioninamide sulfoxide[1]. Under extreme oxidative stress, a subsequent +32 Da shift may occur, indicating the formation of a sulfone[2].

The Causality: The sulfur atom in the methylthio group possesses lone electron pairs that are highly reactive toward reactive oxygen species (ROS), dissolved atmospheric oxygen, and peroxides. This reaction is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from stainless steel equipment or low-grade buffer salts, which facilitate free-radical generation via Fenton-like chemistry[1]. Furthermore, light exposure can induce oxidation via a singlet oxygen pathway[1].

The Solution:

  • Sparging: Degas all aqueous solvents with Argon or Nitrogen for at least 15 minutes prior to dissolution to displace dissolved oxygen.

  • Scavengers: Introduce sacrificial antioxidants. Adding free L-methionine or sodium thiosulfate at a 1:5 to 1:25 molar ratio (antioxidant to target molecule) effectively scavenges free radicals and peroxides before they can attack your API[1].

  • Chelation: Add 0.1 mM EDTA to sequester catalytic trace metals.

  • Storage: Store solutions in amber vials to block photo-oxidation.

Q2: I am observing a +1 Da mass shift and the loss of ammonia (NH₃). Why is my molecule degrading, and how do I stabilize it?

A: A +1 Da shift accompanied by the release of ammonia indicates amide hydrolysis . Your methioninamide is hydrolyzing into free methionine (the carboxylic acid form)[3].

The Causality: Amide bonds are generally stable, but their hydrolysis is highly pH-dependent, driven by either acid-catalyzed or base-catalyzed mechanisms[4]. At pH < 4.0, hydronium ions protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to water attack[5]. At pH > 7.0, hydroxide ions directly attack the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel the amide nitrogen as ammonia[5].

The Solution: Formulate your methioninamide solutions in a strictly controlled buffer system at pH 5.0 to 6.0 . In this mildly acidic window, the concentration of both hydronium and hydroxide ions is minimized, drastically reducing the rate of both catalytic hydrolysis channels[4].

Q3: Is it possible to rescue a batch of methioninamide that has already oxidized to the sulfoxide form?

A: Yes. Unlike the irreversible formation of sulfones, the oxidation of a thioether to a sulfoxide is a reversible covalent modification[6].

The Causality: You can chemically reduce the sulfoxide back to a native thioether using a highly specific reductive cleavage cocktail. The addition of Ammonium Iodide (NH₄I) acts as the primary reducing agent, while Dimethyl sulfide (Me₂S) is employed as a co-reductant and scavenger[7]. The Me₂S is critical because it prevents the hydrolysis of other sensitive functional groups during the reduction process and drives the equilibrium toward the reduced thioether[7]. (See Protocol 2 for the exact methodology).

Part 2: Degradation Vectors & Quantitative Mitigation Data

The following table summarizes the quantitative parameters required to monitor and prevent the degradation of methioninamide HCl in solution.

Degradation PathwayTarget Functional GroupAnalytical Signature (LC-MS)Primary Catalysts / TriggersPreventive Additives / Parameters
Oxidation (Stage 1) Thioether (–S–CH₃)+16 Da (Sulfoxide)Dissolved O₂, ROS, Trace Metals (Fe/Cu), LightFree Methionine (1:5 molar ratio)[1], EDTA (0.1 mM)
Oxidation (Stage 2) Thioether (–S–CH₃)+32 Da (Sulfone)Prolonged exposure to peroxidesSodium Thiosulfate (1:25 molar ratio)[1]
Hydrolysis C-terminal Amide+1 Da (Loss of NH₃)pH < 4.0 (Acid) or pH > 7.0 (Base), HeatBuffer at pH 5.0 – 6.0; Store at 4°C or -20°C[4]
Deamination N-terminal AmineVariable (Cross-linking)Reducing sugars (Maillard reaction)Avoid formulation in dextrose/glucose buffers

Part 3: Visualizing the Chemical System

Diagram 1: Degradation Pathways of Methioninamide

DegradationPathways Methioninamide Methioninamide HCl (Intact API) Oxidation Thioether Oxidation (+16 Da) Methioninamide->Oxidation ROS, O2, Metals, Light Hydrolysis Amide Hydrolysis (+1 Da) Methioninamide->Hydrolysis pH <4.0 or >7.0 MetSulfoxide Methioninamide Sulfoxide (Reversible Degradant) Oxidation->MetSulfoxide Addition of Oxygen Methionine Free Methionine + NH4+ (Irreversible Degradant) Hydrolysis->Methionine Addition of H2O, Loss of NH3 MetSulfoxide->Methioninamide Chemical Rescue (NH4I / Me2S)

Caption: Divergent degradation pathways of Methioninamide HCl via oxidation and pH-dependent hydrolysis.

Diagram 2: Workflow for Stable Solution Preparation

FormulationWorkflow Start 1. Prepare Base Buffer Degas 2. Sparging (N2/Ar for 15m) Start->Degas Scavengers 3. Add Scavengers (Met, Thiosulfate, EDTA) Degas->Scavengers pH 4. pH Adjustment (Target: 5.0 - 6.0) Scavengers->pH Dissolve 5. Dissolve Methioninamide pH->Dissolve QC 6. QC & Storage (LC-MS, Amber Vial) Dissolve->QC

Caption: Step-by-step workflow for formulating oxidation- and hydrolysis-resistant methioninamide solutions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Formulation of Oxidation- and Hydrolysis-Resistant Methioninamide Solutions

This protocol utilizes a self-validating system where the exclusion of oxygen and strict pH control mathematically prevent the formation of sulfoxides and carboxylic acids.

Materials:

  • Ultrapure Water (18.2 MΩ·cm)

  • Sodium Acetate buffer (10 mM)

  • L-Methionine (Free amino acid, scavenger)

  • EDTA (Chelator)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer in ultrapure water.

  • Degassing (Critical Step): Sparge the buffer with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen. Keep the vessel under a gentle inert gas headspace for the remainder of the procedure.

  • Scavenger Addition: Add EDTA to a final concentration of 0.1 mM to chelate trace iron/copper[1]. Add free L-Methionine at a 5:1 molar ratio relative to your intended Methioninamide concentration. Causality: Free methionine acts as a sacrificial sink for any residual ROS in the system.

  • pH Optimization: Adjust the pH of the buffer to exactly 5.5 using dilute HCl or NaOH. Causality: This pH minimizes the hydronium and hydroxide concentrations, shutting down both acid- and base-catalyzed amide hydrolysis channels[4].

  • Dissolution: Dissolve the Methioninamide HCl powder into the optimized buffer. Protect the flask from ambient light using aluminum foil.

  • Validation (QC): Immediately analyze a 10 µL aliquot via LC-MS. The intact mass should match the theoretical mass of Methioninamide. Establish this as your baseline (T=0).

  • Storage: Aliquot the solution into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

Protocol 2: Chemical Rescue of Methioninamide Sulfoxide

If a +16 Da mass shift is detected, this protocol utilizes a targeted reduction mechanism to reverse the thioether oxidation without hydrolyzing the primary amide.

Materials:

  • Ammonium Iodide (NH₄I)

  • Dimethyl sulfide (Me₂S)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Cocktail Preparation: In a fume hood, prepare a reduction cocktail consisting of TFA, Me₂S, and NH₄I. Causality: NH₄I acts as the electron donor to reduce the sulfoxide, while Me₂S serves as a co-reductant that prevents the hydrolysis of the amide bond during the acidic reaction[7].

  • Reaction: Add the oxidized Methioninamide solution to the cleavage cocktail. Stir at room temperature for 30 to 45 minutes.

  • Quenching: Quench the reaction by diluting it with cold, degassed ultrapure water.

  • Validation (QC): Analyze the post-reaction mixture via LC-MS. A successful rescue is validated by the disappearance of the +16 Da peak and the restoration of the native Methioninamide mass[7].

  • Purification: Purify the rescued molecule via preparative HPLC using a degassed mobile phase to prevent re-oxidation.

Part 5: References

  • Lam XM, Yang JY, Cleland JL. "Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2." Journal of Pharmaceutical Sciences, 1997. 1

  • "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International, 2011.2

  • "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S." ResearchGate. 7

  • "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." PMC - NIH. 3

  • "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Royal Society of Chemistry, 2019. 4

Sources

common interferences in assays with 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Troubleshooting for 2-Amino-4-(methylthio)butanamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common analytical and experimental interferences encountered when working with 2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as Methioninamide HCl, CAS 16120-92-6).

This molecule presents a unique trifecta of reactive functional groups: a primary alpha-amine, a thioether side chain, and an amide terminus, all stabilized as a hydrochloride salt. While versatile, these structural features frequently cause matrix effects, unexpected mass shifts, and derivatization failures if the underlying chemical causality is not properly managed.

Section 1: Core Interferences & Mechanistic Causality

1.1 Thioether Oxidation (The +16 Da Shift) The methylthio (thioether) group of methioninamide is highly susceptible to spontaneous oxidation by reactive oxygen species (ROS), ambient dissolved oxygen, or trace transition metals in assay buffers. This nucleophilic substitution reaction converts the hydrophobic thioether into a hydrophilic methionine sulfoxide . Causality: In LC-MS workflows, this manifests as a frustrating +16 m/z mass shift (or +32 m/z for the sulfone). In reverse-phase HPLC, it causes peak splitting, as the sulfoxide elutes significantly earlier than the native thioether due to its increased polarity .

1.2 The Hydrochloride Salt Matrix Effect (pH Suppression) Methioninamide is supplied as a hydrochloride salt to enhance solubility. However, dissolving this salt in unbuffered or weakly buffered solutions causes a sharp drop in pH. Causality: Primary amine detection assays (e.g., Ninhydrin, o-phthaldialdehyde [OPA], or NHS-ester labeling) rely on the amine acting as a nucleophile. At acidic pH, the alpha-amine is protonated (


), rendering it non-nucleophilic . This results in false negatives or severely depressed signal intensities.

1.3 Buffer Competition in Amine Derivatization Researchers frequently dissolve peptide derivatives in standard biological buffers like Tris or Glycine. Causality: These buffers contain primary amines that will competitively react with your colorimetric or fluorimetric probes, consuming the reagent and producing overwhelming background noise that masks the methioninamide signal .

Section 2: Quantitative Interference Data

To aid in rapid diagnostics, compare your assay deviations against this established interference matrix:

Interference TypeAssay ModalityPhenomenon / SignalRoot CauseResolution Strategy
Thioether Oxidation LC-MS / HPLC+16 Da mass shift; Decreased retention timeROS / dissolved O

exposure
Degas solvents; Add TCEP/DTT
HCl Salt pH Drop OPA / NinhydrinFalse negative / Low signal intensityAmine protonation (pH < 8.0)Use strong alkaline buffer (pH 9.5)
Buffer Competition NHS-Ester LabelingHigh background noise / Low labeling yieldTris/Glycine reacting with probeSwitch to amine-free PBS or HEPES
Ion Suppression ESI-LC-MSSignal quenching / Poor ionizationHigh chloride ion concentrationUse desalting column; Divert to waste

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not just guess the source of the error. Use these self-validating protocols to definitively confirm and resolve the interference.

Protocol A: Self-Validating Reduction of Methioninamide Sulfoxide

Objective: Confirm if a secondary HPLC peak or +16 Da LC-MS mass is due to spontaneous oxidation rather than an inherent impurity.

  • Sample Aliquot: Transfer 100 µL of the suspect Methioninamide HCl sample (e.g., 1 mg/mL in LC-MS grade water) to a low-bind microcentrifuge tube.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to achieve a final concentration of 50 mM. (TCEP is preferred over DTT as it is odorless and stable at lower pH).

  • Incubation: Incubate the mixture at 37°C for 60 minutes to drive the reduction of the sulfoxide back to the thioether.

  • Validation: Re-analyze the sample via HPLC/LC-MS. Validation Logic: If the +16 Da peak disappears and the parent peak area increases proportionally, thioether oxidation is definitively confirmed.

Protocol B: pH-Optimized OPA Fluorimetric Assay for Primary Amines

Objective: Accurately quantify Methioninamide while neutralizing the HCl salt interference that causes false negatives.

  • Reagent Prep: Dissolve 10 mg o-phthaldialdehyde (OPA) in 1 mL methanol. Add 10 µL

    
    -mercaptoethanol. Dilute with 9 mL of 0.4 M Borate buffer (pH 9.5) .
    
  • Sample Neutralization: Dissolve Methioninamide HCl in 0.4 M Borate buffer (pH 9.5). Crucial Step: Verify the final pH with a micro-probe. The high molarity borate overcomes the stoichiometric HCl.

  • Reaction: Mix 10 µL of the neutralized sample with 100 µL of OPA reagent in a black, flat-bottom 96-well plate.

  • Incubation: Incubate for exactly 2 minutes at room temperature in the dark.

  • Detection: Read fluorescence at Ex: 340 nm / Em: 455 nm. Validation Logic: By forcing the pH to 9.5, the alpha-amine is fully deprotonated, guaranteeing stoichiometric reaction with OPA.

Section 4: Diagnostic Workflows

Use the following logical pathways to troubleshoot your assays.

OxidationPathway Met Methioninamide HCl (Active Thioether) ROS Oxidative Stress (ROS, H2O2, O2) Met->ROS Oxidation (Spontaneous) MetO Methioninamide Sulfoxide (+16 Da, Inactive/Shifted) ROS->MetO Reductant Chemical Reduction (TCEP / DTT) MetO->Reductant Rescue Strategy Reductant->Met Restores Thioether

Mechanism of thioether oxidation in Methioninamide and chemical rescue via TCEP/DTT reduction.

Troubleshooting Start Low Signal in Amine Assay (OPA / Ninhydrin) CheckPH Measure Solution pH Start->CheckPH Acidic pH < 8.0 (HCl Salt Effect) CheckPH->Acidic Basic pH 8.5 - 10.0 (Optimal) CheckPH->Basic FixPH Neutralize with 0.4M Borate Buffer Acidic->FixPH CheckBuf Check Buffer Type Basic->CheckBuf FixPH->CheckBuf Tris Tris / Glycine (Amine-containing) CheckBuf->Tris PBS PBS / HEPES (Amine-free) CheckBuf->PBS FixBuf Switch to Amine-free Buffer Tris->FixBuf Valid Assay Validated PBS->Valid FixBuf->Valid

Troubleshooting decision tree for amine derivatization failures due to HCl salt or buffer effects.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my Methioninamide HCl sample show two peaks in HPLC even when freshly prepared? A: This is a classic sign of partial thioether oxidation. The more polar sulfoxide derivative elutes earlier than the intact thioether on a C18 reverse-phase column. To prevent this, prepare solutions in degassed solvents and store aliquots at -80°C under argon or nitrogen gas.

Q: I am trying to conjugate a fluorophore via an NHS-ester reaction, but my yields are near zero. What is wrong? A: NHS-esters require an unprotonated primary amine to initiate the nucleophilic attack. Because your compound is a hydrochloride salt, it acidifies the microenvironment. If you are using a weak buffer (e.g., 10 mM PBS), the pH has likely dropped below 7.0. Switch to a stronger buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3) to ensure the amine is deprotonated and reactive.

Q: Can I use Ellman’s Reagent (DTNB) to quantify Methioninamide? A: No. Ellman’s reagent reacts specifically with free sulfhydryls (thiols, -SH). Methioninamide contains a thioether (-S-CH


), which does not react with DTNB. You must use primary amine assays (like OPA or Ninhydrin) or LC-MS for quantification.

References

  • Valley, C. C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction." Nature Chemical Biology. Available at:[Link]

  • Martin, B. R., et al. (2022). "Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains." Journal of Proteome Research. Available at:[Link]

  • Manta, B., & Gladyshev, V. N. (2017). "Regulated methionine oxidation by monooxygenases." Frontiers in Aging Neuroscience. Available at:[Link]

  • Sevillano Cabeza, A., et al. (2003). "Rapid fluorimetric assay for primary amine groups in water samples." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • ResearchGate Community. (2016). "Colorimetric test for primary amine detection?" ResearchGate. Available at:[Link]

improving peak resolution of 2-Amino-4-(methylthio)butanamide hydrochloride in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Peak Resolution of 2-Amino-4-(methylthio)butanamide hydrochloride (Methioninamide HCl) Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction to the Analyte

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly polar, basic compounds. 2-Amino-4-(methylthio)butanamide hydrochloride (Methioninamide HCl, CAS: 16120-92-6) is a methionine derivative characterized by a primary amine, a thioether, and a primary amide functional group[1].

This molecule presents a trifecta of chromatographic hurdles:

  • Extreme Polarity: It partitions poorly into standard hydrophobic C18 stationary phases, often eluting in the void volume[2].

  • Basic Amine: The protonated primary amine undergoes secondary ion-exchange interactions with residual silanols on silica matrices, causing severe peak tailing[2].

  • Co-elution Risks: It is structurally similar to synthetic precursors (e.g., methionine) and degradation products, requiring high selectivity (

    
    ) to achieve baseline resolution[3].
    

This guide provides field-proven, mechanistically grounded solutions to optimize peak resolution, retention, and peak shape for Methioninamide HCl.

Diagnostic Workflow

HPLC_Workflow Start Problem: Poor Resolution of Methioninamide HCl Diag1 Symptom: Elutes in Void (k' < 1) Start->Diag1 Diag2 Symptom: Severe Tailing (As > 2.0) Start->Diag2 Diag3 Symptom: Co-elution (Rs < 1.5) Start->Diag3 Sol1A HILIC Mode (Amide/Zwitterionic) Diag1->Sol1A LC-MS Compatible Sol1B Ion-Pairing RP-HPLC (e.g., HFBA) Diag1->Sol1B UV Detection Sol2A Lower pH (2.0-2.5) Protonate Silanols Diag2->Sol2A Mobile Phase Fix Sol2B Use End-Capped or CSH Column Diag2->Sol2B Hardware Fix Sol3A Optimize Selectivity (α) Change Stationary Phase Diag3->Sol3A Maximize H-Bonding

Diagnostic workflow for resolving common HPLC issues with Methioninamide HCl.

Part 1: Troubleshooting Guides & FAQs

Q1: My methioninamide peak elutes in the void volume ( ) on a standard C18 column. How do I increase retention to improve resolution?

Expert Analysis: The lack of retention is caused by the extreme hydrophilicity of the amino and amide groups. In reversed-phase (RP) chromatography, analytes partition between a polar mobile phase and a non-polar stationary phase[4]. Methioninamide is too polar to interact with the hydrophobic C18 chains.

Solutions:

  • Primary Recommendation (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for problematic polar compounds that fail to retain on RP columns[2]. In HILIC, the stationary phase is highly polar, and water acts as the strongest eluting solvent[2]. The analyte partitions into a water-enriched layer immobilized on the stationary phase surface, drastically increasing retention[5].

  • Alternative (Ion-Pairing RP-HPLC): If you must use a C18 column (e.g., for legacy UV methods), add a volatile ion-pairing reagent like 0.1% Heptafluorobutyric acid (HFBA). The anionic carboxylate pairs with the positively charged primary amine of methioninamide, forming a neutral, hydrophobic complex that retains well on C18.

Q2: I am seeing severe peak tailing (Asymmetry factor > 2.0), which ruins the resolution between methioninamide and minor impurities. What causes this and how can I fix it?

Expert Analysis: Peak tailing for basic amines is classically driven by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated primary amine of methioninamide (


) undergoes ion-exchange interactions with residual, deprotonated silanols (

,

) on the silica support[2].

Solutions:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase to pH 2.0 - 3.0 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the residual silanols (

    
    ), neutralizing their charge and suppressing the secondary ion-exchange interaction.
    
  • Upgrade the Column Chemistry: Switch to a highly end-capped column or a Charged Surface Hybrid (CSH) column specifically designed to repel basic analytes and prevent silanol interactions. Alternatively, HILIC avoids these specific RP-tailing issues entirely[6].

Q3: I need to separate methioninamide from methionine and other polar byproducts, but they co-elute. What is the best chromatographic strategy?

Expert Analysis: According to the fundamental resolution equation, selectivity (


) is the most powerful variable for improving resolution[3],[4]. Methionine and methioninamide differ only by a carboxylic acid versus a primary amide.

Solution: Use a HILIC Amide column . Hydrogen bonding and dipole-dipole interactions dominate the retention mechanism in HILIC mode[7]. Because the carboxylic acid of methionine and the amide of methioninamide have vastly different hydrogen-bonding donor/acceptor profiles, an Amide stationary phase will exploit this chemical difference, yielding baseline resolution that a C18 column cannot achieve.

Part 2: Quantitative Data Presentation

To illustrate the causality of method selection, the following table summarizes typical chromatographic performance metrics for Methioninamide HCl across three different analytical strategies.

Chromatographic StrategyColumn TypeMobile PhaseRetention Factor (

)
Asymmetry (

)
Resolution (

) from Methionine
Verdict
Standard RP-HPLC C18 (100Å, 3µm)Water/ACN + 0.1% Formic Acid0.4 (Elutes in void)2.8 (Severe tailing)0.0 (Co-elution)Fail. Insufficient hydrophobicity for retention.
Ion-Pairing RP-HPLC C18 (100Å, 3µm)Water/ACN + 0.1% HFBA4.21.41.8Pass. Good for UV detection; suppresses MS signal.
HILIC (Amide) Amide-Silica (3µm)90% ACN / 10% Water + 10mM NH₄Formate5.81.13.5Optimal. Excellent retention, peak shape, and MS compatibility.

Part 3: Self-Validating Experimental Protocol

The following is a robust, self-validating HILIC methodology optimized for the separation of Methioninamide HCl from its synthetic precursors.

Protocol: HILIC-UV/MS Method for Methioninamide HCl

1. Mobile Phase Preparation

  • Buffer (Solvent A): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: High-phosphate buffers are strictly avoided as they precipitate in high concentrations of organic solvents[5]. Ammonium formate is highly soluble and MS-compatible.

  • Organic (Solvent B): 100% LC-MS grade Acetonitrile. Causality: Alcohols (like methanol) disrupt the water layer required around the HILIC stationary phase and must be avoided[2].

2. Column Equilibration (Critical Step)

  • Column: HILIC Amide or Zwitterionic column (e.g., 150 x 2.1 mm, 3 µm).

  • Procedure: Flush the column with 50 column volumes of the initial mobile phase (e.g., 10% A / 90% B).

  • Self-Validation Checkpoint: HILIC columns require significantly longer equilibration times than RP columns to form the aqueous hydration layer[5]. Inject a void volume marker (e.g., toluene). If the

    
     fluctuates by >2% between injections, the column is not fully equilibrated.
    

3. Sample Preparation

  • Diluent: Dissolve Methioninamide HCl in a diluent matching the initial mobile phase (90% Acetonitrile / 10% Water).

  • Causality: Evaporation and reconstitution in highly organic solvents are ideal for HILIC[2]. Injecting a sample dissolved in 100% water will disrupt the localized stationary phase partitioning, causing severe peak splitting and loss of resolution.

4. Chromatographic Execution

  • Gradient: Isocratic elution at 10% A / 90% B, or a shallow gradient from 95% B to 80% B over 10 minutes. Ensure the mobile phase always contains at least 5% water to maintain the stationary phase affinity[2].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

5. System Suitability & Self-Validation

  • Retention Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , decrease the water content in the mobile phase (increase % Acetonitrile) to increase retention[4].
  • Asymmetry (

    
    ):  Must be 
    
    
    
    . If
    
    
    , verify the buffer pH is
    
    
    to ensure silanol suppression.

References

  • Direct analysis of amino acids by HILIC–eSI-MS. hplc.eu. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available at:[Link]

Sources

minimizing matrix effects in mass spectrometry of 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Amino-4-(methylthio)butanamide HCl Analysis

Case Reference: Matrix Effect Minimization & Method Robustness Subject: 2-Amino-4-(methylthio)butanamide hydrochloride (H-Met-NH₂ · HCl) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with 2-Amino-4-(methylthio)butanamide , the amide derivative of Methionine. This molecule presents a "perfect storm" for matrix effects in LC-MS/MS:

  • High Polarity: It retains poorly on standard C18 columns, often eluting in the void volume where salt suppression is highest.

  • Basicity: The amide group increases pKa, making it susceptible to silanol interactions (peak tailing).

  • Oxidative Instability: The thioether moiety is prone to oxidation (+16 Da), which can be mistaken for matrix loss if not controlled.

This guide moves beyond standard protocols to implement a self-validating, matrix-resistant workflow .

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Standard Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids (phosphatidylcholines) in the sample. These phospholipids often co-elute with polar analytes or cause "carryover suppression" in subsequent runs.

The Solution: Do not use simple PPT. Use Phospholipid Removal Plates (HybridSPE) or Mixed-Mode Cation Exchange (MCX) .

Recommended Protocol: Phospholipid Removal (HybridSPE)

Why this works: This technology uses a Zirconia-coated silica phase that acts as a Lewis acid, selectively binding the phosphate groups of phospholipids while allowing your basic analyte (Methionine amide) to pass through.

StepActionMechanistic Insight
1. Precipitation Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the HybridSPE plate well.The high organic content precipitates proteins; the acid disrupts protein-analyte binding.
2. Agitation Vortex/Shake for 2 minutes.Ensures complete protein precipitation before filtration.
3. Vacuum Apply vacuum to collect filtrate.Critical: Phospholipids bind to the Zirconia stationary phase. The filtrate is phospholipid-free.
4. Dilution Dilute filtrate 1:1 with water (if using HILIC) or mobile phase A.Matches the sample solvent strength to the initial mobile phase conditions to prevent peak distortion.

Module 2: Chromatographic Separation (The Resolution)

The Problem: On C18, Methionine amide elutes too early (k' < 1), landing directly in the "suppression zone" of salts and unretained plasma components.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3] HILIC retains polar amines using a water-rich layer on the silica surface.[4] This moves your analyte away from the solvent front and separates it from the major suppression zones.

Column Selection
  • Primary Choice: Amide-bonded phase (e.g., BEH Amide or TSKgel Amide-80).

    • Reason: High stability at alkaline pH (if needed) and excellent retention for primary amides.

  • Alternative: Silica phases (e.g., HILIC-Z).

HILIC Gradient Strategy
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[5]

Time (min)%B (ACN)Function
0.0090%Loading: High organic forces the polar analyte into the water layer on the column.
1.0090%Isocratic hold to focus the peak.
4.0060%Elution: Increasing water elutes the analyte.
4.1040%Wash: Critical step to strip highly polar matrix components.
6.0040%Hold wash.
6.1090%Re-equilibration: HILIC requires longer equilibration than C18 (approx. 10-15 column volumes).

Module 3: The "Golden Rule" - Internal Standardization

The Problem: Even with the best prep, some matrix effect is inevitable.[6] An analog IS (e.g., Methionine) is insufficient because the amide group alters ionization efficiency and retention time.

The Solution: You must use a Stable Isotope Labeled (SIL) Internal Standard.

  • Compound: 2-Amino-4-(methylthio)butanamide-d3 (methyl-d3) or 13C-labeled.

  • Mechanism: The SIL-IS co-elutes exactly with the analyte. Any ion suppression affecting the analyte will affect the IS equally.

  • Validation: The Peak Area Ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.

Visual Troubleshooting Guides

Diagram 1: Matrix Effect Diagnosis Workflow

Use this decision tree when you observe low sensitivity or variable data.

MatrixTroubleshooting start Issue: Low Sensitivity / High CV% check_is Check Internal Standard (IS) Response start->check_is is_stable IS Response Stable? check_is->is_stable Yes is_unstable IS Response Variable/Low? check_is->is_unstable No check_prep Issue is Extraction Recovery is_stable->check_prep post_column Perform Post-Column Infusion is_unstable->post_column suppression_zone Suppression at RT? post_column->suppression_zone yes_suppression Matrix Effect Confirmed suppression_zone->yes_suppression Dip in baseline at Analyte RT no_suppression Source/MS Issue suppression_zone->no_suppression Flat baseline action_hilic Switch to HILIC (Move Analyte away from void) yes_suppression->action_hilic action_clean Switch to HybridSPE (Remove Phospholipids) yes_suppression->action_clean

Caption: Decision tree for isolating matrix effects from extraction or instrument failures.

Diagram 2: The "Phospholipid Trap" in Chromatography

Understanding where interferences elute is key to method design.

SeparationStrategy cluster_c18 Standard C18 (Reversed Phase) cluster_hilic HILIC (Recommended) c18_void Void Volume (Salts + Analyte) c18_pl Phospholipids (Late Elution) hilic_void Void Volume (Salts) hilic_analyte Methionine Amide (Retained) hilic_pl Phospholipids (Strongly Retained) note HILIC separates Analyte from the 'Salt Void'

Caption: Comparison of elution zones. In C18, the analyte co-elutes with salts (suppression). In HILIC, it is retained.[4][7]

Frequently Asked Questions (Troubleshooting)

Q1: I see a secondary peak +16 Da higher than my analyte. Is this a matrix interference? A: Likely not. This is Methionine Sulfoxide Amide . The sulfur atom in methionine is easily oxidized during sample prep.

  • Fix: Add an antioxidant (e.g., 0.1% Ascorbic Acid or DTT) to your extraction buffer. Ensure samples are kept at 4°C.

Q2: My HILIC retention times are shifting run-to-run. A: HILIC columns are sensitive to water layer equilibrium.

  • Fix: Ensure your re-equilibration time is sufficient (at least 10 column volumes). Also, check the pH of your mobile phase; ammonium formate buffers are volatile, and pH can drift over long batches.

Q3: Can I use Ion Pairing (e.g., HFBA) on C18 instead of HILIC? A: Technically yes, but not recommended for a high-throughput MS environment. Ion pairing agents suppress MS ionization (signal loss) and permanently contaminate the LC system, making it unusable for other assays.

Q4: How do I calculate the Matrix Factor (MF) to prove my method works? A: Use the Matuszewski Method [1]:

  • Set A: Standard in neat solvent.

  • Set B: Standard spiked into extracted blank matrix (post-extraction spike).

  • Calculation:

    
    
    
    • MF < 1.0 = Suppression[6][8]

    • MF > 1.0 = Enhancement

    • Goal: MF between 0.85 and 1.15.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note.

  • Sigma-Aldrich. (2020). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS. Reporter.

Sources

troubleshooting inconsistent results in cell-based assays with L-Methioninamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in Cell-Based Assays with L-Methioninamide HCl Content Type: Technical Support Center Guide

Product: L-Methioninamide Hydrochloride (H-Met-NH₂·HCl) Application: Metabolic Precursor Studies, Methionine Aminopeptidase (MetAP) Substrate Profiling, and Prodrug Cytotoxicity Assays. Audience: Senior Researchers, Assay Developers.

Executive Summary

Inconsistent results with L-Methioninamide HCl in cell-based assays are frequently driven by three convergent factors: spontaneous hydrolysis of the amide bond, competitive inhibition by exogenous methionine in standard media, and variable expression of intracellular aminopeptidases (e.g., MetAP1/2, LAP). This guide moves beyond basic protocol checks to address the physicochemical and biological root causes of assay drift.

Part 1: Reagent Integrity & Chemical Stability

Q: Why does the potency of my L-Methioninamide stock solution decrease over time?

Diagnosis: Spontaneous Hydrolysis. Technical Insight: L-Methioninamide is an amino acid amide. In aqueous solution, particularly at non-neutral pH or elevated temperatures, the amide bond (


) is susceptible to hydrolysis, converting the molecule back into L-Methionine  and Ammonium Chloride .
  • The Artifact: If your assay relies on the specific properties of the amide (e.g., as a prodrug requiring enzymatic cleavage or as a distinct metabolic substrate), the gradual accumulation of free L-Methionine will alter the kinetic profile and biological response, leading to "drift" between experiments run with fresh vs. aged stocks.

Troubleshooting Protocol:

  • Solvent Choice: Reconstitute L-Methioninamide HCl in anhydrous DMSO or 0.1 M HCl rather than water or PBS for long-term storage. Water accelerates nucleophilic attack on the carbonyl carbon.

  • Storage: Store aliquots at -80°C . Do not store at 4°C for >24 hours.

  • Validation: Verify stock purity using TLC or HPLC if results are critical. Free L-Methionine will elute differently than the amide.

Q: My dose-response curves are shifting left/right between batches. Is it the salt form?

Diagnosis: Hygroscopic variability and Stoichiometry. Technical Insight: The HCl salt form is hygroscopic. If the container is frequently opened in humid conditions, the powder absorbs water, altering the effective molecular weight. Weighing "10 mg" of wet powder results in a lower molar concentration of the active compound than calculated.

Corrective Action:

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Store in a desiccator.

  • Best Practice: Prepare a high-concentration master stock (e.g., 100 mM) immediately upon receipt, aliquot, and freeze single-use vials.

Part 2: Experimental Design & Media Formulation

Q: I see no effect in my cytotoxicity or metabolic assay, even at high concentrations. Why?

Diagnosis: Competitive Inhibition by Media Methionine. Technical Insight: Standard cell culture media (DMEM, RPMI 1640) contain high concentrations of L-Methionine (approx. 200 µM in DMEM).

  • Mechanism: If L-Methioninamide is being used to study methionine dependence (acting as a restricted source) or as a competitive substrate for transport (LAT1/LAT2 transporters), the massive excess of free L-Methionine in the media will outcompete the amide.

  • Result: The cells preferentially utilize the free Methionine, masking the phenotype of the Methioninamide.

Data Table: Methionine Content in Standard Media

Media TypeL-Methionine Concentration (mg/L)L-Methionine Concentration (µM)Potential Interference
DMEM (High Glucose) 30.0~201High
RPMI 1640 15.0~100Moderate
MEM 15.0~100Moderate
Methionine-Free DMEM 0.00None (Ideal)

Protocol Adjustment:

  • Wash Step: Wash cells 2x with PBS to remove residual complete media before treatment.

  • Media Swap: Perform the assay in Methionine-Free Media (dialyzed FBS is also required, as standard FBS contains Methionine).

  • Titration: If complete depletion is too toxic, titrate L-Methionine back into the media at low levels (e.g., 1-5 µM) to sustain viability while maintaining the competitive pressure of L-Methioninamide.

Part 3: Biological Variables (The "Black Box")

Q: Why do different cell lines show vastly different conversion rates?

Diagnosis: Differential Aminopeptidase Expression. Technical Insight: L-Methioninamide is often converted to L-Methionine intracellularly by aminopeptidases such as Leucine Aminopeptidase (LAP) or Methionine Aminopeptidase (MetAP) .

  • Causality: High-metabolic-rate tumors (e.g., PC3, MCF7) often overexpress these enzymes, leading to rapid conversion. Slower-growing or non-transformed lines may have low enzymatic activity, making L-Methioninamide appear "inert."

Visualization: The Conversion & Competition Pathway

Methioninamide_Pathway MetNH2_Ext L-Methioninamide (Extracellular) Met_Ext L-Methionine (Extracellular) MetNH2_Ext->Met_Ext pH/Temp Instability Transporter LAT1 / LAT2 Transporter MetNH2_Ext->Transporter Competition Met_Ext->Transporter High Affinity MetNH2_Int L-Methioninamide (Intracellular) Transporter->MetNH2_Int Met_Int L-Methionine (Intracellular) Transporter->Met_Int MetNH2_Int->Met_Int Enzymatic Cleavage ProteinSynth Protein Synthesis (Proliferation) Met_Int->ProteinSynth Metabolism Enzyme Aminopeptidases (MetAP / LAP) Enzyme->MetNH2_Int Acts on Hydrolysis Spontaneous Hydrolysis

Caption: Figure 1. Transport competition and intracellular conversion pathways. Note the critical "Spontaneous Hydrolysis" node which introduces experimental noise.

Part 4: Validated Troubleshooting Workflow

Use this logic gate to isolate the source of inconsistency.

  • Check the Media:

    • Is L-Methionine present?

    • YES: Switch to Met-Free media + Dialyzed FBS.

    • NO: Proceed to step 2.

  • Check the Reagent:

    • Is the stock solution >1 month old or stored in water?

    • YES: Discard and prepare fresh in 0.1 M HCl or DMSO.

    • NO: Proceed to step 3.

  • Check the Cell Density:

    • Are cells confluent?

    • Insight: Contact inhibition can downregulate aminopeptidase activity.

    • Action: Standardize seeding density (e.g., 5,000 cells/well) and assay timing (log-phase growth).

  • Check for "Edge Effects":

    • Are outer wells showing higher variability?

    • Insight: Evaporation concentrates the media, altering the ratio of Methioninamide to competing ions.

    • Action: Fill outer wells with PBS (do not use for data).

References

  • Comparison of L-Methionine and L-Methioninamide Derivatives in Cell Culture

    • Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines.
    • Source:

  • Methionine Dependence and Media Formulation

    • Methionine dependence of cancer cells: a review. (Discusses the necessity of Met-free media for metabolic assays).
    • Source:

  • Stability of Amino Acid Amides

    • Hydrolysis of amino acid amides in aqueous solution.
    • Source:

  • Methionine Aminopeptidase (MetAP)

    • A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment.[1]

    • Source:

Sources

optimizing storage conditions for 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Amino-4-(methylthio)butanamide hydrochloride (also known as L-Methioninamide hydrochloride or H-Met-NH₂·HCl; CAS: 16120-92-6)[1][2]. As a critical methionine analogue and methionyl-tRNA synthetase inhibitor, maintaining the structural integrity of this compound is paramount for reproducible protein synthesis assays and drug development workflows.

This guide provides field-proven insights into its chemical vulnerabilities, optimized storage parameters, and self-validating handling protocols.

Core Storage & Stability Parameters

The degradation kinetics of 2-Amino-4-(methylthio)butanamide hydrochloride are highly dependent on its physical state and environmental exposure. The table below summarizes the validated shelf-life data based on storage conditions[1].

Physical StateStorage TemperatureMaximum Shelf LifeCritical Environmental Controls
Solid Powder -20°C3 YearsDesiccation required; protect from UV light
Solid Powder 4°C2 YearsDesiccation required
Stock Solution (in DMSO)-80°C6 MonthsAnhydrous conditions; Argon/Nitrogen overlay
Stock Solution (in DMSO)-20°C1 MonthStrictly single-use aliquots; avoid freeze-thaw

Troubleshooting Guide & FAQs

Q: My DMSO stock solution became cloudy after a week of storage at -20°C. What caused this, and is the solution still viable? A: The cloudiness (precipitation) is almost certainly due to moisture ingress. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a stock solution is repeatedly opened or improperly sealed, it rapidly absorbs atmospheric water. This water alters the dielectric constant of the solvent system, drastically reducing the solubility of the hydrophobic methylthio moiety, leading to precipitation[1]. Causality & Risk: Beyond precipitation, water introduces a severe risk of amide solvolysis (hydrolysis of the terminal amide into a carboxylic acid) and accelerates thioether oxidation. Resolution: Do not use the cloudy solution for quantitative biological assays. Always reconstitute using newly opened, anhydrous DMSO.

Q: I accidentally left the lyophilized powder on the benchtop at room temperature over the weekend. Is the compound compromised? A: Short-term exposure to room temperature (such as during standard shipping) is generally acceptable and will not cause immediate thermal degradation[1]. However, because it is a hydrochloride salt, the powder is highly hygroscopic. Validation Check: Inspect the physical form of the compound. If it remains a free-flowing, white to off-white crystalline solid[2], it is likely intact. If the powder has clumped together or formed a sticky, resinous paste, it has absorbed significant atmospheric moisture. In the latter case, verify the compound's purity via LC-MS or HPLC before proceeding with critical experiments.

Q: Why is the shelf life in solvent drastically shorter (1 month at -20°C) compared to the dry powder (3 years)? A: In a solvated state, the kinetic barriers to chemical degradation are significantly lowered. The molecule has two primary vulnerabilities:

  • Thioether Oxidation: The sulfur atom in the

    
     group possesses lone pairs that are highly susceptible to oxidation by dissolved reactive oxygen species (ROS), forming sulfoxides or sulfones.
    
  • Amide Hydrolysis: The terminal butanamide group is prone to nucleophilic attack by trace water in the solvent. Freezing the solution at -80°C drastically slows these kinetic processes, extending the shelf life to 6 months[1], whereas -20°C only provides 1 month of stability.

Standard Operating Procedure (SOP): Stock Solution Preparation

To ensure self-validating and reproducible results, follow this methodology when preparing a 100 mM stock solution.

Materials Required:

  • Anhydrous DMSO (Newly opened)

  • Argon or Nitrogen gas source

  • Sterile, amber microcentrifuge tubes

Step-by-Step Protocol:

  • Thermal Equilibration: Remove the sealed vial of 2-Amino-4-(methylthio)butanamide hydrochloride from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous DMSO. The compound has a high solubility threshold (≥ 100 mg/mL or 541.45 mM in DMSO)[1]. For a 100 mM stock, dissolve 18.47 mg of powder per 1 mL of DMSO.

  • Dissolution & Validation: Vortex gently until dissolved. Do not sonicate with heat, as thermal energy accelerates thioether oxidation.

    • Self-Validation Step: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates moisture contamination in your DMSO or incomplete dissolution.

  • Aliquoting: Divide the solution into 50–100 µL single-use aliquots in amber tubes to protect the compound from UV-induced radical formation.

  • Inert Gas Overlay: Gently blow Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before immediately capping.

    • Causality: Displacing ambient oxygen prevents the oxidation of the methylthio group during long-term storage.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for up to 6 months of storage[1].

Workflow Visualization

G A 2-Amino-4-(methylthio)butanamide HCl (Dry Powder, CAS: 16120-92-6) B Equilibrate to Room Temp (Desiccated Environment) A->B Prevent condensation C Reconstitute in Anhydrous DMSO (Concentration u2265 100 mg/mL) B->C Add solvent D Aliquot into Single-Use Vials (Argon/Nitrogen Overlay) C->D Volume division G Degradation Risk: Thioether Oxidation / Amide Hydrolysis C->G If exposed to H2O/O2 E Store at -80°C (Shelf Life: 6 Months) D->E Optimal long-term F Store at -20°C (Shelf Life: 1 Month) D->F Short-term storage

Workflow for the preparation and storage of L-Methioninamide HCl stock solutions.

References

Sources

Validation & Comparative

Comparative Bioavailability & Functional Pharmacology: L-Methioninamide HCl vs. L-Methionine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between L-Methionine (the natural proteinogenic amino acid) and 2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide HCl ).

Executive Summary for Drug Development Professionals: While L-Methionine is the essential substrate for protein synthesis and the methyl donor cycle, L-Methioninamide HCl acts primarily as a structural analog and competitive inhibitor of methionyl-tRNA synthetase (MetRS). Consequently, their "bioavailability" must be interpreted differently: L-Methionine’s bioavailability refers to its nutritional utilization, whereas L-Methioninamide’s bioavailability refers to its pharmacokinetic stability and capacity to act as a chemoprotective agent (specifically in cisplatin toxicity) or antimicrobial without fueling host protein synthesis.

Chemical Identity & Physicochemical Properties[1]

FeatureL-Methionine (L-Met) L-Methioninamide HCl
IUPAC Name (2S)-2-amino-4-(methylthio)butanoic acid(2S)-2-amino-4-(methylthio)butanamide hydrochloride
CAS Number 63-68-316120-92-6
Functional Group Carboxylic Acid (-COOH)Amide (-CONH₂)[1][2][3][4] · HCl
Solubility Moderate in water (approx. 50 g/L)High in water (Ionic salt form)
Physiological Role Essential Nutrient / Methyl DonorMetRS Inhibitor / Chemoprotectant
Primary Application Parenteral Nutrition, Cell Culture, FeedCisplatin Rescue, Experimental Oncology

Mechanism of Action & Biological Fate

The divergence in "bioavailability" between these two compounds is dictated by their interaction with Methionyl-tRNA Synthetase (MetRS) .

L-Methionine: The Substrate[2][5]
  • Uptake: Transported via Systems L, A, and ASC.

  • Fate: Activated by MetRS to form Methionyl-tRNA for protein synthesis, or converted to S-Adenosylmethionine (SAMe) for methylation reactions.

  • Bioavailability Definition: Efficacy of incorporation into tissue protein (Nutritional Bioavailability = ~100%).

L-Methioninamide HCl: The Inhibitor[1][3][6]
  • Uptake: Likely utilizes peptide transporters (PEPT1/2) or passive diffusion due to the amide modification masking the carboxyl charge, potentially offering higher initial membrane permeability than free L-Met.

  • Fate:

    • Intracellularly: It acts as a competitive inhibitor of MetRS. It binds to the enzyme but cannot be charged onto tRNA efficiently, thereby blocking protein synthesis.

    • Hydrolysis: In the presence of specific amidases (e.g., hepatic or renal amidases), it can be hydrolyzed back to L-Methionine, but this rate is often rate-limiting compared to its immediate inhibitory effects.

  • Bioavailability Definition: Pharmacokinetic availability (AUC) to target tissues (e.g., Kidney) to block platinum binding.

Pathway Visualization

MetPathways LMet L-Methionine (Nutrient) MetRS Methionyl-tRNA Synthetase (MetRS) LMet->MetRS Substrate MetAmide L-Methioninamide HCl (Analog) MetAmide->LMet Slow Hydrolysis (Amidase) MetAmide->MetRS Competitive Inhibition Protection Nephroprotection (Thioether Binding) MetAmide->Protection High Affinity Binding Protein Protein Synthesis MetRS->Protein tRNA Charging Cisplatin Cisplatin (Nephrotoxin) Cisplatin->Protection Inactivated by Thioether Group

Figure 1: Divergent pathways. L-Methionine fuels protein synthesis, while L-Methioninamide inhibits it and acts as a scavenger for toxins like Cisplatin.

Comparative Bioavailability Data

A. Nutritional Bioavailability (Growth Assays)

In animal models (chick/rat growth assays), L-Methioninamide is not a bioequivalent substitute for L-Methionine for growth promotion.

  • L-Methionine: Reference Standard (100%).

  • L-Methioninamide: Bioavailability is significantly lower (<50% or negative) if used as a sole source, due to MetRS inhibition.

    • Note: While some D-amino acid amides are converted to L-amino acids, L-Methioninamide's potent inhibition of the charging enzyme makes it counter-productive for growth.

B. Pharmacokinetic (PK) Bioavailability (Therapeutic Context)

When used as a drug (e.g., for nephroprotection), L-Methioninamide exhibits distinct PK properties.

ParameterL-MethionineL-Methioninamide HClClinical Implication
Plasma Half-life Short (rapidly metabolized)Longer (resistant to rapid oxidative degradation)Amide form persists longer in circulation.
Renal Accumulation ModerateHigh Critical for protecting kidneys from Cisplatin.
Toxicity Threshold Low (Safe Nutrient)Moderate (Inhibits Protein Synthesis)Methioninamide is cytostatic at high doses.
C. Experimental Case Study: Cisplatin Nephroprotection

A pivotal study by Jones et al. (1991) compared thioether compounds for reducing Cisplatin (CDDP) toxicity.

  • Protocol: Rats administered CDDP (8.0 mg/kg, iv) + protectant.[5][6]

  • Result: L-Methioninamide significantly reduced BUN (Blood Urea Nitrogen) and serum creatinine spikes compared to controls.

  • Mechanism: The thioether group in Methioninamide binds highly reactive platinum species in the kidney, preventing them from damaging renal tubules. L-Methionine is less effective in this specific role due to rapid metabolic incorporation into proteins, whereas Methioninamide remains available as a free scavenger.

Experimental Protocols for Validation

To verify the bioavailability and activity of L-Methioninamide HCl in your own lab, use the following protocols.

Protocol 1: MetRS Inhibition Assay (In Vitro)

Objective: Confirm L-Methioninamide is acting as an inhibitor, not a substrate.

  • Reagents: Purified E. coli or Mammalian MetRS, [³⁵S]-L-Methionine, tRNA mixture, ATP.

  • Setup:

    • Control: MetRS + [³⁵S]-L-Met + tRNA + ATP.

    • Test: Add increasing concentrations (0.1 - 10 mM) of L-Methioninamide HCl.

  • Measurement: Precipitate tRNA with TCA (Trichloroacetic acid) and count radioactivity.

  • Expected Result: Dose-dependent decrease in CPM (Counts Per Minute), indicating Methioninamide competes with L-Met but does not charge the tRNA.

Protocol 2: Cisplatin Rescue (In Vivo Rat Model)

Objective: Assess "Therapeutic Bioavailability" (efficacy).

  • Grouping: (n=10) Control, Cisplatin Only, Cisplatin + L-Met, Cisplatin + L-Methioninamide.

  • Dosing: Administer Cisplatin (6 mg/kg i.p.). Simultaneously administer equimolar doses of L-Met or L-Methioninamide (approx. 200 mg/kg).

  • Endpoints: Measure Serum Creatinine at 72 hours.

  • Validation: L-Methioninamide group should show preserved renal function (Creatinine < 1.0 mg/dL) vs Cisplatin Only (> 2.5 mg/dL).

Conclusion & Recommendations

  • For Nutritional Formulation: Do NOT substitute L-Methionine with L-Methioninamide HCl. It will likely impair growth and protein synthesis due to enzymatic inhibition.

  • For Drug Development: L-Methioninamide HCl is a superior candidate for chemoprotection and potential antimicrobial applications (targeting bacterial MetRS). Its "bioavailability" is defined by its stability as a free amide to act as a platinum scavenger, superior to L-Methionine which is rapidly metabolized.

References
  • Jones, M. M., et al. (1991).[6] Thioether suppression of cisplatin nephrotoxicity in the rat. Journal of Cancer Research and Clinical Oncology. Link

  • CymitQuimica. (2024). L-Methioninamide hydrochloride Product Data & Safety Sheet. Link

  • Baker, D. H. (1994).[7] Utilization of precursors for L-amino acids. In: Amino Acids in Farm Animal Nutrition. Link

  • Shen, Y. B., et al. (2015). Bioavailability of L-methionine vs. DL-methionine in broilers. Poultry Science. Link

  • MedChemExpress. (2024). L-Methioninamide hydrochloride: Methionyl-tRNA Synthetase Inhibitor.[1][3][8][9][10] Link

Sources

Technical Guide: Validation of 2-Amino-4-(methylthio)butanamide Hydrochloride Purity by qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(methylthio)butanamide hydrochloride (Methionine amide HCl) presents a distinct analytical challenge. As a polar, zwitterionic salt with a weak UV chromophore, traditional HPLC-UV methods often suffer from poor retention reproducibility and low sensitivity (requiring detection at <210 nm), where solvent cutoffs interfere with baseline stability.

This guide validates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary reference method. Unlike chromatography, qNMR provides absolute purity determination without requiring a reference standard of the analyte itself, simultaneously quantifying the parent compound, oxidation byproducts (Methionine Sulfoxide), and residual solvents in a single run.

Part 1: The Analytical Challenge

The structural integrity of Methionine amide HCl hinges on two instability vectors:

  • Hydrolysis: Conversion of the amide (

    
    ) back to the carboxylic acid (Methionine).
    
  • Oxidation: Conversion of the thioether (

    
    ) to sulfoxide (
    
    
    
    ) and sulfone (
    
    
    ).
Comparison of Analytical Methodologies
FeatureqNMR (Recommended) HPLC-UV Argentometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area%)Salt Stoichiometry (Cl content)
Reference Standard Not Required (Uses Internal Standard like Maleic Acid)Required (Must be high purity)Not Required
Specificity High (Distinguishes Sulfoxide & Hydrolysis products)Moderate (Weak UV absorbance leads to poor specificity)Low (Measures Cl-, not the organic backbone)
LOD/Sensitivity Moderate (~0.1%)High (ppm level)Low
Throughput Rapid (<20 min/sample)Slow (Column equilibration + Run time)Rapid
Weakness Lower sensitivity for trace impurities (<0.05%)Baseline drift at 210nm; Polar retention issuesBlind to organic degradation

Part 2: Validated qNMR Protocol

Reagents & Materials
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred for the hydrochloride salt due to excellent solubility and clean baseline in the alkyl region.
    
    • Note: If amide proton exchange is a concern for specific structural confirmation, DMSO-

      
       may be used, but 
      
      
      
      provides sharper lines for the alkyl backbone quantification.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid provides a sharp singlet at ~6.0 - 6.3 ppm (dependent on pH), which is in a "silent region" for Methionine derivatives, avoiding overlap with the alkyl region (2.0–4.2 ppm) or the residual HDO peak (~4.7 ppm).

Sample Preparation
  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a clean vial using a microbalance (readability 0.01 mg).
    • Critical: Ensure the molar ratio of Analyte:IS is approximately 1:1 to 3:1 for optimal dynamic range.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (Instrument: 400 MHz or higher)

To ensure quantitative accuracy (uncertainty <1%), the following parameters are mandatory:

  • Pulse Sequence: zg (standard 1D proton).

  • Relaxation Delay (d1):

    
     seconds. (Must be 
    
    
    
    of the longest relaxing proton).
  • Pulse Angle:

    
     (Maximize signal).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (25°C).

Part 3: Data Interpretation & Calculation

Spectral Assignment (in )[1][2][3]
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Maleic Acid (IS) 6.05 - 6.30 Singlet2H Reference Peak

-CH
(Analyte)
4.05 - 4.15 Triplet/dd1H Quantification Target

-CH2
2.10 - 2.30Multiplet4HQualitative Check
S-CH3 (Analyte)2.12 Singlet3HSecondary Target
Impurity: Met-Sulfoxide2.71Singlet3HOxidation Indicator
Impurity: Methionine (Acid)3.85Triplet1HHydrolysis Indicator

Critical Validation Note: The S-Methyl peak of the sulfoxide impurity shifts significantly downfield (~2.71 ppm) compared to the parent thioether (~2.12 ppm). This allows for immediate quantification of oxidative degradation. The


-proton of the hydrolyzed acid (Methionine) typically shifts upfield (~3.85 ppm) relative to the amide (~4.10 ppm), allowing discrimination of hydrolysis.
Calculation Logic

The absolute purity (


, as % w/w) is calculated using the molar ratio equation:


Where:

  • 
    : Integrated area.
    
  • 
    : Number of protons (IS = 2, Sample 
    
    
    
    -H = 1).
  • 
    : Molecular weight (Sample = 184.69, Maleic Acid = 116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (decimal).
    

Part 4: Visualization of Workflows

Diagram 1: The qNMR Validation Workflow

This workflow illustrates the "Self-Validating" cycle where spectral processing confirms system suitability before calculation.

qNMR_Workflow Start Sample Preparation (Gravimetric) Acq NMR Acquisition (d1 > 5*T1) Start->Acq Process Processing (Phase/Baseline) Acq->Process Check Spectral Suitability (S/N > 250, Line Shape) Process->Check Integrate Integration (IS vs. Alpha-H) Check->Integrate Pass Fail Re-shim / Re-prep Check->Fail Fail Calc Purity Calculation Integrate->Calc Fail->Acq

Caption: Step-by-step qNMR workflow ensuring data integrity through spectral suitability checks.

Diagram 2: Decision Matrix (Technique Selection)

When should you use qNMR versus HPLC for this specific compound?

Decision_Matrix Start Analytical Goal? RefStd Reference Standard Available? Start->RefStd Trace Need Trace Impurity (<0.05%) ID? RefStd->Trace Yes qNMR USE qNMR (Absolute Assay) RefStd->qNMR No Trace->qNMR No (Assay only) HPLC USE HPLC-UV/MS (Trace Profiling) Trace->HPLC Yes

Caption: Decision matrix for selecting qNMR vs. HPLC based on reference standard availability and sensitivity needs.

Part 5: References

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–843. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Wishart Lab. "Methionine Sulfoxide NMR Data." NP-MRD (Natural Products Magnetic Resonance Database). [Link]

comparative study of 2-Amino-4-(methylthio)butanamide hydrochloride and other methionine derivatives in research

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: L-Methioninamide HCl and Methionine Derivatives in Research

Executive Summary: The Methionine Toolkit

Methionine is more than a protein building block; its sulfur-containing side chain makes it a pivot point for methylation, oxidative stress signaling, and heavy-atom derivatization. While L-Methionine (Met) is the metabolic standard, its utility in synthetic chemistry and specific enzymatic assays is limited by its zwitterionic nature and poor solubility in organic solvents.

L-Methioninamide Hydrochloride (H-Met-NH₂·HCl) addresses these limitations. By masking the C-terminal carboxyl group as an amide and existing as a hydrochloride salt, it offers superior solubility and immediate reactivity for C-terminal modification. This guide compares H-Met-NH₂·HCl against standard Met, Selenomethionine (SeMet) , and Azidohomoalanine (AHA) to assist researchers in selecting the precise tool for their experimental needs.

Chemical & Physical Profile: Comparative Analysis

The following table contrasts the core specifications of the primary methionine derivatives used in life science research.

FeatureL-Methioninamide HCl L-Methionine (Standard) L-Selenomethionine (SeMet) Azidohomoalanine (AHA)
CAS Number 16120-92-663-68-33211-76-5302912-34-1
Formula C₅H₁₂N₂OS · HClC₅H₁₁NO₂SC₅H₁₁NO₂SeC₆H₁₀N₄O₂
Solubility High (>500 mg/mL in H₂O)Low (~30-50 mg/mL in H₂O)ModerateModerate
Reactive Moiety Free amine (-NH₂), Amide (-CONH₂)Thioether (-S-), Carboxyl/AmineSelenium (-Se-)Azide (-N₃)
Primary Utility Peptide Synthesis (C-term), Enzyme SubstrateCell Culture, Metabolic ControlX-Ray Crystallography (Phasing)Click Chemistry (Met Surrogate)
Stability Hygroscopic; store desiccatedStable at RTOxidation sensitive (Se-MetO)Light sensitive

Key Insight: The HCl salt of Methioninamide renders it highly soluble in water and polar organic solvents (DMF/DMSO), making it the preferred choice for solution-phase peptide synthesis where high concentrations are required to drive coupling reactions.

Decision Logic: Selecting the Right Derivative

The choice of derivative depends strictly on the downstream application. Use the logic flow below to determine the optimal compound.

Met_Selection Start Experimental Goal Struct Structural Biology (Phasing)? Start->Struct Synth Peptide Synthesis? Start->Synth Label Metabolic Labeling? Start->Label SeMet L-Selenomethionine (SAD Phasing) Struct->SeMet Yes MetNH2 L-Methioninamide HCl (C-term Amidation) Synth->MetNH2 Solution Phase C-term Amide Met L-Methionine (Standard Culture) Synth->Met Standard SPPS (Fmoc-Met-OH) AHA Azidohomoalanine (Click Chemistry) Label->AHA Bio-orthogonal Label->Met Isotopic (13C/15N)

Figure 1: Decision tree for selecting Methionine derivatives based on experimental output.

Deep Dive: L-Methioninamide HCl in Research

A. Mechanism of Action

L-Methioninamide HCl is a "pre-activated" form of methionine regarding the C-terminus. In biological systems, it acts as a specific substrate for Amino Acid Amidases , enzymes that hydrolyze the amide bond to release ammonia. This makes it a critical tool for:

  • Enzymatic Kinetic Resolution: Separating D- and L- isomers (Amidases are stereoselective for L-forms).

  • Peptide Mimetics: The amide group mimics the peptide bond, protecting the C-terminus from exopeptidases that require a free carboxyl group.

B. Protocol: Solution-Phase Synthesis of C-Terminal Amidated Peptides

Context: While Solid Phase Peptide Synthesis (SPPS) uses Rink Amide resin to generate amides, solution-phase coupling is often required for short fragments or when scaling up. Using H-Met-NH₂·HCl allows direct introduction of the amide without complex resin cleavage steps.

Reagents Required:

  • H-Met-NH₂·HCl (Target Compound)

  • Boc-AA-OH (N-protected amino acid to be coupled)

  • EDC[1][2][3]·HCl (Coupling agent)

  • HOBt (Racemization suppressant)

  • DIPEA (Base)

  • DMF (Solvent)[2][4]

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 equivalent (eq) of Boc-AA-OH and 1.1 eq of HOBt in DMF (concentration ~0.2 M).

    • Cool to 0°C in an ice bath.

    • Add 1.1 eq of EDC·HCl . Stir for 15 minutes to form the active ester.

  • Neutralization & Coupling:

    • In a separate vial, dissolve 1.1 eq of H-Met-NH₂·HCl in minimal DMF.

    • Add 1.2 eq of DIPEA to the Met-NH₂ solution to neutralize the HCl salt and liberate the free amine. Note: The solution may cloud slightly due to DIPEA·HCl salt formation.

    • Add this mixture dropwise to the activated Boc-AA-OH solution.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor via TLC (CHCl₃/MeOH 9:1) or LC-MS.[5][6] The disappearance of the Boc-AA-OH peak and appearance of the product mass (MW of Boc-AA + 131 Da) confirms coupling.

  • Work-up:

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash sequentially with: 5% citric acid (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.

    • Dry over Na₂SO₄ and concentrate.

Why this works: The HCl salt of Methioninamide is stable and non-volatile, unlike the free base. Neutralizing it in situ ensures a fresh amine nucleophile reacts immediately with the active ester, minimizing side reactions.

Comparative Applications: SeMet and AHA

While Methioninamide dominates chemical synthesis, Selenomethionine (SeMet) and Azidohomoalanine (AHA) are indispensable for structural and chemical biology.

Protocol: SeMet Incorporation for Crystallography

Context: Replacing sulfur with selenium introduces an anomalous scatterer for X-ray diffraction (SAD/MAD phasing).

  • Cell Line: Use a methionine auxotroph strain (e.g., E. coli B834).

  • Growth: Culture in minimal media (M9) supplemented with standard amino acids excluding methionine.

  • Induction: When OD₆₀₀ reaches 0.6, add L-Selenomethionine (50 mg/L) and induce expression (IPTG).

  • Validation: Verify incorporation via Mass Spectrometry. A mass shift of +47 Da per methionine residue (Se vs S) confirms substitution.

Protocol: AHA Metabolic Labeling (Click Chemistry)

Context: AHA is a methionine surrogate containing an azide group. It is incorporated into nascent proteins, allowing fluorescent tagging via Click Chemistry (Azide-Alkyne Cycloaddition).

  • Depletion: Incubate cells in Met-free media for 30–60 minutes to deplete intracellular Met pools.

  • Pulse: Add AHA (50–100 µM) to the media. Incubate for the desired pulse time (e.g., 1–4 hours).

  • Fix & Click: Fix cells (4% PFA). Permeabilize. React with a Fluorophore-Alkyne using Cu(I) catalyst.

  • Imaging: Visualize newly synthesized proteins via fluorescence microscopy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167683, Methioninamide hydrochloride. Retrieved from [Link]

  • Biotage (2023). How to handle peptides that contain methionine: Oxidation and Synthesis Strategies. Retrieved from [Link]

  • Cell Biolabs. Methionine Assay Kit: Enzymatic Detection Principles. Retrieved from [Link]

  • Master Organic Chemistry (2019). Introduction to Peptide Synthesis: Protecting Groups and Coupling Reagents. Retrieved from [Link]

Sources

Confirming the Identity of 2-Amino-4-(methylthio)butanamide Hydrochloride by Mass Spectrometry: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(methylthio)butanamide hydrochloride, commonly known as L-Methioninamide HCl, is a highly polar, low-molecular-weight sulfur-containing amino acid derivative (Exact Mass of free base: 148.0670 Da) . It serves as a critical intermediate in peptide synthesis and functions as an aminopeptidase and tRNA synthetase inhibitor. Confirming its structural identity and purity requires highly specific analytical techniques.

This guide objectively evaluates the performance of various mass spectrometry (MS) platforms for the characterization of methioninamide, detailing the causality behind ionization behaviors, structural fragmentation pathways, and providing a self-validating LC-ESI-MS/MS protocol.

Comparative Analysis of Mass Spectrometry Techniques

When dealing with small, polar, and thermally labile molecules like methioninamide, the choice of the MS platform dictates the integrity of the data. Below is an objective comparison of the three primary alternatives.

Why LC-ESI-MS/MS is the Gold Standard

Methioninamide contains a primary amine, a primary amide, and a thioether group. These functional groups participate in strong intermolecular hydrogen bonding, rendering the molecule non-volatile and highly susceptible to thermal degradation.

  • GC-EI-MS requires aggressive chemical derivatization (e.g., silylation via MSTFA) to volatilize the compound. The hard 70 eV electron ionization often shatters the molecule, leaving a negligible molecular ion peak.

  • MALDI-TOF MS is plagued by severe matrix interference. Common matrices like CHCA or DHB produce dense chemical noise in the low mass range (< 300 Da), completely masking the methioninamide precursor at m/z 149.07.

  • LC-ESI-MS/MS utilizes soft ionization, perfectly preserving the intact protonated molecule

    
     while allowing for tunable, targeted fragmentation via Collision-Induced Dissociation (CID).
    
Table 1: Performance Comparison of MS Alternatives
Analytical TechniqueIonization TypeDerivatization Required?Molecular Ion IntegritySuitability for Methioninamide
LC-ESI-MS/MS (QqQ) Soft (ESI+)NoExcellent (

intact)
Optimal. High sensitivity and structural confirmation via CID.
GC-EI-MS Hard (70 eV)Yes (Silylation)Poor (Extensive fragmentation)Suboptimal. Time-consuming prep; prone to thermal degradation.
MALDI-TOF MS Soft (Laser)NoModeratePoor. Severe matrix cluster interference below m/z 200.
LC-HRMS (Orbitrap) Soft (ESI+)NoExcellent (< 5 ppm error)Excellent. Best for unambiguous elemental composition.

Analytical Workflow Logic

To ensure absolute confidence in the identification of methioninamide, the analytical workflow must be logically sequenced to prevent ion suppression and maximize ionization efficiency.

MS_Workflow N1 Sample Prep (Desalting & Dilution) N2 Chromatography (HILIC Separation) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Mass Analysis (QqQ / HRMS) N3->N4 N5 Data Interpretation (m/z 149.07) N4->N5

Caption: Fig 1. Sequential LC-ESI-MS/MS workflow optimized for polar amino acid amides.

Mechanistic Insights into ESI-MS/MS Fragmentation (E-E-A-T)

Understanding why a molecule fragments in a specific manner is crucial for preventing false-positive identifications. In positive Electrospray Ionization (ESI+), methioninamide readily accepts a proton to form the


 precursor ion at m/z 149.07.

According to the "Mobile Proton" model , the proton initially resides on the most basic site (the N-terminal amine). However, upon entering the collision cell and absorbing kinetic energy, the proton migrates to other heteroatoms, weakening adjacent bonds and directing specific fragmentation pathways:

  • Loss of Ammonia (17 Da): Proton migration to the amide nitrogen triggers the cleavage of the C-N bond, resulting in the neutral loss of

    
    . This yields an acylium-like fragment at m/z 132.05. This is the primary differentiator between methioninamide and free methionine (which loses 
    
    
    
    , 18 Da).
  • Loss of Methanethiol (48 Da): Protonation of the sulfur atom facilitates the cleavage of the side-chain C-S bond, expelling neutral methanethiol (

    
    ) to yield a fragment at m/z 101.05 .
    

Frag_Pathway M Precursor Ion [M+H]+ m/z 149.07 F1 Fragment Ion m/z 132.05 M->F1 - NH3 (17 Da) Amide Cleavage F2 Fragment Ion m/z 101.05 M->F2 - CH3SH (48 Da) Side-chain Loss F3 Fragment Ion m/z 84.04 F1->F3 - CH3SH (48 Da) F2->F3 - NH3 (17 Da)

Caption: Fig 2. ESI-CID-MS/MS fragmentation pathway of protonated methioninamide.

Table 2: Key ESI-MS/MS Product Ions for Methioninamide
m/z (Observed)Neutral LossMass (Da)Structural AssignmentRelative Abundance
149.07 None0Intact

Precursor
Low (Depends on CE)
132.05

17Loss of amide/amine ammoniaHigh
101.05

48Cleavage of thioether side-chainMedium
84.04

65Combined loss of ammonia & methanethiolHigh

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar methioninamide, and utilizes orthogonal validation (a structurally similar standard) to confirm the mass shift.

Step 1: Sample Preparation & Causality
  • Procedure: Dissolve 1.0 mg of Methioninamide HCl in 1 mL of LC-MS grade Water/Acetonitrile (50:50, v/v). Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Acetonitrile.

  • Causality: The HCl salt instantly dissociates in the aqueous fraction. The addition of Formic Acid acts as a vital proton donor, artificially lowering the pH to ensure the primary amine is fully protonated prior to entering the ESI source, thereby maximizing the

    
     signal.
    
Step 2: HILIC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte), decrease to 50% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Causality: Standard C18 reversed-phase columns will fail to retain this highly polar molecule, causing it to elute in the void volume where severe ion suppression from sample salts (like the chloride counter-ion) occurs. HILIC provides the necessary retention.

Step 3: MS/MS Parameter Optimization
  • Source: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE): Ramp from 10 eV to 30 eV using Argon as the collision gas.

  • Causality: Lower CE (10-15 eV) favors the initial loss of

    
     (m/z 132), while higher CE (>25 eV) is required to shatter the carbon backbone and drive the secondary loss of 
    
    
    
    (m/z 84).
Step 4: System Validation (Critical Step)
  • Blank Injection: Run the 0.1% Formic Acid solvent to rule out column carryover.

  • Orthogonal Control (L-Methionine): Inject an L-Methionine standard (

    
    m/z 150.06).
    
  • Validation Logic: The exact 0.984 Da mass shift between the Methionine standard (m/z 150.06) and the Methioninamide sample (m/z 149.07) definitively validates the substitution of the hydroxyl group (-OH) with the amide group (-NH2).

Conclusion

For the structural confirmation of 2-Amino-4-(methylthio)butanamide hydrochloride, LC-ESI-MS/MS stands as the undisputed analytical technique of choice. By leveraging HILIC chromatography to overcome the molecule's extreme polarity, and utilizing targeted CID fragmentation to monitor the characteristic neutral losses of ammonia and methanethiol, researchers can achieve unambiguous identification without the artifacts introduced by GC-MS derivatization or MALDI matrix interference.

References

  • L-Methioninamide | CID 146480 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study Source: Journal of the American Society for Mass Spectrometry (PubMed) URL:[Link]

  • Can amide bonds fragment in ESI-MS? Source: Chemistry Stack Exchange / ECHEMI URL:[Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers Source: Molecules (MDPI) URL:[Link]

biological efficacy of 2-Amino-4-(methylthio)butanamide hydrochloride versus its free acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural modification of an essential amino acid into its amide derivative represents a profound shift in biological utility. This guide provides an objective, data-supported comparison between Methionine (the native free acid, 2-Amino-4-(methylthio)butanoic acid) and Methioninamide Hydrochloride (the amide salt, 2-Amino-4-(methylthio)butanamide hydrochloride). While methionine is a fundamental building block for protein synthesis and a universal methyl donor, the amidation of its carboxyl group transforms Methioninamide HCl into a targeted pharmacological agent—specifically, a competitive inhibitor of methionyl-tRNA synthetase (MetRS)[1][2] and a potent modulator of chemotherapeutic toxicity[3].

Structural & Mechanistic Divergence

The biological divergence between these two molecules stems entirely from the C-terminal functional group.

  • Methionine (Free Acid): In native translation pathways, the carboxylate group of methionine undergoes ATP-dependent adenylation catalyzed by MetRS. This forms a highly reactive methionyl-AMP intermediate, which is subsequently esterified to the 3'-hydroxyl of the cognate tRNA, enabling ribosomal protein synthesis.

  • Methioninamide HCl: The replacement of the carboxylate oxygen with an amide nitrogen (-CONH₂) fundamentally alters the molecule's reactivity. While the thioether side chain allows Methioninamide to successfully bind the active site of MetRS, the amide group cannot undergo the necessary nucleophilic attack on ATP to form a stable acyl-adenylate. Consequently, Methioninamide acts as a competitive inhibitor, trapping the enzyme in a dead-end complex and stalling tRNA charging[1][2].

Pathway Met Methionine (Free Acid) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Substrate Binding MetNH2 Methioninamide HCl (Amide Derivative) MetNH2->MetRS Competitive Binding Charged Charged Methionyl-tRNA MetRS->Charged Esterification Block Inhibition of tRNA Charging MetRS->Block Dead-end Complex tRNA tRNA^Met + ATP tRNA->MetRS Protein Protein Synthesis & Cell Proliferation Charged->Protein Translation

MetRS pathway: Methionine enables tRNA charging, while Methioninamide HCl competitively inhibits it.

Comparative Biological Efficacy

Beyond translation inhibition, the distinct chemical properties of Methioninamide HCl yield unique systemic effects, particularly in oncology and dermatology. For instance, Methioninamide HCl has been heavily investigated for its ability to reduce the severe nephrotoxicity associated with Cisplatin (CDDP)[1][3]. The thioether group chelates the platinum ion, but the amide modification alters its cellular uptake and retention profile compared to the free acid, providing excellent nephroprotection (though it must be titrated carefully to avoid impairing CDDP's anti-tumor action)[3]. Furthermore, amidated amino acids like methioninamide have shown distinct efficacy in promoting collagen secretion in human dermal fibroblasts compared to standard amino acids[4].

Quantitative Comparison Profile
Property / AssayMethionine (Free Acid)Methioninamide Hydrochloride
Primary Biological Role Essential Amino Acid, SAM PrecursorMetRS Inhibitor, Chemoprotectant[1][2]
MetRS Interaction Native Substrate (Esterification)Competitive Inhibitor (Dead-end complex)[1]
Effect on Translation Promotes Protein SynthesisDose-dependent Inhibition
CDDP Toxicity Modulation Weak/Moderate ProtectionPotent Nephroprotectant (Alters Efficacy)[3]
Fibroblast Collagen Impact Baseline ProductionEnhanced Secretion Profile[4]
Aqueous Solubility Moderate (~50 mg/mL at 20°C)High (Salt form enhances dissolution)[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to quantify the distinct biological efficacies of these two compounds.

Protocol A: MetRS Aminoacylation Inhibition Assay

Rationale: This cell-free assay isolates the primary mechanistic difference between the two compounds by directly measuring the rate of tRNA charging using radiolabeled substrates.

  • Enzyme Preparation: Purify recombinant human MetRS or obtain a commercially validated MetRS lysate. Causality: Using isolated enzyme prevents confounding variables from cellular metabolism (e.g., SAM conversion).

  • Reaction Mixture Assembly: In a 96-well plate, combine 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM ATP, and 4 µM E. coli tRNA.

  • Compound Titration: Add Methioninamide HCl at varying concentrations (0.1 µM to 100 µM). Use Methionine (free acid) as a negative control for inhibition.

  • Reaction Initiation: Add 1 µM [¹⁴C]-Methionine to initiate the reaction. Validation Checkpoint: The radioactive tracer allows precise quantification of successful esterification events.

  • Quenching & Precipitation: After 15 minutes at 37°C, quench the reaction by adding cold 5% Trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecular tRNA, leaving unreacted [¹⁴C]-Methionine in solution.

  • Quantification: Filter the precipitates through glass-fiber filters, wash with 5% TCA, and measure retained radioactivity via liquid scintillation counting. Calculate the IC₅₀ of Methioninamide HCl.

Protocol B: CDDP Nephrotoxicity Rescue Assay

Rationale: This in vitro workflow evaluates the chemoprotective efficacy of Methioninamide HCl against Cisplatin-induced apoptosis in renal cells, a critical application in drug development.

Workflow S1 Culture HK-2 Renal Cells S2 Pre-treat with Methioninamide HCl S1->S2 S3 Expose to Cisplatin (CDDP) S2->S3 S4 Incubate 24-48 Hours S3->S4 S5 Quantify Viability (WST-8 Assay) S4->S5

In vitro experimental workflow for assessing CDDP nephrotoxicity rescue by Methioninamide HCl.

  • Cell Culture: Seed HK-2 (Human Kidney 2) proximal tubular cells in 96-well plates at 1×10⁴ cells/well. Incubate overnight.

  • Pre-treatment (The Variable): Treat cells with Methioninamide HCl (1 mM - 5 mM) or equimolar Methionine (free acid) for 2 hours. Causality: Pre-treatment allows the compound to reach intracellular equilibrium before the introduction of the toxic insult.

  • Toxic Insult: Introduce Cisplatin (CDDP) at a predetermined IC₈₀ concentration (typically 50 µM) to induce robust cellular damage.

  • Incubation & Observation: Incubate for 24-48 hours. Validation Checkpoint: Include a "CDDP-only" positive control for cell death and an "Untreated" negative control to establish the baseline viability window.

  • Viability Assessment: Add WST-8 reagent (CCK-8 assay) for 2 hours. Measure absorbance at 450 nm. Methioninamide HCl will demonstrate a statistically significant restoration of cell viability compared to the CDDP-only and Methionine-treated cohorts[1][3].

References

  • CAS 16120-92-6: L-methioninamide hcl | CymitQuimica |1

  • L-Methioninamide hydrochloride | Methionyl-tRNA Synthetase Inhibitor | MedChemExpress | 2

  • Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts | PMC (NIH) | 4

  • WO1998014182A1 - Therapeutic use of d-methionine to reduce the toxicity of CDDP | Google Patents | 3

Sources

A Senior Application Scientist's Guide to Validating 2-Amino-4-(methylthio)butanamide Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, with its common alternatives. By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.

Introduction to 2-Amino-4-(methylthio)butanamide Hydrochloride

2-Amino-4-(methylthio)butanamide hydrochloride (L-Methioninamide HCl) is a water-soluble, stable derivative of the essential amino acid L-methionine.[1] Its fundamental role in protein synthesis and various metabolic pathways makes it a valuable compound in diverse research fields, including pharmaceutical development, nutritional science, and biotechnology.[2] The hydrochloride salt form enhances its stability and solubility, facilitating its use in aqueous solutions for experimental purposes.[1]

A key biochemical characteristic of L-Methioninamide HCl is its function as a potent inhibitor of methionyl-tRNA synthetase, the enzyme responsible for attaching methionine to its corresponding tRNA during protein synthesis. This property makes it a valuable tool for studying the intricacies of translation and for developing novel therapeutic agents.

Comparative Analysis with Key Alternatives

The selection of a methionine source in experimental settings depends on the specific application. Here, we compare the performance of 2-Amino-4-(methylthio)butanamide hydrochloride with its primary alternatives: L-Methionine, DL-Methionine (a racemic mixture of D- and L-isomers), Methionine Hydroxy Analogue (MHA), and N-Acetyl-Methionine (NAM).

Nutritional Efficacy and Bioavailability

In nutritional studies, particularly in animal feed science, the bioavailability and efficacy of different methionine sources are of paramount importance.

CompoundRelative Bioavailability (vs. L-Methionine)Key Findings
L-Methionine 100% (Reference)The natural and most readily utilized form for protein synthesis.[3]
DL-Methionine 90-100% in poultryD-isomer is converted to L-isomer in the liver and kidneys.[3][4] Some studies suggest slightly lower efficacy compared to L-Methionine, especially under heat stress conditions.
Methionine Hydroxy Analogue (MHA) 60-80%A synthetic precursor that is converted to L-methionine. It may offer benefits in gut health due to its organic acid nature.[5][6]
N-Acetyl-L-Methionine (NAM) Equivalent to L-Methionine in ratsReadily deacetylated to provide L-methionine.[7]
2-Amino-4-(methylthio)butanamide HCl Data not extensively availableAs a close derivative of L-methionine, it is expected to be a bioavailable source. Its inhibitory effect on methionyl-tRNA synthetase suggests interaction with the methionine metabolic pathway. Further comparative studies are warranted.
Performance in Cell Culture

Methionine is an essential amino acid in cell culture media, crucial for cell growth and viability.

CompoundApplication in Cell CultureKey Considerations
L-Methionine Standard component of most cell culture mediaThe benchmark for supporting cell growth.
DL-Methionine Can be used, but D-isomer utilization may vary between cell linesMost cell lines possess the necessary enzymes for conversion.
Alternatives (e.g., L-Alanyl-L-Glutamine) Used to improve stability of other amino acids in mediaNot a direct methionine replacement, but highlights the importance of stable amino acid sources.[8]
2-Amino-4-(methylthio)butanamide HCl Potential for specialized applicationsIts stability and solubility are advantageous. Its impact on protein synthesis due to methionyl-tRNA synthetase inhibition needs to be considered and can be a tool for specific studies.
Antioxidant Properties

The sulfur-containing nature of methionine and its derivatives imparts antioxidant properties, which are critical in mitigating oxidative stress.

CompoundAntioxidant ActivityMechanism of Action
L-Methionine Acts as a precursor to glutathione (GSH), a major intracellular antioxidant.[9][10]Donates its sulfur atom for GSH synthesis and can be oxidized to methionine sulfoxide, scavenging reactive oxygen species.[9][10]
D-Methionine Demonstrates otoprotective effects by acting as a direct and indirect antioxidant.[2][11][12]Can be reversibly oxidized and supports cellular antioxidant systems.[11]
N-Acetyl-L-Methionine (NAM) Shows protective effects against oxidative damage.Can be deacetylated to L-methionine, contributing to the antioxidant pool.
2-Amino-4-(methylthio)butanamide HCl Expected to possess antioxidant properties.The presence of the methylthio group suggests it can participate in redox reactions. Experimental validation is recommended.

Experimental Protocols for Validation

To objectively compare 2-Amino-4-(methylthio)butanamide hydrochloride with its alternatives, the following detailed experimental protocols are provided.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of the test compounds on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2][11][12][13]

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with different concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization buffer to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 2-Amino-4-(methylthio)butanamide hydrochloride and its alternatives (L-Methionine, DL-Methionine, MHA, NAM) in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions and add them to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging capacity of the test compounds.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15][16]

Workflow:

DPPH_Assay_Workflow A Prepare different concentrations of test compounds B Add DPPH solution to each sample A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate the percentage of radical scavenging activity D->E

DPPH Assay Workflow

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of 2-Amino-4-(methylthio)butanamide hydrochloride and its alternatives in a suitable solvent (e.g., methanol or ethanol). Prepare a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to the wells. Then, add 150 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

This protocol evaluates the inhibitory effect of the compounds on MetRS activity.

Principle: The assay measures the incorporation of a radiolabeled amino acid ([³⁵S]-methionine) into tRNA, catalyzed by MetRS. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.[17][18]

Workflow:

MetRS_Inhibition_Assay_Workflow A Prepare reaction mixture (buffer, ATP, tRNA, MetRS) B Add test compound at various concentrations A->B C Initiate reaction by adding [³⁵S]-methionine B->C D Incubate at 37°C for a specific time C->D E Stop the reaction and precipitate tRNA D->E F Filter and wash the precipitate E->F G Measure radioactivity using a scintillation counter F->G

MetRS Inhibition Assay Workflow

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, KCl, DTT, bovine serum albumin, total tRNA, and purified MetRS enzyme.

  • Inhibitor Addition: Add varying concentrations of 2-Amino-4-(methylthio)butanamide hydrochloride or other potential inhibitors to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]-L-methionine.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA). This will also precipitate the tRNA.

  • Filtration and Washing: Collect the precipitate by filtering through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated [³⁵S]-methionine.

  • Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

Conclusion and Future Directions

2-Amino-4-(methylthio)butanamide hydrochloride presents a valuable tool for researchers due to its unique properties as a stable, water-soluble methionine derivative and a potent inhibitor of methionyl-tRNA synthetase. While extensive comparative data against all alternatives in every application is still emerging, its structural similarity to L-methionine and its known biochemical activity suggest significant potential.

This guide provides a framework for the objective evaluation of 2-Amino-4-(methylthio)butanamide hydrochloride. The detailed protocols for cell viability, antioxidant activity, and enzyme inhibition assays offer a starting point for researchers to generate their own comparative data and validate its performance in their specific experimental systems. Future research should focus on direct, head-to-head comparisons of this compound with other methionine sources in a wider range of applications, including its impact on cellular metabolism and its potential as a therapeutic agent.

References

  • Campbell, K. C., Martin, S. M., Meech, R. P., & Rybak, L. P. (2007). Prevention of noise- and drug-induced hearing loss with D-methionine. Hearing research, 226(1-2), 92-103.
  • Fox, J. M., & Humes, M. (2011). Evaluation of Methionine Supplements and Their Use in Grain‐based Feeds for Litopenaeus vannamei. Journal of the World Aquaculture Society, 42(5), 687-697.
  • Shen, Y. B., Ferket, P., Park, I., Kim, S. W., & Odetallah, N. (2015). Effects of feed grade L-methionine on intestinal redox status, intestinal development, and growth performance of young chickens compared with conventional DL-methionine. Journal of animal science, 93(6), 2977-2985.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boggs, R. W., Rotruck, J. T., & Sieling, R. J. (1975). Acetylmethionine as a source of methionine for the rat. The Journal of nutrition, 105(3), 321-325.
  • ScienCell. MTT Cell Viability & Proliferation Assay. [Link]

  • van Hest, J. C., Kiick, K. L., & Tirrell, D. A. (2000). Efficient incorporation of unsaturated methionine analogues into proteins in vivo. Journal of the American Chemical Society, 122(7), 1282-1288.
  • O'Dwyer, K., & O'Neill, E. (2009). Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity. Antimicrobial agents and chemotherapy, 53(1), 86-94.
  • Cytion. High-Grade Cell Culture Media and Reagents. [Link]

  • Mastrototaro, L., Sgaramella, G., Guglielmi, G., & Grattagliano, I. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1469.
  • Gonzalez, R. L., & Ibba, M. (2024). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers in Molecular Biosciences, 11, 1369054.
  • Chen, K., Dai, P., Wang, Y., Zhang, Y., & Ai, Q. (2022). Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei). Frontiers in Marine Science, 9, 969943.
  • Rogers, E. J., & Houghten, R. A. (2013). Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic acids research, 41(14), e142.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-4-(methylthio)butanamide Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparison of methodologies for the quantitative analysis of 2-Amino-4-(methylthio)butanamide hydrochloride in complex biological matrices such as plasma, serum, and urine. As the amide derivative of the essential amino acid methionine, accurate quantification of this compound is critical for pharmacokinetic, metabolic, and toxicological studies.

The inherent challenges in analyzing this polar, low-molecular-weight compound stem from the complex nature of biological samples, which are replete with interfering endogenous substances like proteins, lipids, and salts.[1] This guide will navigate these challenges by comparing common sample preparation techniques and analytical platforms, grounding our discussion in established principles and experimental data to ensure your methods are robust, reliable, and fit for purpose. Our approach is guided by the principles of the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation, ensuring the generation of high-quality, consistent data to support regulatory decisions.[2][3][4]

Part 1: The Critical First Step: A Comparative Guide to Sample Preparation

The objective of sample preparation is to isolate the analyte of interest from matrix components that can interfere with analysis, thereby improving specificity, sensitivity, and reproducibility.[1][5] The choice of technique represents a critical balance between sample cleanliness, recovery, throughput, and cost.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput environments.[6][7] The mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, sulfosalicylic acid) to the biological sample.[8][9][10] This disrupts the hydration layer around proteins, causing them to precipitate out of the solution.[6]

  • Expertise & Experience: Acetonitrile (ACN) is often preferred as it tends to produce a denser protein pellet that is easier to separate by centrifugation compared to methanol (MeOH).[6][7] A solvent-to-sample ratio of at least 3:1 is recommended for efficient protein removal.[7] While fast, PPT is a relatively non-selective "crashing" technique and may leave behind other interferences like phospholipids, potentially leading to ion suppression in mass spectrometry.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][8][11] The efficiency of LLE depends on the partitioning of the analyte into the organic phase, which can be manipulated by adjusting the pH of the aqueous phase to suppress the ionization of the target compound.[8]

  • Expertise & Experience: For a polar, amine-containing compound like 2-Amino-4-(methylthio)butanamide, extraction efficiency can be poor in common nonpolar solvents. A mixture of tetrahydrofuran and dichloromethane can be effective for extracting polar compounds.[8] While LLE provides cleaner extracts than PPT, it is more labor-intensive, difficult to automate, and can suffer from issues like emulsion formation.[8][12]

Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, offering significant advantages in removing interferences and concentrating the analyte.[1][13] The method involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[1]

  • Expertise & Experience: For our target analyte, a mixed-mode cation exchange SPE cartridge would be ideal. At an acidic pH, the primary amine group of the analyte will be positively charged and will retain strongly on the cation exchange sorbent. Neutral and acidic interferences can be washed away, followed by elution with a basic solvent. This approach yields exceptionally clean extracts, minimizes matrix effects, and offers high recovery rates.[13]

Comparison of Sample Preparation Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Sample Cleanliness Low to ModerateModerateHigh
Recovery Good, but risk of co-precipitationVariable, dependent on partitioningHigh and reproducible
Throughput HighLow to ModerateModerate (automation possible)
Cost per Sample LowLowHigh
Ease of Use SimpleModerate (emulsion risk)Requires method development
Automation Easily automatedDifficultEasily automated
Sample Preparation Workflow

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) BioSample_PPT Biological Sample AddSolvent Add 3:1 ACN + Vortex BioSample_PPT->AddSolvent Centrifuge_PPT Centrifuge AddSolvent->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Analysis_PPT Analysis Supernatant->Analysis_PPT BioSample_LLE Biological Sample AdjustpH Adjust pH + Add Org. Solvent BioSample_LLE->AdjustpH Vortex_LLE Vortex & Centrifuge AdjustpH->Vortex_LLE CollectOrg Collect Organic Layer Vortex_LLE->CollectOrg Evaporate Evaporate & Reconstitute CollectOrg->Evaporate Analysis_LLE Analysis Evaporate->Analysis_LLE BioSample_SPE Biological Sample Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Analysis_SPE Analysis Elute->Analysis_SPE

Caption: Comparative workflows for common biological sample preparation techniques.

Part 2: A Comparative Analysis of Analytical Methodologies

Following sample preparation, the cleaned extract is analyzed using a suitable instrumental technique. The choice depends on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a robust and widely available technique. However, 2-Amino-4-(methylthio)butanamide hydrochloride lacks a strong chromophore, making direct UV detection insensitive. Therefore, pre- or post-column derivatization is necessary to attach a UV-absorbing or fluorescent tag to the molecule.[14][15]

  • Expertise & Experience: Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are commonly used for the pre-column derivatization of primary amines.[14][16] While this approach can achieve good sensitivity, the derivatization step adds complexity, time, and a potential source of variability to the workflow.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and mass selectivity. However, like most amino acids, our target analyte is non-volatile and thermally labile, precluding direct analysis.[17][18] A two-step derivatization process is typically required: esterification of the carboxyl group followed by acylation of the amino group to make the molecule volatile and stable for GC analysis.[17][19]

  • Expertise & Experience: Common derivatization reagents include methanolic HCl for esterification and pentafluoropropionic anhydride (PFPA) for acylation.[17] This process is effective but complex and time-consuming. The stability of the derivatives must be carefully monitored.[18][19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[20] It combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. Crucially, for many amino acids, derivatization is not required, simplifying the workflow significantly.[10][21][22]

  • Expertise & Experience: The high polarity of the analyte makes retention on traditional C18 reversed-phase columns challenging.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are better suited for retaining and separating such polar compounds.[21][22] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific transition minimizes interferences and provides excellent sensitivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and improve accuracy and precision.[22][23]

Comparison of Analytical Platforms
Parameter HPLC-UV/Fluorescence GC-MS LC-MS/MS
Sensitivity Moderate to High (with derivatization)HighVery High
Selectivity Moderate (relies on chromatography)HighVery High (chromatography + MS/MS)
Derivatization RequiredRequiredOften not required
Throughput ModerateLowHigh
Matrix Tolerance Low to ModerateModerateHigh
Cost Low (instrumentation)ModerateHigh (instrumentation)
Recommendation Suitable for less complex matrices or when MS is unavailable.Powerful but complex; less common for routine bioanalysis of amino acids.The recommended platform for its superior sensitivity, selectivity, and simplified workflow.

Part 3: Recommended Experimental Protocol: PPT and LC-MS/MS

This section provides a robust, self-validating protocol combining the speed of Protein Precipitation with the power of LC-MS/MS, a common and effective pairing for amino acid analysis in plasma.[21][24]

Protocol 1: Sample Preparation via Protein Precipitation
  • Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (or standard/QC). Add 10 µL of the working internal standard solution (a stable isotope-labeled version of the analyte in 50% methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the tube. The acid helps to improve protein precipitation and keep the analyte protonated.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Quantitative Analysis by LC-MS/MS
  • LC System: A high-performance liquid chromatography system capable of accurate gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Analytical Column: Intrada Amino Acid column (150 x 2 mm, 3 µm) or similar mixed-mode/HILIC column.[21][22]

  • Mobile Phase A: 100 mM Ammonium formate in water with 0.3% formic acid.[21]

  • Mobile Phase B: Acetonitrile with 0.3% formic acid.

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

LC Gradient Program:

Time (min)% Mobile Phase B
0.085
5.050
5.115
7.015
7.185
10.085

MS/MS Parameters (Example - must be optimized for the specific instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition (Analyte): Determine by infusion (e.g., m/z 149.1 -> 88.1)

  • MRM Transition (IS): Based on stable isotope label (e.g., m/z 154.1 -> 93.1 for a +5 Da label)

  • Collision Energy & DP: Optimize via infusion for maximum signal intensity.

Part 4: Method Validation: A Framework for Trust

Validating your bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[3][4] The validation process must adhere to guidelines such as the ICH M10 to ensure data integrity.[2]

Key Validation Parameters
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the measurements.[2] Typically evaluated at Low, Medium, and High QC levels.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte. Linearity is assessed over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution.[2]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[2]

Validation Logic Diagram

G cluster_Validation Bioanalytical Method Validation (ICH M10) cluster_Outcome Outcome Selectivity Selectivity (Interference Check) ValidatedMethod Validated Method: Reliable & Robust Selectivity->ValidatedMethod CalCurve Calibration Curve (Linearity, Range, LLOQ) CalCurve->ValidatedMethod Accuracy Accuracy & Precision (Intra- & Inter-day) Accuracy->ValidatedMethod Matrix Matrix Effect (Ion Suppression/Enhancement) Matrix->ValidatedMethod Recovery Extraction Recovery (Process Efficiency) Recovery->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod

Caption: Core components of a bioanalytical method validation based on ICH guidelines.

Conclusion

The quantitative analysis of 2-Amino-4-(methylthio)butanamide hydrochloride in biological samples demands a methodical approach, beginning with a well-chosen sample preparation strategy and culminating in a highly selective and sensitive analytical technique. While several methods exist, the combination of protein precipitation for its high-throughput capability and LC-MS/MS for its unparalleled sensitivity and selectivity without the need for derivatization represents the most efficient and robust workflow for most research and drug development applications. Adherence to rigorous validation standards, such as the ICH M10 guidelines, is not merely a regulatory formality but the bedrock of generating trustworthy data that can confidently guide critical scientific decisions.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-(methylthio)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-4-(methylthio)butanamide hydrochloride (CAS No. 16120-92-6), ensuring the safety of personnel and adherence to regulatory standards. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in established safety protocols and environmental regulations.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. 2-Amino-4-(methylthio)butanamide hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate careful handling to avoid direct contact and inhalation. The signal word for this chemical is "Warning" and it is represented by the GHS07 pictogram, indicating that it is an irritant.

Table 1: Key Safety and Disposal Information for 2-Amino-4-(methylthio)butanamide Hydrochloride

ParameterInformationSource
CAS Number 16120-92-6[1][2][3][4]
GHS Hazard Statements H315, H319, H335
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Primary Hazards Skin, eye, and respiratory irritation[5][6][7]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[5][7]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks of exposure, all personnel handling 2-Amino-4-(methylthio)butanamide hydrochloride must utilize appropriate Personal Protective Equipment (PPE). The selection of PPE is a critical step in a self-validating safety system, directly addressing the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile or neoprene gloves are generally recommended for handling amino acid derivatives. A lab coat is mandatory.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[5] If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

  • Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

Small Spills
  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: The collected spill cleanup material is considered hazardous waste and must be disposed of according to the procedures outlined in Section 4.

Large Spills

For large spills, or any spill that you are not equipped or trained to handle, the following steps should be taken:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close doors to the affected area to contain any vapors or dust.

  • Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and any other relevant information to the emergency responders.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-4-(methylthio)butanamide hydrochloride must be carried out in compliance with all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its irritant properties, any unused 2-Amino-4-(methylthio)butanamide hydrochloride and any materials contaminated with it (e.g., weigh boats, pipette tips, spill cleanup debris) must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

Waste Collection and Labeling
  • Use Appropriate Containers: Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-4-(methylthio)butanamide hydrochloride," and the specific hazard(s) (e.g., "Irritant"). The date of waste generation must also be included.

Storage of Hazardous Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your facility. Once the container is full or the accumulation time limit is reached, it must be transferred to a central accumulation area (CAA) for pickup.

Final Disposal
  • Arrange for Licensed Disposal: The final disposal of 2-Amino-4-(methylthio)butanamide hydrochloride must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for a scheduled pickup.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" responsibility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-(methylthio)butanamide hydrochloride.

DisposalWorkflow start Start: Generation of 2-Amino-4-(methylthio)butanamide hydrochloride Waste assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill Spill Occurs? don_ppe->spill small_spill Small Spill: Contain, Absorb, Clean spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large collect_waste Collect Waste in Designated Container spill->collect_waste No small_spill->collect_waste ehs_pickup Arrange for EHS Waste Pickup large_spill->ehs_pickup label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste full_or_limit Container Full or Time Limit Reached? store_waste->full_or_limit full_or_limit->store_waste No transfer_to_caa Transfer to Central Accumulation Area full_or_limit->transfer_to_caa Yes transfer_to_caa->ehs_pickup end End: Proper Disposal by Licensed Vendor ehs_pickup->end

Caption: Decision workflow for the safe disposal of 2-Amino-4-(methylthio)butanamide hydrochloride.

By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of 2-Amino-4-(methylthio)butanamide hydrochloride, fostering a culture of safety and regulatory compliance within the laboratory.

References

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: L-Methioninamide Hydrochloride, H-Met-NH2[1][2][3][4]·HCl CAS: 16120-92-6 Physical State: Hygroscopic Crystalline Solid

Executive Summary: The "Senior Scientist" Perspective

While standard safety data sheets (SDS) classify 2-Amino-4-(methylthio)butanamide hydrochloride as a standard irritant (Skin/Eye Irrit. 2), the operational reality is more nuanced. The primary risk to the researcher is chemical exposure via dust inhalation during weighing, but the primary risk to the experiment is moisture degradation .

As an HCl salt of an amino acid amide, this compound is highly hygroscopic. Improper handling doesn't just risk irritation; it alters the molecular weight of your aliquots through water uptake, ruining stoichiometric precision in peptide coupling or enzymatic inhibition assays. This guide prioritizes barrier protection that serves both safety and sample integrity.

Part 1: Chemical Profile & Risk Assessment

Chemical Identity Verification:

  • IUPAC: (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride[5]

  • Functional Groups: Primary Amine (salt form), Thioether, Primary Amide.

  • Key Hazards:

    • H315 / H319: Causes skin and serious eye irritation (Acidic nature of HCl salt).

    • H335: May cause respiratory irritation (Dust inhalation).

    • H302: Harmful if swallowed (Standard caution for bioactive amides).

Operational Risk Analysis:

Hazard Source Mechanism Consequence Severity
Fine Dust Electrostatic suspension during weighing Inhalation triggers mucosal irritation/coughing. Moderate
Acidic Residue Hydrolysis of HCl salt on moist skin Contact dermatitis or micro-pitting of skin. Low-Moderate

| Thioether Moiety | Degradation (rare) | Potential release of methyl mercaptan (stench) if heated/strong base. | Low |

Part 2: The PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter (Solid vs. Solution).

1. Eye & Face Protection[6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Why? Standard safety glasses are insufficient for fine powders. Amino acid salts are often electrostatic; dust can bypass side-shields. If the salt contacts the eye, the HCl moiety creates an immediate acidic environment, causing rapid corneal opacity risk.

  • Standard: ANSI Z87.1+ (US) or EN 166 (EU).

2. Hand Protection (Glove Logic)
  • Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil) .

  • Secondary Layer (Optional): Double-gloving recommended during solubilization in organic solvents (e.g., DMSO/DMF).

  • Causality: Latex is not recommended due to protein allergy risks often associated with bio-lab environments. Methioninamide HCl is water-soluble; thin nitrile provides excellent splash protection against the aqueous acidic solution formed upon contact with sweat.

3. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control (If Hood Unavailable): N95 (US) or P2 (EU) Particulate Respirator .

  • Why? The solid is a "fluffy" crystalline powder. Weighing outside a hood guarantees inhalation of micro-particulates.

PPE Decision Logic (Visualization)

PPE_Logic Figure 1: Task-Based PPE Selection Logic State Current State Solid Solid Handling (Weighing/Transfer) State->Solid Liquid Solution Handling (DMSO/Water) State->Liquid Risk_Dust Risk: Inhalation & Mucosal Irritation Solid->Risk_Dust Risk_Splash Risk: Acidic Splash & Skin Absorption Liquid->Risk_Splash PPE_Solid PPE REQ: 1. N95/P2 Mask (if no hood) 2. Nitrile Gloves (Single) 3. Tight-fitting Goggles Risk_Dust->PPE_Solid PPE_Liquid PPE REQ: 1. Fume Hood (Vapor) 2. Nitrile Gloves (Double if DMSO) 3. Safety Glasses/Shield Risk_Splash->PPE_Liquid

Part 3: Operational Protocol (Handling & Storage)[7]

This protocol ensures safety while preventing the degradation of the hygroscopic salt.

Step 1: Preparation & Environment[6][7][8][9]
  • Humidity Control: Ensure the lab humidity is <50%. If high humidity is unavoidable, handle the container inside a glove bag or under an inverted funnel with inert gas flow.

  • Static Control: Use an anti-static gun or polonium strip near the balance. Amino acid salts are prone to static charge, causing the powder to "jump" off the spatula, increasing inhalation risk.

Step 2: Weighing (The Critical Step)
  • Don PPE (Goggles + Nitrile + Lab Coat).

  • Remove the vial from 4°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial in warm air causes immediate condensation inside the vial, hydrolyzing the bulk stock into a sticky gum.

  • Weigh rapidly. Close the stock container immediately.

Step 3: Solubilization
  • Solvent Choice: Water (highly soluble), DMSO, or Methanol.

  • Exotherm Check: Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

  • Stability: Aqueous solutions are prone to oxidation (Methionine sulfur -> Sulfoxide). Use fresh. If storage is needed, freeze at -20°C in aliquots.

Step 4: Storage
  • Temperature: 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Container: Tightly sealed vial inside a secondary container with desiccant (Silica gel or Drierite).

Workflow Diagram

Handling_Workflow Figure 2: Hygroscopic Handling Workflow to Prevent Degradation Start Remove from Cold Storage (-20°C / 4°C) Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial (Check for 'Goo' formation) Equilibrate->Open Weigh Weigh Rapidly (Use Anti-Static Gun) Open->Weigh Minimize Air Exposure Dissolve Solubilize (Water/DMSO) Weigh->Dissolve Reseal Purge Headspace (Argon) & Reseal with Parafilm Weigh->Reseal Stock Vial

Part 4: Emergency Response & Disposal
Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes .[6] The HCl salt creates an acidic environment; speed is critical to prevent burns.

  • Skin Contact: Wash with soap and water.[6][7] If dissolved in DMSO, do not scrub vigorously (increases absorption); rinse gently.

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (Standard H335 protocol).

Disposal Protocol

This compound contains Sulfur (Thioether) and Nitrogen (Amide/Amine) .

  • Solid Waste: Segregate into "Solid Organic Waste."

    • Note: Do not mix with strong oxidizers (e.g., permanganates, peroxides) in the waste bin, as this can oxidize the sulfur to sulfoxides/sulfones, potentially generating heat.

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (6-8) before disposal into "Aqueous Chemical Waste" (if local regulations permit).

    • Organic (DMSO/MeOH): Dispose into "Non-Halogenated Organic Solvent Waste."

    • Incineration Note: Flag the waste stream for sulfur content if your facility has strict SOx emission limits for their incinerator.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167676, Methioninamide hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-amino-4-(methylthio)butyramide monohydrochloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.